CB 13
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDJRTAFBISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430920 | |
| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432047-72-8 | |
| Record name | CRA 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CB-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CB-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Peripherally Restricted Cannabinoid Agonist CB-13: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-13, also known as SAB-378, is a potent synthetic cannabinoid that acts as a dual agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. A key characteristic of CB-13 is its limited ability to cross the blood-brain barrier at therapeutic doses, which theoretically restricts its activity primarily to the peripheral nervous system. This property has generated significant interest in its potential as an analgesic agent that may circumvent the central nervous system (CNS) side effects, such as psychoactivity, commonly associated with other cannabinoid agonists. This technical guide provides an in-depth overview of the mechanism of action of CB-13, detailing its binding affinities, functional activities, and the downstream signaling pathways it modulates. The information is compiled from key preclinical studies to offer a comprehensive resource for researchers and drug development professionals.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of CB-13 with cannabinoid receptors.
| Receptor | Parameter | Value (nM) | Reference |
| Human CB1 | EC50 | 6.1 | [1] |
| Human CB2 | EC50 | 27.9 | [1] |
Table 1: Functional Potency of CB-13 at Human Cannabinoid Receptors.
Signaling Pathways and Cellular Effects
CB-13, as an agonist at both CB1 and CB2 receptors, modulates several intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs), and their activation by CB-13 initiates a series of downstream events that ultimately lead to its pharmacological effects.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of CB-13 to CB1 and CB2 receptors, the associated inhibitory G-protein (Gαi/o) is activated. This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors, leading to alterations in gene expression and cellular function.
Modulation of Neuronal Excitability in Sensory Neurons
In the context of pain perception, a key mechanism of action for CB-13 is the modulation of neuronal activity in dorsal root ganglion (DRG) neurons, which are primary sensory neurons. Studies have shown that CB-13 can reduce the hyperexcitability of these neurons, a state often associated with chronic pain. This effect is achieved, in part, through the modulation of ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a key player in nociception.
Inflammatory mediators, such as prostaglandin E2 (PGE2), can sensitize TRPV1 channels, leading to a lower threshold for activation and an exaggerated pain response. CB-13 has been demonstrated to counteract this sensitization, thereby reducing the response of sensory neurons to noxious stimuli. Furthermore, patch-clamp electrophysiology studies have revealed that CB-13 can suppress the overall excitability and reduce action potential firing in sensory neurons that have been pre-incubated with inflammatory mediators.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of CB-13.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of a ligand for its receptor. For CB-13, competitive binding assays using radiolabeled cannabinoid ligands are typically employed.
-
Objective: To determine the binding affinity (Ki) of CB-13 for CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP55,940, is used.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled CB-13.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of CB-13 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of CB-13 in activating G-proteins coupled to CB1 and CB2 receptors.
-
Methodology:
-
Membrane Preparation: Similar to receptor binding assays, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer: The buffer contains GDP to ensure G-proteins are in an inactive state.
-
Incubation: Membranes are incubated with varying concentrations of CB-13 in the presence of [³⁵S]GTPγS.
-
Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Detection: Radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of CB-13 to determine the EC50 and Emax values.
-
References
The Dual Affinity of CB-13: A Technical Guide to Cannabinoid Receptor Binding and Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the cannabinoid receptor agonist CB-13 (also known as CRA13 and SAB-378), focusing on its binding affinity and selectivity for the cannabinoid receptors type 1 (CB1) and type 2 (CB2). This document is intended for researchers, scientists, and drug development professionals engaged in the field of cannabinoid pharmacology.
CB-13 has emerged as a potent, orally active dual agonist for both CB1 and CB2 receptors.[1][2][3] Its unique characteristic of limited brain penetration at lower doses has positioned it as a compound of interest for therapeutic applications targeting peripheral cannabinoid receptors, potentially minimizing central nervous system side effects.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to provide a comprehensive understanding of CB-13's receptor interaction profile.
Quantitative Analysis of Receptor Binding Affinity
| Compound | Receptor | Parameter | Value (nM) |
| CB-13 | CB1 | EC50 | 6.1[2][3] |
| CB2 | EC50 | 27.9[2][3] |
Note: The EC50 values indicate that CB-13 is a potent agonist at both receptors, with a slight preference for the CB1 receptor in functional assays. Further studies are required to determine the precise Ki values through competitive radioligand binding assays to provide a more direct measure of binding affinity.
Experimental Protocols
The determination of cannabinoid receptor binding affinity and functional activity typically involves a series of established in vitro assays. The following sections detail the general methodologies employed in such studies.
Radioligand Displacement Assay
This assay is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
-
HEK293 cells (or other suitable cell lines) are transiently or stably transfected with the human CB1 or CB2 receptor.
-
The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]CP-55,940 for both CB1 and CB2, or [3H]SR141716A for CB1).
-
Increasing concentrations of the unlabeled test compound (e.g., CB-13) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental workflow for a radioligand displacement assay.
Functional Assays (e.g., GTPγS Binding Assay)
Functional assays measure the agonist or antagonist activity of a compound by assessing its effect on receptor-mediated signaling. The GTPγS binding assay is a common method to determine the potency and efficacy of G-protein coupled receptor (GPCR) agonists.
1. Assay Principle:
-
Agonist binding to a Gi/o-coupled receptor like CB1 or CB2 promotes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation.
-
A non-hydrolyzable GTP analog, [35S]GTPγS, is used. When it binds to the Gα subunit, it remains bound, and the amount of incorporated radioactivity is proportional to the level of G-protein activation.
2. Procedure:
-
Receptor-expressing membranes are incubated with the test compound (e.g., CB-13) at various concentrations.
-
GDP is added to the assay buffer to ensure that G-proteins are in their inactive state at the start of the assay.
-
[35S]GTPγS is then added to initiate the binding reaction.
-
The incubation is carried out for a specific time and temperature.
-
The reaction is stopped, and the bound and free [35S]GTPγS are separated by filtration.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
3. Data Analysis:
-
The data are plotted as the amount of [35S]GTPγS bound versus the concentration of the test compound.
-
The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values are determined from the resulting dose-response curve.
Cannabinoid Receptor Signaling Pathways
CB1 and CB2 receptors are Class A GPCRs that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist like CB-13, they initiate a cascade of intracellular signaling events.
Canonical signaling pathways for CB1 and CB2 receptors.
Activation of CB1 and CB2 receptors by an agonist leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, both G-protein dependent and independent pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase (ERK).
In addition to G-protein signaling, agonist binding can also promote the recruitment of β-arrestins to the receptor. This process is crucial for receptor desensitization and internalization, which are mechanisms to attenuate signaling. Moreover, β-arrestin can act as a scaffold protein to initiate G-protein-independent signaling cascades, including the activation of MAPK pathways. The relative propensity of a ligand to activate G-protein-dependent versus β-arrestin-dependent signaling is termed "functional selectivity" or "biased agonism." Currently, there is a lack of specific data in the public domain to characterize the functional selectivity profile of CB-13 at either CB1 or CB2 receptors.
Selectivity Profile of CB-13
The selectivity of a compound for different receptor subtypes is a critical aspect of its pharmacological profile. Based on the available EC50 data, CB-13 demonstrates a modest selectivity for the CB1 receptor over the CB2 receptor in functional assays.
Selectivity profile of CB-13 based on EC50 values.
This approximate 4.6-fold selectivity for CB1 suggests that at lower concentrations, CB-13 may preferentially activate CB1 receptors. However, it is important to note that it is still considered a dual agonist, and at higher concentrations, it will activate both receptor subtypes. The therapeutic implications of this selectivity profile, particularly in the context of its peripheral restriction, warrant further investigation.
Conclusion
CB-13 is a potent dual agonist of the CB1 and CB2 receptors with a slight functional preference for CB1. Its limited ability to cross the blood-brain barrier at therapeutic doses makes it an attractive candidate for targeting peripheral cannabinoid receptors to treat conditions such as neuropathic pain, without inducing the psychoactive effects associated with central CB1 receptor activation.[4] This technical guide has provided a summary of the available binding data, detailed the standard experimental protocols for its characterization, and visualized the key signaling pathways involved. Further research is needed to fully elucidate its binding kinetics through the determination of Ki values and to explore its functional selectivity profile, which will provide a more complete understanding of its mechanism of action and therapeutic potential.
References
- 1. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of CB-13
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of CB-13, a compound with significant therapeutic potential. It has come to light that "CB-13" can refer to two distinct molecules: a peripherally restricted cannabinoid receptor agonist (also known as CRA13 or SAB-378) and Grapiprant, a selective prostaglandin EP4 receptor antagonist. This guide will primarily focus on the cannabinoid agonist CB-13, with a separate section detailing the characteristics of Grapiprant to ensure clarity and comprehensiveness for the scientific community.
Part 1: CB-13 (CRA13/SAB-378) - A Peripherally Acting Cannabinoid Agonist
CB-13, also identified as CRA13 and SAB-378, is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, which results in predominantly peripheral effects at lower doses.[1] This property makes CB-13 a subject of interest for therapeutic applications aiming to avoid the central nervous system side effects associated with cannabinoid receptor activation.[3]
Pharmacokinetics
A first-in-human Phase I clinical trial involving single oral doses of CB-13 (ranging from 1 to 80 mg) in healthy male volunteers under fasted conditions provided key pharmacokinetic data.[4]
Absorption and Distribution:
CB-13 is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.5 to 2 hours.[4] The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) demonstrate linear pharmacokinetics over the 1 to 80 mg dose range.[4] Due to its lipophilic nature, CB-13 is poorly soluble, which can lead to variable absorption.[5]
The influence of food on the bioavailability of CB-13 was investigated in a crossover study where a 40 mg dose was administered after a high-fat, high-calorie breakfast.[4] Food intake led to an approximate two-fold increase in both Cmax and AUC, indicating enhanced absorption in the fed state.[4] This is a common phenomenon for lipophilic drugs, where the presence of dietary fats can improve dissolution and absorption.[6][7][8]
Metabolism and Elimination:
The apparent elimination half-life (t1/2) of CB-13 was observed to be between 21 to 36 hours in the fasted state and 30 to 41 hours in the fed state.[4]
Quantitative Pharmacokinetic Data in Humans
| Parameter | 1-80 mg (Fasted) | 40 mg (Fed) |
| Dose Range (mg) | 1 - 80 | 40 |
| Cmax (ng/mL) | 7.8 - 467.6 | ~2-fold increase vs. fasted |
| Tmax (h) | 1.5 - 2 | 1.5 - 2 |
| AUC(0-tz) | Linear increase with dose | ~2-fold increase vs. fasted |
| t1/2 (h) | 21 - 36 | 30 - 41 |
Table 1: Summary of single-dose pharmacokinetic parameters of CB-13 in healthy male volunteers. Data extracted from Gardin et al., 2009.[4]
Experimental Protocols
First-in-Human Pharmacokinetic Study:
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.[4]
-
Subjects: 69 healthy adult males were enrolled, with 63 randomized across seven cohorts (n=9 per cohort, with 6 receiving CB-13 and 3 receiving placebo).[4]
-
Dosing: Single oral doses of 1, 5, 10, 20, 40, 60, or 80 mg of CB-13 were administered in a fasted state.[4]
-
Food Effect Arm: A separate crossover study with 6 subjects received a 40 mg dose of CB-13 on two separate occasions: once after a high-fat, high-calorie breakfast and once in a fasted state, with a 2-week washout period.[4]
-
Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of CB-13.
-
Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis.
Pharmacodynamics
CB-13 acts as a potent agonist at both CB1 and CB2 receptors, with EC50 values of 6.1 nM and 27.9 nM, respectively.[2] Its pharmacodynamic effects are primarily mediated through the activation of these receptors in peripheral tissues.
Mechanism of Action and Signaling Pathway:
Activation of peripheral CB1 receptors by CB-13 has been shown to produce analgesic effects in preclinical models of inflammatory and neuropathic pain.[3][9] In cultured mouse dorsal root ganglion neurons, CB-13 reduced TRPV1 sensitization and neuronal hyperexcitability induced by the inflammatory mediator prostaglandin E2 (PGE2).[3][10] This suggests a mechanism for its analgesic actions at the peripheral level.[3]
Caption: CB-13 signaling pathway in sensory neurons.
Preclinical Efficacy and Central Nervous System Effects:
In a mouse model of inflammatory pain, CB-13 demonstrated a dose-dependent reduction in mechanical allodynia.[10] With acute dosing, signs of central CB1 receptor activation were only observed at doses approximately 10-fold higher than the effective dose for analgesia.[3] However, repeated dosing led to analgesic tolerance and signs of central nervous system activity, suggesting that chronic administration may lead to increased CNS exposure.[3][10]
The effects of CB-13 on gastrointestinal motility have also been investigated. In mice, SAB378 was shown to slow gastrointestinal transit, an effect mediated by peripheral CB1 receptors.[11]
Part 2: Grapiprant - A Selective EP4 Receptor Antagonist
Grapiprant is a non-steroidal anti-inflammatory drug (NSAID) of the piprant class.[12] It is also sometimes referred to as CB-13 in some contexts, though its mechanism of action is distinct from the cannabinoid agonist. Grapiprant functions as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[12][13]
Pharmacokinetics
Pharmacokinetic data for Grapiprant is available from studies in animals, particularly dogs and horses, as it is approved for veterinary use to manage pain and inflammation associated with osteoarthritis.[12][13]
Absorption and Bioavailability:
In horses, following a 2 mg/kg oral dose, Grapiprant is rapidly absorbed with a Tmax of 1.5 hours and a Cmax of 31.9 ng/mL.[13][14] The mean bioavailability in this species is reported to be 39%.[13][14]
Distribution and Elimination:
Grapiprant has a high volume of distribution (6.6 L/kg in horses) and is highly protein-bound.[13][15] The elimination half-life in horses is approximately 5.86 hours.[13]
Quantitative Pharmacokinetic Data in Horses
| Parameter | 2 mg/kg Oral Dose |
| Cmax (ng/mL) | 31.9 |
| Tmax (h) | 1.5 |
| AUC (ng.hr/mL) | 2000 |
| Bioavailability (%) | 39 |
| t1/2 (h) | 5.86 |
| Volume of Distribution (L/kg) | 6.6 |
Table 2: Summary of pharmacokinetic parameters of Grapiprant in horses. Data extracted from DrugBank and New Drug Approvals.[13][14]
Experimental Protocols
Pharmacokinetic Study in Horses:
-
Study Design: While specific details of the study design are not extensively provided in the search results, the data is derived from studies involving the oral administration of Grapiprant to horses.
-
Sampling: Serum concentrations of Grapiprant were measured at various time points up to 72 hours post-administration.[13][14]
-
Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time data.
Pharmacodynamics
Mechanism of Action and Signaling Pathway:
Grapiprant's therapeutic effect stems from its selective antagonism of the EP4 receptor.[12][13] Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[12][16] It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily responsible for mediating PGE2-elicited pain and inflammation.[13][16] By blocking the EP4 receptor, Grapiprant inhibits the downstream signaling cascade responsible for these inflammatory responses without affecting the production of prostanoids, thereby avoiding some of the side effects associated with traditional COX-inhibiting NSAIDs.[12]
Caption: Grapiprant's mechanism of action via EP4 receptor antagonism.
Clinical and Preclinical Efficacy:
Grapiprant has been shown to be effective in reducing pain in various inflammatory pain models in rats and in clinical studies of dogs with osteoarthritis.[12][13][16] Preclinical studies indicate its efficacy in both acute and chronic pain and inflammation, with effects comparable to rofecoxib and piroxicam.[14][16] It has also been investigated in humans for the control of pain and inflammation associated with osteoarthritis.[13][16]
Safety Profile:
Common side effects of Grapiprant in animals include vomiting, diarrhea, and loss of appetite.[12] Because it does not interfere with prostaglandin production, it is suggested to have a more favorable safety profile concerning gastrointestinal and renal effects compared to traditional NSAIDs.[12][15]
References
- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of Food on Cannabidiol Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of food on the bioavailability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378), a peripherally restricted cannabinoid CB1/CB2 receptor agonist, inhibits gastrointestinal motility but has no effect on experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Grapiprant: Uses, Side effects and Mechanism of action_Chemicalbook [chemicalbook.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Grapiprant (Galliprant) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 16. Grapiprant - Wikipedia [en.wikipedia.org]
A Technical Guide to the Nociceptive Signaling Effects of CB-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the peripherally restricted cannabinoid agonist CB-13 (also known as SAB-378) and its effects on nociceptive signaling pathways. The information presented herein is intended to support research and development efforts in the field of non-opioid analgesics.
Introduction
CB-13 is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with poor penetrance of the blood-brain barrier.[1] This characteristic makes it a compelling candidate for therapeutic development, as it has the potential to elicit analgesia through peripheral mechanisms while minimizing central nervous system side effects typically associated with cannabinoid agonists, such as psychoactivity and tolerance.[2][3] This guide summarizes the current understanding of CB-13's mechanism of action in nociceptive signaling, supported by quantitative data and detailed experimental protocols.
Pharmacological Profile and Efficacy
Table 1: In Vitro Potency of CB-13
| Receptor | EC50 (nM) |
| CB1 | 6.1[4][5] |
| CB2 | 27.9[4][5] |
Table 2: In Vivo Analgesic Efficacy of CB-13 in an Inflammatory Pain Model
| Sex | Endpoint | ED50 (mg/kg, i.p.) | 95% Confidence Interval |
| Male Mice | Reduction of CFA-induced mechanical allodynia | 0.99 | 0.49 – 2.00[6] |
| Female Mice | Reduction of CFA-induced mechanical allodynia | 1.32 | 0.46 – 3.23[6] |
CFA: Complete Freund's Adjuvant; i.p.: intraperitoneal
Mechanism of Action in Nociceptive Signaling
CB-13 exerts its analgesic effects primarily through the activation of peripheral CB1 receptors located on nociceptive neurons.[3] Activation of these Gi/o protein-coupled receptors initiates a signaling cascade that ultimately reduces neuronal excitability and neurotransmitter release. A key mechanism is the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical integrator of noxious stimuli.
In inflammatory conditions, mediators such as Prostaglandin E2 (PGE2) sensitize TRPV1 channels, leading to a lower threshold for activation and contributing to hyperalgesia.[2][3] CB-13 has been shown to counteract this sensitization. The binding of CB-13 to peripheral CB1 receptors on dorsal root ganglion (DRG) neurons leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent decreased activity of Protein Kinase A (PKA). This dampens the phosphorylation-dependent sensitization of TRPV1, making the neuron less responsive to painful stimuli.[2][3][7][8] Furthermore, CB1 receptor activation can inhibit high-voltage activated calcium currents, further reducing neuronal excitability.
CB-13 signaling in nociceptors.
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the effects of CB-13.
Animal Model of Inflammatory Pain
A common model to induce inflammatory pain is the injection of Complete Freund's Adjuvant (CFA) into the plantar surface of a mouse's hind paw. This induces a localized inflammatory response characterized by edema, mechanical allodynia, and thermal hyperalgesia.
Workflow for the CFA inflammatory pain model.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is quantified using von Frey filaments.
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Procedure:
-
Animals are habituated in individual chambers on an elevated mesh platform.
-
Von Frey filaments of increasing force are applied to the plantar surface of the inflamed paw.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The force at which a response is consistently elicited is recorded as the paw withdrawal threshold.
-
-
Data Analysis: The paw withdrawal threshold in grams is determined. An increase in the threshold following drug administration indicates an anti-allodynic effect.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is measured using the Hargreaves apparatus.[9][10][11][12][13]
-
Apparatus: A radiant heat source positioned beneath a glass floor.
-
Procedure:
-
Animals are habituated in individual chambers on the glass surface.
-
The radiant heat source is focused on the plantar surface of the inflamed paw.
-
The latency to paw withdrawal is automatically recorded.
-
A cut-off time is employed to prevent tissue damage.
-
-
Data Analysis: The paw withdrawal latency in seconds is measured. An increase in latency after drug administration indicates an anti-hyperalgesic effect.
In Vitro Analysis using Dorsal Root Ganglion (DRG) Neurons
To investigate the cellular mechanisms of CB-13, primary cultures of DRG neurons are utilized.
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli.
-
Protocol:
-
DRG neurons are cultured on coverslips.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.[14][15][16][17]
-
After loading, cells are washed and allowed to de-esterify the dye.
-
The coverslip is mounted on a perfusion chamber on a fluorescence microscope.
-
Baseline fluorescence is recorded, followed by perfusion with various agents (e.g., PGE2, capsaicin, CB-13).
-
Changes in the ratio of fluorescence emission at different excitation wavelengths are used to calculate changes in [Ca²⁺]i.
-
-
Data Analysis: The magnitude and kinetics of the calcium response are quantified. A reduction in the capsaicin-evoked calcium influx in the presence of CB-13 indicates inhibition of TRPV1 activity.
-
Objective: To measure the electrical properties of DRG neurons, including action potential firing.[18][19][20][21]
-
Protocol:
-
Whole-cell patch-clamp recordings are performed on cultured DRG neurons.
-
The neuron is held at its resting membrane potential.
-
A series of depolarizing current steps are injected to elicit action potentials.
-
The number of action potentials fired at each current step is recorded before and after the application of CB-13 and/or PGE2.
-
-
Data Analysis: The frequency of action potential firing in response to current injections is analyzed. A reduction in firing frequency in the presence of CB-13 indicates a decrease in neuronal excitability.
Summary and Future Directions
CB-13 demonstrates significant potential as a peripherally acting analgesic. Its ability to dose-dependently reduce inflammatory pain in both male and female mice is mediated by the activation of peripheral CB1 receptors.[6] At the cellular level, CB-13 effectively reverses the sensitization of TRPV1 channels and reduces neuronal hyperexcitability induced by the inflammatory mediator PGE2.[2][3]
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of CB-13 in various pain models and, ultimately, in human subjects. The detailed methodologies and signaling pathways outlined in this guide provide a framework for continued investigation into CB-13 and other peripherally restricted cannabinoid agonists as a promising class of non-opioid analgesics. The development of such compounds could offer a significant advancement in the management of chronic pain, avoiding the undesirable central side effects of current cannabinoid-based therapies.
References
- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. Peripheral prostaglandin E2 prolongs the sensitization of nociceptive dorsal root ganglion neurons possibly by facilitating the synthesis and anterograde axonal trafficking of EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 6. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mmpc.org [mmpc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons [pubmed.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]
Discovery and development of CB-13 (CRA13)
An In-depth Technical Guide to the Discovery and Development of CB-13 (CRA13)
Introduction
CB-13, also known as CRA13 and SAB-378, is a potent, orally bioavailable synthetic cannabinoid receptor agonist.[1][2] It was developed with the therapeutic goal of providing analgesia by acting on peripheral cannabinoid receptors while minimizing or avoiding the centrally mediated psychoactive side effects associated with traditional cannabinoid therapies.[3][4] This is achieved through a chemical structure designed for poor penetration of the blood-brain barrier.[1] CB-13 is a dual agonist, demonstrating high affinity and functional activity at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[5] Its development represents a significant effort in the field of peripherally restricted analgesics, aiming to separate the therapeutic benefits of cannabinoid receptor activation from the central nervous system (CNS) effects that often limit their clinical use.[6][7]
Discovery and Rationale for Peripheral Restriction
The therapeutic potential of activating the endocannabinoid system, particularly for pain and inflammation, is well-established.[4] However, the clinical utility of direct CB1 receptor agonists is hampered by their psychoactive effects, which are mediated by CB1 receptors within the CNS.[3][8] The development of CB-13 was driven by the hypothesis that selectively activating peripheral cannabinoid receptors could produce significant analgesia without these undesirable CNS side effects.[3][4]
The strategy centered on designing a potent CB1/CB2 agonist with physicochemical properties that limit its ability to cross the blood-brain barrier.[1] Developed by researchers at Novartis Pharma, CB-13, with the chemical name Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, emerged as a lead candidate from these efforts.[1][2][9] Preclinical studies confirmed that at therapeutic doses, CB-13 produces robust anti-hyperalgesic effects in animal models of pain with limited CNS penetration.[2]
Pharmacological Profile
Receptor Binding and Functional Activity
CB-13 is characterized as a potent dual agonist of human CB1 and CB2 receptors.[5] In vitro studies have quantified its binding affinity, demonstrating potent interaction with both receptor subtypes.
Table 1: CB-13 Cannabinoid Receptor Binding Affinity
| Receptor | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Human CB1 | IC₅₀ | 15 | [2] |
| Human CB2 | IC₅₀ | 98 |[2] |
IC₅₀: Half maximal inhibitory concentration in radioligand displacement assays.
Functionally, CB-13 acts as a full agonist at both receptors, initiating the canonical G-protein signaling cascade associated with cannabinoid receptor activation.
Preclinical Development
In Vitro Studies
CB-13 was found to be non-genotoxic in chromosome aberration and reverse mutation assays.[2] Mechanistic studies using cultured mouse dorsal root ganglion (DRG) neurons demonstrated that CB-13 reduces transient receptor potential vanilloid 1 (TRPV1) sensitization and neuronal hyperexcitability induced by the inflammatory mediator prostaglandin E₂.[3][10] These findings provide a potential cellular mechanism for its analgesic actions at peripheral nerve endings.
In Vivo Animal Studies
In animal models, CB-13 has shown potent antihyperalgesic properties.[1] In a rat model of neuropathic pain, oral administration of CB-13 at 3 mg/kg effectively blocked mechanical hyperalgesia.[2] Studies in mice with inflammatory pain induced by Complete Freund's Adjuvant (CFA) found that CB-13 dose-dependently reduced mechanical allodynia and thermal hyperalgesia.[3][10] The analgesic effects were shown to be mediated by peripheral CB1 receptors.[3]
While effective as an analgesic, repeated dosing with CB-13 led to the development of tolerance to its analgesic effects and signs of CB1 receptor dependence.[3][10] Importantly, phenotypes associated with central CB1 receptor activation, such as catalepsy, only occurred at doses approximately 10-fold higher than the effective dose (ED₅₀) for analgesia upon acute administration.[3] However, repeated administration, even at doses that were initially peripherally selective, led to signs of CNS activity, suggesting that chronic dosing may increase CNS exposure.[3]
Clinical Development: Phase I Human Study
CB-13 advanced to a first-in-human, Phase I clinical trial to evaluate its pharmacokinetics, safety, and tolerability.[5]
Study Design
The study was a randomized, double-blind, placebo-controlled trial involving single ascending oral doses of CB-13 (1 mg to 80 mg) in 69 healthy adult males under fasted conditions. A separate cohort received a 40 mg dose in a fed state (high-fat meal) to assess the effect of food on absorption.[5]
Pharmacokinetics
CB-13 was rapidly absorbed, with the time to reach maximum plasma concentration (Tₘₐₓ) occurring between 1.5 to 2 hours post-dose in both fed and fasted states.[5] The compound exhibited linear pharmacokinetics across the 1-80 mg dose range.[5] Administration with a high-fat meal resulted in an approximately 2-fold increase in both the maximum plasma concentration (Cₘₐₓ) and the total drug exposure (AUC).[5]
Table 2: Summary of Single-Dose Pharmacokinetic Parameters of CB-13 in Healthy Males (Fasted)
| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |
|---|---|---|---|---|
| 1 | 7.8 | 1.5 - 2.0 | Data not specified | 21 - 36 |
| 40 | Data not specified | 1.5 - 2.0 | Data not specified | 21 - 36 |
| 80 | 467.6 | 1.5 - 2.0 | Data not specified | 21 - 36 |
Data derived from Gardin et al., 2009. Cₘₐₓ and Tₘₐₓ ranges are reported for the 1-80 mg dose range. t₁/₂ is reported for fasted groups across all doses.[5]
Safety and Tolerability
CB-13 was reasonably well-tolerated. The most frequently reported adverse events were dizziness, headache, and nausea, which were predominantly mild to moderate in severity and occurred more often at the higher doses of 40 mg and 80 mg.[5] The incidence of adverse events was dose-dependent. No deaths or serious adverse events were reported during the study.[5]
Metabolism and Analog Development
Research has also explored the metabolites and analogs of CB-13 to identify compounds with improved therapeutic profiles. Studies on the oxidative metabolites of CRA13 sought to find less lipophilic compounds that might have attenuated CB1 affinity and reduced CNS infiltration.[11] This work identified an alcohol metabolite (8c) and other analogs that showed enhanced CB2 receptor affinity and reduced CB1 affinity relative to the parent compound, suggesting a path toward more selective peripheral agents.[11] Additionally, fluorinated analogs of CRA13 have been synthesized and evaluated for their potential as PET imaging agents to visualize peripheral cannabinoid receptors in vivo.[12]
Experimental Protocols
Cannabinoid Receptor Binding Assay (General Protocol)
This protocol describes a typical competitive radioligand binding assay used to determine the binding affinity (Ki or IC₅₀) of a test compound like CB-13.
-
Preparation of Membranes: Membranes are prepared from cells stably expressing the human cannabinoid receptor of interest (e.g., HEK293-CB1 or CHO-CB2). Cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes, which are then stored at -80°C.
-
Assay Components: The assay is performed in a 96-well plate and includes:
-
Receptor membranes.
-
A radioligand with high affinity for the receptor (e.g., [³H]CP55,940).
-
Varying concentrations of the unlabeled test compound (CB-13).
-
A non-specific binding control (a high concentration of a potent unlabeled ligand, like WIN55,212-2).
-
-
Incubation: Components are mixed in an assay buffer (e.g., 50 mM Tris buffer containing 0.1% BSA) and incubated for a set time (e.g., 90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression (e.g., Prism software). The IC₅₀ value is determined from the resulting competition curve and can be converted to a Ki value using the Cheng-Prusoff equation.
CFA Model of Inflammatory Pain (In Vivo Protocol)
This protocol is based on methods used to evaluate the anti-allodynic effects of CB-13 in mice.[10]
-
Animals: Male and female C57BL/6J mice are used. They are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Inflammation: A persistent inflammatory state is induced by a unilateral intraplantar (i.pl.) injection of 20 µL of Complete Freund’s Adjuvant (CFA) into the plantar surface of one hind paw.
-
Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. Mice are placed on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the inflamed paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Drug Administration: CB-13 is dissolved in a vehicle (e.g., a mixture of ethanol, Emulphor, and saline). Approximately 20-24 hours after CFA injection, baseline mechanical thresholds are measured. Mice are then administered CB-13 (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Post-Drug Testing: Mechanical thresholds are re-evaluated at multiple time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.
-
Data Analysis: The results are often expressed as the percent maximal possible effect (%MPE). Dose-response curves are generated to calculate the ED₅₀ value.
Conclusion and Future Directions
The development of CB-13 (CRA13) represents a targeted and rational approach to creating a cannabinoid-based analgesic that avoids CNS side effects. As a potent, orally bioavailable dual CB1/CB2 agonist, it successfully demonstrated peripherally mediated analgesia in preclinical models and a predictable pharmacokinetic profile with reasonable tolerability in a Phase I human trial.[2][5]
However, the emergence of tolerance and centrally mediated effects with repeated dosing in animal studies highlights a key challenge for this class of compounds.[3] It suggests that maintaining strict peripheral restriction during chronic therapy may be difficult, potentially due to gradual accumulation in the CNS or the presence of active metabolites that cross the blood-brain barrier.
Future research in this area will likely focus on developing second-generation compounds with an even greater degree of peripheral restriction, potentially through the exploration of active metabolites with altered physicochemical properties or by designing biased agonists that selectively engage pathways leading to analgesia without inducing tolerance.[11][13] The journey of CB-13 provides a valuable blueprint and critical lessons for the ongoing development of safer and more effective cannabinoid-based medicines.
References
- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripherally Restricted Cannabinoids for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist BAY 59-3074 | RTI [rti.org]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Synthesis of oxidative metabolites of CRA13 and their analogs: Identification of CRA13 active metabolites and analogs thereof with selective CB2R affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CB-13: A Peripherally Restricted Cannabinoid Agonist for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CB-13, also known as SAB-378 or CRA13, is a potent, orally bioavailable, peripherally restricted cannabinoid receptor agonist. It acts as a dual agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors[1][2]. Its key characteristic is its limited ability to cross the blood-brain barrier, which restricts its activity primarily to the peripheral nervous system. This property is of significant interest in the development of novel analgesics, as it offers the potential to alleviate pain without the central nervous system (CNS) side effects, such as psychoactivity, catalepsy, and motor ataxia, that are commonly associated with centrally acting cannabinoid agonists[1][2].
This technical guide provides a comprehensive overview of CB-13, summarizing its mechanism of action, pharmacokinetic profile, and preclinical and clinical efficacy. It also details the experimental protocols used to characterize this compound, offering a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
CB-13 exerts its pharmacological effects by activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors, particularly in the peripheral nervous system, is the primary mechanism underlying the analgesic properties of CB-13.
Receptor Binding and Functional Activity
CB-13 is a potent agonist at both human CB1 and CB2 receptors. The binding affinities and functional potencies of CB-13 are summarized in the table below.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| EC50 | 6.1 nM | 27.9 nM | [3] |
Downstream Signaling Pathways
Upon binding of CB-13, the CB1 and CB2 receptors initiate a cascade of intracellular signaling events. As Gi/o-coupled receptors, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Furthermore, cannabinoid receptor activation can lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of these pathways in peripheral sensory neurons is believed to contribute to the analgesic effects of CB-13 by reducing neuronal excitability and nociceptive signaling.
CB13 [label="CB-13", fillcolor="#FBBC05", fontcolor="#202124"]; CB1R [label="CB1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2R [label="CB2 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↓ cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="↓ PKA Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_pathway [label="MAPK/ERK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Analgesia", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124", style="bold"];
CB13 -> CB1R; CB13 -> CB2R; CB1R -> G_protein; CB2R -> G_protein; G_protein -> AC [label="inhibition"]; AC -> cAMP; cAMP -> PKA; G_protein -> MAPK_pathway [label="activation"]; PKA -> Analgesia; MAPK_pathway -> Analgesia; }
Caption: CB1/CB2 Receptor Signaling Pathway.Pharmacokinetics
The pharmacokinetic profile of CB-13 has been evaluated in both preclinical and clinical studies, demonstrating its oral bioavailability and distribution characteristics.
Preclinical Pharmacokinetics in Rats
Following oral administration in rats, CB-13 is absorbed and reaches peak plasma concentrations. The table below summarizes the key pharmacokinetic parameters of CB-13 in rats.
| Parameter | Value | Condition |
| Dose (oral) | 20 mg/kg | Single dose |
| Cmax | ~229 ng/mL | |
| Tmax | ~3-4 hours | |
| Oral Bioavailability (F%) | ~70% |
Note: The Cmax and Tmax values are approximated from available data and may vary.
Clinical Pharmacokinetics in Humans
A Phase I clinical trial in healthy male volunteers evaluated the pharmacokinetics of single oral doses of CB-13. The results demonstrated linear pharmacokinetics over the dose range of 1 to 80 mg.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Condition | Reference |
| 1 | 7.8 | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |
| 10 | - | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |
| 40 | - | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |
| 40 | Increased ~2-fold | 1.5 - 2 | 30 - 41 | Increased ~2-fold | Fed | [4] |
| 80 | 467.6 | 1.5 - 2 | 21 - 36 | - | Fasted | [4] |
Administration of a 40 mg dose with a high-fat meal resulted in an approximate 2-fold increase in both Cmax and AUC, indicating that food enhances the absorption of CB-13[4].
Preclinical Efficacy
The analgesic efficacy of CB-13 has been demonstrated in various preclinical models of pain, including inflammatory and neuropathic pain.
Inflammatory Pain Models
In a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), CB-13 produced a dose-dependent reduction in mechanical allodynia[5].
| Species | Pain Model | Endpoint | ED50 (mg/kg, i.p.) | Reference |
| Mouse (Male) | CFA-induced inflammatory pain | Mechanical Allodynia | 0.99 (95% CI: 0.49 - 2.00) | [5][6] |
| Mouse (Female) | CFA-induced inflammatory pain | Mechanical Allodynia | 1.32 (95% CI: 0.46 - 3.23) | [5][6] |
CB-13 also demonstrated efficacy in reducing thermal hyperalgesia in the CFA model[6]. A 3 mg/kg intraperitoneal dose of CB-13 was shown to reduce CFA-induced heat hypersensitivity[6].
Neuropathic Pain Models
CB-13 has shown potent antihyperalgesic activity in rat models of neuropathic pain[2]. Oral administration of CB-13 has been reported to reverse mechanical hyperalgesia in these models.
Clinical Studies
CB-13 has progressed to preliminary human trials. A Phase I study in healthy volunteers demonstrated that single oral doses of CB-13 were reasonably well-tolerated, with dose-dependent adverse events that were generally mild to moderate[4]. The most frequently reported adverse events at higher doses (40 and 80 mg) were dizziness, headache, and nausea[4].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of CB-13.
Synthesis of CB-13
The synthesis of Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (CB-13) is a multi-step process that can be adapted from rational drug design principles based on known aminoalkylindole agonists[2]. A general synthetic scheme is outlined below.
Start [label="Starting Materials\n(e.g., 4-hydroxy-1-naphthaldehyde)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Alkylation with 1-bromopentane"]; Intermediate1 [label="4-(pentyloxy)-1-naphthaldehyde"]; Step2 [label="Grignard reaction with 1-naphthylmagnesium bromide"]; Intermediate2 [label="--INVALID-LINK--methanol"]; Step3 [label="Oxidation (e.g., with PCC or Dess-Martin periodinane)"]; End [label="CB-13\n(Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone)", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; }
Caption: General Synthetic Workflow for CB-13.Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of CB-13 for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940.
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Test compound: CB-13 at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubate cell membranes with varying concentrations of CB-13 and a fixed concentration of [³H]CP55,940 in binding buffer.
-
For total binding, incubate membranes with only [³H]CP55,940.
-
For non-specific binding, incubate membranes with [³H]CP55,940 and a high concentration of a non-labeled agonist.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of CB-13 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition
This protocol measures the ability of CB-13 to inhibit adenylyl cyclase activity.
Materials:
-
Cells expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
CB-13 at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or radiometric).
Procedure:
-
Pre-treat cells with various concentrations of CB-13.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for CB-13's inhibition of forskolin-stimulated cAMP accumulation.
Functional Assay: ERK Phosphorylation
This protocol assesses the activation of the MAPK/ERK pathway by CB-13.
Materials:
-
Cells expressing human CB1 or CB2 receptors.
-
CB-13 at various concentrations.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibody conjugated to a detectable label (e.g., HRP).
-
Western blotting apparatus and reagents.
Procedure:
-
Treat cells with various concentrations of CB-13 for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for p-ERK.
-
Wash the membrane and incubate with a labeled secondary antibody.
-
Detect the signal and quantify the levels of p-ERK.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize the data.
-
Analyze the dose-dependent increase in ERK phosphorylation to determine the potency of CB-13.
Cell_Culture [label="Cell Culture (expressing CB1/CB2)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; CB13_Treatment [label="Treat with CB-13"]; Cell_Lysis [label="Cell Lysis"]; Protein_Quantification [label="Protein Quantification"]; SDS_PAGE [label="SDS-PAGE"]; Western_Blot [label="Western Blot Transfer"]; Primary_Ab [label="Incubate with anti-p-ERK Ab"]; Secondary_Ab [label="Incubate with secondary Ab"]; Detection [label="Signal Detection"]; Analysis [label="Data Analysis"]; Stripping [label="Membrane Stripping"]; Total_ERK_Ab [label="Incubate with anti-total-ERK Ab"]; Normalization [label="Normalization"]; Final_Result [label="Quantified p-ERK/Total ERK Ratio", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cell_Culture -> CB13_Treatment; CB13_Treatment -> Cell_Lysis; Cell_Lysis -> Protein_Quantification; Protein_Quantification -> SDS_PAGE; SDS_PAGE -> Western_Blot; Western_Blot -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> Stripping; Stripping -> Total_ERK_Ab; Total_ERK_Ab -> Detection [label="Re-probe"]; Detection -> Normalization; Normalization -> Final_Result; }
Caption: Western Blot Workflow for ERK Phosphorylation.In Vivo Efficacy: Von Frey Test for Mechanical Allodynia
This protocol measures the withdrawal threshold of rodents to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness.
-
Elevated mesh platform.
-
Individual testing chambers.
Procedure:
-
Acclimate the animals to the testing environment by placing them in the chambers on the mesh platform for at least 30-60 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the force range and record the response (paw withdrawal, licking, or flinching).
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If the animal withdraws, use the next finer filament; if there is no response, use the next stiffer filament.
-
Administer CB-13 or vehicle and repeat the measurements at specified time points to assess the analgesic effect.
In Vivo Efficacy: Hargreaves Test for Thermal Hyperalgesia
This protocol measures the latency of rodents to withdraw their paw from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source).
-
Glass platform.
-
Individual testing chambers.
Procedure:
-
Acclimate the animals to the testing chambers on the glass platform.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start a timer.
-
Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.
-
A cut-off time is used to prevent tissue damage.
-
Administer CB-13 or vehicle and repeat the measurements at specified time points to determine the effect on thermal hyperalgesia.
Conclusion
CB-13 is a promising peripherally restricted cannabinoid agonist with demonstrated efficacy in preclinical models of pain and a favorable pharmacokinetic profile in humans. Its mechanism of action, centered on the activation of peripheral CB1 and CB2 receptors, offers a therapeutic strategy to manage pain while minimizing the undesirable central nervous system side effects associated with traditional cannabinoid-based therapies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of CB-13 and other peripherally acting cannabinoid agonists as novel analgesics. Further investigation into its long-term efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Cellular and Molecular Targets of CB-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-13, also known as CRA13 and SAB-378, is a potent synthetic cannabinoid agonist that has garnered significant interest for its therapeutic potential, particularly in the realm of analgesia.[1] A key characteristic of CB-13 is its limited penetration of the blood-brain barrier, which restricts its activity primarily to the peripheral nervous system at lower doses.[1] This peripherally restricted action offers the potential for therapeutic benefits without the centrally mediated psychoactive side effects commonly associated with cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the cellular and molecular targets of CB-13, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Cellular and Molecular Targets
CB-13 is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] These G-protein coupled receptors (GPCRs) are the primary targets through which CB-13 exerts its pharmacological effects.
Cannabinoid Receptor Binding and Functional Activity
CB-13 demonstrates high affinity and functional activity at both CB1 and CB2 receptors. The compound's interaction with these receptors has been characterized through various in vitro assays.
Data Presentation: Quantitative Data Summary
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| EC50 | 6.1 nM | 27.9 nM | [2][3] |
| IC50 | 15 nM | 98 nM | [4] |
| Ki | 15.0 nM | 98.0 nM | [5] |
EC50 (Half-maximal effective concentration) values indicate the concentration of CB-13 required to elicit 50% of its maximal effect. A lower EC50 value signifies greater potency. IC50 (Half-maximal inhibitory concentration) values represent the concentration of CB-13 required to inhibit the binding of a radioligand by 50%. Ki (Inhibition constant) values reflect the binding affinity of CB-13 to the receptors.
Downstream Signaling Pathways
As a cannabinoid receptor agonist, CB-13 modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are primarily coupled to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Activation of cannabinoid receptors by CB-13 can also lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular and molecular targets of CB-13.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of CB-13 for CB1 and CB2 receptors.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing human CB1 or CB2 receptors are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled CB-13.
-
Incubate the mixture at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of CB-13.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the effect of CB-13 on adenylyl cyclase activity and intracellular cAMP levels.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing CB1 or CB2 receptors in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of CB-13 in the presence of forskolin (an adenylyl cyclase activator).
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the concentration of CB-13.
-
Determine the EC50 or IC50 value to quantify the potency of CB-13 in modulating cAMP production.
-
ERK Phosphorylation Western Blot
This assay assesses the activation of the ERK/MAPK signaling pathway by CB-13.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells expressing cannabinoid receptors with CB-13 for various time points.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of ERK activation.
-
In Vitro Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This technique is used to study the effects of CB-13 on the excitability of sensory neurons.[6]
Protocol:
-
DRG Neuron Culture:
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings from the cultured DRG neurons.
-
Record changes in membrane potential and ion channel currents in response to the application of CB-13.
-
Investigate the effect of CB-13 on neuronal hyperexcitability induced by inflammatory mediators like prostaglandin E2 (PGE2).[6]
-
Calcium Imaging of DRG Neurons
This method is employed to visualize and quantify changes in intracellular calcium concentrations in sensory neurons in response to CB-13.[8]
Protocol:
-
Cell Loading:
-
Load cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]
-
-
Fluorescence Microscopy:
-
Data Analysis:
-
Analyze the changes in fluorescence intensity to determine the effect of CB-13 on intracellular calcium levels and its ability to modulate calcium influx through channels like TRPV1.
-
Mandatory Visualizations
Signaling Pathway of CB-13 at CB1/CB2 Receptors
Caption: Signaling cascade initiated by CB-13 binding to CB1 and CB2 receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of CB-13.
Logical Relationship of CB-13's Peripheral Analgesic Action
Caption: Mechanism of CB-13's analgesic effect in the periphery.
References
- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Preclinical Profile of CB-13 for Pain Modulation: A Technical Guide
This technical guide provides an in-depth overview of the preclinical studies investigating the efficacy and mechanism of action of CB-13, a peripherally selective cannabinoid receptor type 1 (CB1) preferring agonist, in the modulation of pain. The information presented is intended for researchers, scientists, and drug development professionals actively involved in the field of analgesics.
Introduction
Activation of the cannabinoid receptor type 1 (CB1) is a well-established strategy for pain relief in various preclinical models. However, the therapeutic utility of centrally acting CB1 agonists is often limited by undesirable side effects such as psychoactivity, tolerance, and dependence.[1][2][3][4] To circumvent these central nervous system (CNS) effects, research has focused on the development of peripherally restricted CB1 agonists like CB-13.[1][2][3][4] This document summarizes the key preclinical findings for CB-13, focusing on its analgesic properties in an inflammatory pain model, the underlying cellular mechanisms, and the potential for CNS-related side effects with different dosing regimens.
Quantitative Efficacy and Specificity Data
The analgesic efficacy of CB-13 has been quantified in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The following tables summarize the key quantitative data from these studies.
Table 1: Analgesic Efficacy of Acute CB-13 Administration in CFA-Induced Mechanical Allodynia
| Species | Sex | Pain Model | Endpoint | ED50 (95% CI) | Time Point of Maximal Effect |
| Mouse | Male | CFA-induced inflammatory pain | Mechanical Allodynia | 0.99 mg/kg (0.49 - 2.00 mg/kg) | 30 minutes post-injection |
| Mouse | Female | CFA-induced inflammatory pain | Mechanical Allodynia | 1.32 mg/kg (0.46 - 3.23 mg/kg) | 30 minutes post-injection |
Data sourced from Slivicki et al., 2021.[1][5]
Table 2: Pharmacological Specificity of CB-13's Anti-Allodynic Effect
| Agonist | Antagonist | Antagonist Dose | Effect on CB-13 Analgesia | Implication |
| CB-13 (3 mg/kg, i.p.) | AM6545 (peripherally restricted CB1 antagonist) | 10 mg/kg, i.p. | Blocked | Analgesic effect is mediated by peripheral CB1 receptors. |
| CB-13 (3 mg/kg, i.p.) | AM630 (centrally penetrant CB2 antagonist) | 3 mg/kg, i.p. | No effect | Analgesic effect is not mediated by CB2 receptors. |
Data sourced from Slivicki et al., 2021.[5]
Table 3: Effects of Acute and Repeated Dosing of CB-13
| Dosing Regimen | CB-13 Dose | Key Findings |
| Acute | ~1 mg/kg (ED50) | Reduction in mechanical allodynia and thermal hyperalgesia without central CB1-mediated behaviors.[1][2] |
| Acute | 10 mg/kg (~10x ED50) | Induction of catalepsy and tail-flick antinociception, indicative of central CB1 receptor engagement.[1][2] |
| Repeated (7 days) | 1, 3, or 10 mg/kg | Development of analgesic tolerance to the anti-allodynic effects.[5] |
| Repeated (9 days) | 1, 3, or 10 mg/kg | CB1 receptor dependence, as indicated by precipitated withdrawal symptoms upon rimonabant challenge.[1][5] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of CB-13.
Animal Model of Inflammatory Pain
-
Model: Complete Freund's Adjuvant (CFA)-induced inflammation. This model is utilized as it is known to be unresponsive to CB2 agonists in mice.[1]
-
Procedure: Mice were briefly anesthetized, and CFA was injected into the plantar surface of one hind paw to induce localized inflammation and pain hypersensitivity.
-
Assessments: Behavioral tests were conducted approximately 20 hours post-CFA injection.[5]
Behavioral Assays for Nociception
-
Mechanical Allodynia: Paw withdrawal thresholds in response to mechanical stimulation with von Frey filaments were measured. A reduction in the force required to elicit a withdrawal response indicates mechanical allodynia.
-
Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source was assessed to determine sensitivity to thermal stimuli. A shorter withdrawal latency is indicative of thermal hyperalgesia. A maximally effective dose of 3 mg/kg CB-13 was shown to reduce CFA-induced heat hypersensitivity.[1]
Assessment of Central CB1 Receptor-Mediated Effects
-
Cannabinoid Tetrad/Triad: To assess for central effects, animals were evaluated for a constellation of behaviors including catalepsy, antinociception (in the tail-flick test), and hypothermia.[1][5] These are hallmark indicators of central CB1 receptor activation.
-
CB1 Receptor Dependence: Dependence was evaluated by chronically administering CB-13 for 9 days, followed by an injection of the CB1 antagonist rimonabant (10 mg/kg, i.p.) to precipitate somatic withdrawal symptoms, such as scratching and paw tremors.[5]
In Vitro Mechanistic Studies
-
Preparation: Dorsal root ganglion (DRG) neurons were cultured from mice.[1][2]
-
Induction of Neuronal Hypersensitivity: The inflammatory mediator prostaglandin E2 (PGE2) was used to induce sensitization of TRPV1 channels and neuronal hyperexcitability, mimicking a pro-inflammatory state.[1][2]
-
Intervention: The effect of CB-13 on PGE2-induced TRPV1 sensitization and neuronal hyperexcitability was evaluated to understand the cellular mechanisms underlying its analgesic effects.[1][2] CB-13 was found to reduce these measures of neuronal hypersensitivity.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of CB-13 and the experimental workflow used in its preclinical evaluation.
Caption: Proposed peripheral analgesic mechanism of CB-13.
Caption: Experimental workflow for preclinical studies of CB-13.
Caption: Logical relationship of CB-13 dosing, effects, and side effects.
Summary and Conclusion
Preclinical studies demonstrate that acute administration of CB-13 produces a robust, peripherally mediated analgesic effect in a mouse model of inflammatory pain at doses that do not engage central CB1 receptors.[1][2] The mechanism of this analgesia is, at least in part, due to the inhibition of TRPV1 sensitization and neuronal hyperexcitability in peripheral sensory neurons.[1][2][4]
However, a critical finding is that with repeated dosing, tolerance develops to the analgesic effects of CB-13.[1][2][5] Furthermore, repeated administration, even at doses that are initially peripherally selective, leads to signs of central CB1 receptor engagement, including dependence.[1][2] This suggests that chronic administration may lead to increased CNS exposure of the compound.[1][2]
These findings highlight both the promise and the challenges of developing peripherally restricted cannabinoid agonists for pain management. While the acute analgesic effects of peripheral CB1 activation are clear, the development of tolerance and centrally mediated side effects with repeated dosing warrant caution and further investigation into strategies to maintain peripheral restriction over time.[1][2] The data strongly support the continued exploration of peripherally restricted cannabinoids as a viable target for novel analgesic development, provided the challenges of long-term administration can be overcome.[1][2]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. iasp-pain.org [iasp-pain.org]
- 4. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity [frontiersin.org]
Methodological & Application
Application Notes and Protocols for CB-13 In Vivo Dosing in Mouse Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vivo administration of the peripherally restricted cannabinoid agonist, CB-13, in mouse models of inflammatory pain. The information is compiled from preclinical studies to guide researchers in designing and executing similar experiments.
Introduction
CB-13 is a cannabinoid receptor agonist with limited brain penetrance, making it a valuable tool for investigating the role of peripheral cannabinoid receptors, particularly the cannabinoid type-1 (CB1) receptor, in pain modulation.[1][2][3][4] By selectively targeting peripheral receptors, CB-13 has the potential to induce analgesia while minimizing the central nervous system (CNS) side effects commonly associated with centrally acting cannabinoid agonists.[1][2][3][4][5] These protocols are based on studies utilizing the Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice.[2][5]
Data Presentation
Table 1: CB-13 Acute Dose-Response in CFA-Induced Mechanical Allodynia
| Dose (mg/kg, i.p.) | Vehicle Response (g) | CB-13 Response (g) | % Maximal Possible Effect (%MPE) |
| 0.3 | ~0.2 | ~0.5 | Varies |
| 1 | ~0.2 | ~1.0 | Varies |
| 3 | ~0.2 | ~1.5 | Varies |
| 10 | ~0.2 | ~1.5 | Varies |
Data is approximated from graphical representations in the cited literature and should be used for guidance.[2][5] The effective dose 50 (ED50) for reducing mechanical allodynia was found to be 0.99 mg/kg in male mice and 1.32 mg/kg in female mice.[2][5]
Table 2: CB-13 Dosing Protocol for Inflammatory Pain Models
| Parameter | Protocol | Source |
| Animal Model | Male and Female Mice | [2][5] |
| Pain Model | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | [2][5] |
| Drug | CB-13 | [2][5] |
| Route of Administration | Intraperitoneal (i.p.) injection | [2][5] |
| Acute Dosing Range | 0.3, 1, 3, 10 mg/kg | [2][5] |
| Repeated Dosing Regimen | 1, 3, or 10 mg/kg daily for 7-9 days | [2][5] |
| Time of Assessment | 30 minutes post-injection for peak effect on mechanical allodynia | [2][5] |
| Outcome Measures | Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test) | [1][3][4][5] |
Experimental Protocols
CFA-Induced Inflammatory Pain Model
This protocol describes the induction of persistent inflammatory pain in one hind paw of the mouse.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Sterile saline
-
1:1 emulsion of CFA and saline
-
Insulin syringes with 28-30G needles
-
Mice (species and strain as per experimental design)
Procedure:
-
Prepare a 1:1 emulsion of CFA and sterile saline.
-
Briefly restrain the mouse.
-
Inject 20 µL of the CFA emulsion into the plantar surface of one hind paw.
-
Monitor the animal for signs of inflammation, which typically develops within a few hours and persists for several days to weeks.
-
Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, can be assessed starting 24 hours post-CFA injection.[2][5]
CB-13 Administration Protocol
This protocol outlines the preparation and administration of CB-13 for in vivo studies.
Materials:
-
CB-13
-
Vehicle solution (e.g., 5% ethanol, 5% Emulphor, 90% saline)
-
Vortex mixer
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare the vehicle solution.
-
Dissolve CB-13 in the vehicle to the desired concentrations (e.g., 0.3, 1, 3, 10 mg/mL for a 10 mL/kg injection volume).
-
Ensure the solution is homogenous by vortexing.
-
Administer the CB-13 solution or vehicle via intraperitoneal (i.p.) injection.[2][5] The volume of injection should be calculated based on the animal's body weight.
Assessment of Pain Behaviors
a. Mechanical Allodynia (von Frey Test): This test measures sensitivity to a non-painful mechanical stimulus.
Procedure:
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the CFA-injected paw.
-
A positive response is noted as a brisk withdrawal or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
b. Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a thermal stimulus.
Procedure:
-
Place the mouse in a plexiglass chamber on a glass plate and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the CFA-injected paw.
-
The time taken for the mouse to withdraw its paw is recorded as the withdrawal latency.
-
A cut-off time is set to prevent tissue damage. A reduction in withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.[2][5]
Mandatory Visualizations
Signaling Pathway of CB-13 in Peripheral Nociceptors
Caption: Proposed signaling pathway for CB-13 mediated analgesia.
Experimental Workflow for Assessing CB-13 Efficacy
Caption: Workflow for in vivo testing of CB-13 in a mouse pain model.
Discussion and Considerations
-
Peripheral Restriction: While CB-13 is designed to be peripherally restricted, studies have shown that with repeated dosing, tolerance can develop, and signs of CNS activity may emerge, suggesting some level of CNS penetration over time.[1][3][4][5][6] Therefore, careful consideration of the dosing regimen is crucial depending on the experimental question.
-
Mechanism of Action: The analgesic effects of CB-13 in inflammatory pain are primarily mediated by peripheral CB1 receptors.[1][3][4][5] One proposed mechanism is the reduction of TRPV1 sensitization induced by inflammatory mediators like prostaglandin E2 (PGE2).[1][3][4][7]
-
Sex Differences: The analgesic efficacy of CB-13 in the CFA model appears to be comparable between male and female mice.[2][5]
-
Vehicle Selection: The choice of vehicle for dissolving CB-13 is important for ensuring solubility and bioavailability. The vehicle described in the protocols (ethanol, Emulphor, saline) is a common choice for lipophilic compounds.
These application notes and protocols provide a foundation for conducting in vivo studies with CB-13 in mouse models of pain. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. biorxiv.org [biorxiv.org]
Application Note: Quantification of CB-13 in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of CB-13 (1-naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone) in human plasma. The protocol employs a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method is demonstrated to be simple, rapid, selective, and accurate, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. All validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are presented.
Introduction
CB-13 is a peripherally restricted cannabinoid receptor agonist with potential therapeutic applications, particularly in analgesia, without the central nervous system side effects associated with other cannabinoids. To support preclinical and clinical development, a reliable bioanalytical method for quantifying CB-13 concentrations in plasma is essential for characterizing its pharmacokinetic profile. This document provides a detailed protocol for a validated RP-HPLC method designed for this purpose.
Principle
The method involves an initial sample preparation step to remove endogenous proteins from the plasma matrix, which can interfere with the analysis and damage the HPLC column.[1] This is achieved through protein precipitation with a water-miscible organic solvent, such as acetonitrile.[2] After precipitation, the sample is centrifuged, and the clear supernatant containing the analyte is injected into the HPLC system. Separation is achieved on a C18 reversed-phase column using an isocratic mobile phase, and CB-13 is quantified using a Diode Array Detector (DAD) or a standard UV detector.[3][4]
Experimental Protocols
Materials and Reagents
-
CB-13 Reference Standard (Tocris or equivalent)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge Tubes (1.5 mL)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for this analysis.[5] The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Water, Acetic Acid |
| Solvent A: Acetonitrile:Water:Acetic Acid (75:23.7:1.3 v/v)[3] | |
| Solvent B: Acetonitrile[3] | |
| Elution Mode | Isocratic: 70% A : 30% B[3][4] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of CB-13 reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 1.0 µg/mL to 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3 µg/mL, 15 µg/mL, and 40 µg/mL) from a separate stock solution.
Plasma Sample Preparation Protocol
The sample preparation is a critical step to remove interfering matrix components.[6] Protein precipitation is a fast and effective technique for this purpose.[2]
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold (-20°C) acetonitrile to the tube (a 3:1 ratio of solvent to plasma).[7]
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Below is a graphical representation of the plasma sample preparation workflow.
Caption: Plasma sample preparation workflow using protein precipitation.
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical methods.[9][10] The key performance characteristics are summarized below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1.25 - 50 µg/mL | Correlation Coefficient (r²) ≥ 0.995 |
| Correlation Coefficient (r²) | > 0.998[11] | - |
| Lower Limit of Quantification (LLOQ) | 1.25 µg/mL[3][4] | Accuracy: 80-120%, Precision: ≤20% RSD[10] |
| Limit of Detection (LOD) | 0.5 µg/mL[11] | Signal-to-Noise Ratio ≥ 3 |
| Intra-day Precision (RSD%) | < 15% | ≤ 15% (≤ 20% at LLOQ)[10] |
| Inter-day Precision (RSD%) | < 15% | ≤ 15% (≤ 20% at LLOQ)[10] |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% (80 - 120% at LLOQ)[10] |
| Selectivity | No interference from endogenous plasma components observed at the retention time of CB-13.[9] | No significant interfering peaks. |
| Analyte Stability | Stable in plasma for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C.[6] | Recovery within ±15% of nominal concentration |
HPLC Analysis and System Suitability
Before running the sample sequence, the system must pass system suitability tests to ensure proper performance.
Below is a diagram of the HPLC analysis workflow.
Caption: General workflow of the HPLC system for analysis.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Retention Time RSD% | < 2.0% |
| Peak Area RSD% | < 2.0% (for replicate injections of a standard) |
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of CB-13 in human plasma. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis.[2] The method is linear, accurate, and precise over a clinically relevant concentration range and meets the criteria for bioanalytical method validation.[3][10] This application note serves as a comprehensive guide for researchers performing pharmacokinetic and toxicokinetic studies of CB-13.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. agilent.com [agilent.com]
- 3. Development and validation of an RP-HPLC method for CB13 evaluation in several PLGA nanoparticle systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. japsonline.com [japsonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Development and Validation of an RP-HPLC Method for CB13 Evaluation in Several PLGA Nanoparticle Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CB-13 Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the peripherally restricted cannabinoid receptor agonist, CB-13, in preclinical animal models of inflammation. The following sections detail experimental protocols, summarize key quantitative data, and visualize relevant biological pathways to guide researchers in designing and interpreting studies involving CB-13.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
The CFA-induced model of persistent inflammatory pain is a widely used paradigm to study the mechanisms of inflammatory hyperalgesia and to evaluate the efficacy of analgesic compounds. In this model, CB-13 has been shown to produce peripherally mediated analgesia.[1][2]
Summary of Quantitative Data
| Animal Model | Species/Strain | Inflammation Induction | CB-13 Dosage (Route) | Key Findings | Reference |
| Inflammatory Pain | Mouse (C57BL/6J) | Unilateral intraplantar injection of 20 µL CFA | 0.3, 1, 3, 10 mg/kg (i.p.) | Dose-dependent reduction in mechanical allodynia. ED₅₀ for males: 0.99 mg/kg; ED₅₀ for females: 1.32 mg/kg.[2] | [2] |
| Inflammatory Pain | Mouse (C57BL/6J) | Unilateral intraplantar injection of 20 µL CFA | 3 mg/kg (i.p.) | Reversal of CFA-induced thermal hyperalgesia.[1] | [1] |
| Inflammatory Pain | Mouse (C57BL/6J) | Unilateral intraplantar injection of 20 µL CFA | 1, 3, 10 mg/kg (i.p.) daily for 7 days | Development of analgesic tolerance by day 7 at all doses.[1] | [1] |
Experimental Protocol: CFA-Induced Inflammatory Pain and CB-13 Administration
This protocol outlines the induction of inflammatory pain using CFA and the subsequent administration and assessment of CB-13.
Materials:
-
CB-13
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Complete Freund's Adjuvant (CFA)
-
Male and female C57BL/6J mice (8-12 weeks old)
-
28.5-gauge needles and syringes
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)
Procedure:
-
Baseline Behavioral Testing:
-
Acclimate mice to the testing environment and equipment for at least two days prior to baseline measurements.
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw.
-
Measure baseline thermal withdrawal latency using a radiant heat source (e.g., Hargreaves' apparatus).
-
-
Induction of Inflammation:
-
On the day of induction, briefly restrain the mouse.
-
Administer a unilateral intraplantar (i.pl.) injection of 20 µL of CFA (typically a 1:1 emulsion with saline) into the hind paw.[2]
-
Return the mouse to its home cage.
-
-
Post-CFA Behavioral Assessment:
-
Approximately 18-24 hours after CFA injection, re-assess mechanical and thermal sensitivity to confirm the development of allodynia and hyperalgesia.[2]
-
-
CB-13 Administration and Efficacy Testing:
-
Prepare CB-13 in the desired vehicle at the target concentrations.
-
Administer CB-13 or vehicle via intraperitoneal (i.p.) injection.
-
Assess mechanical and thermal sensitivity at various time points post-injection (e.g., 30, 60, 120 minutes) to determine the time of peak effect. For dose-response studies, escalating doses can be administered with at least a 24-hour washout period between doses.[2]
-
Signaling Pathway and Experimental Workflow
The analgesic effects of CB-13 in the CFA model are primarily mediated by the activation of peripheral CB1 receptors on nociceptive neurons. This activation leads to the inhibition of downstream signaling pathways that are sensitized by inflammatory mediators like prostaglandin E2 (PGE2), ultimately reducing neuronal hyperexcitability and the sensitization of channels like TRPV1.[1][3]
Chemically-Induced Colitis in Mice
Models of inflammatory bowel disease (IBD), such as dextran sulfate sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, are used to study the pathogenesis of intestinal inflammation and evaluate potential therapeutics.
Efficacy of CB-13 in Colitis Models
Studies have shown that peripherally administered CB-13 (intraperitoneal) did not ameliorate colitis in the TNBS model.[4] However, central administration (intracerebroventricular) did reduce inflammation, suggesting that the anti-inflammatory effects of cannabinoids in this model may be mediated by central CB receptors.[4]
Conversely, a study using a thioredoxin-mimetic peptide derivative of CB-13, referred to as TXM-CB13 , demonstrated that intraperitoneal administration was effective in alleviating DSS-induced colitis.[5] TXM-CB13 was shown to suppress the expression of pro-inflammatory cytokines.[1]
Summary of Quantitative Data (TXM-CB13)
| Animal Model | Species/Strain | Inflammation Induction | TXM-CB13 Dosage (Route) | Key Findings | Reference |
| DSS-Induced Colitis | Mouse | 2.5% DSS in drinking water for 11 days | 0.4 mg/kg (i.p.) daily | Alleviated symptoms of colitis, suppressed protein and mRNA levels of NLRP3 and IL-1β in colonic tissues.[1] | [1] |
| LPS-Stimulated Macrophages | RAW264.7 | Lipopolysaccharide (LPS) | Not specified | Reduced RNA expression and protein levels of IL-1β and IL-18.[1] | [1] |
Experimental Protocol: DSS-Induced Colitis and TXM-CB13 Administration
This protocol describes the induction of acute colitis using DSS and the subsequent treatment with TXM-CB13.
Materials:
-
TXM-CB13
-
Vehicle (e.g., stroke-physiological saline solution)
-
Dextran Sulfate Sodium (DSS, 36,000-50,000 Da)
-
Male C57BL/6 mice (8-12 weeks old)
-
Standard laboratory equipment for animal handling and monitoring
Procedure:
-
Induction of Acute Colitis:
-
Prepare a 2.5% (w/v) solution of DSS in autoclaved drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for a period of 11 days.[1] Control mice receive normal drinking water.
-
-
TXM-CB13 Administration:
-
Prepare TXM-CB13 in the appropriate vehicle.
-
Administer TXM-CB13 (e.g., 0.4 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for the duration of the DSS treatment.[1]
-
-
Monitoring and Assessment:
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
At the end of the study (e.g., day 12), euthanize the mice and collect the colon.
-
Measure colon length as an indicator of inflammation.
-
Collect colonic tissue for histological analysis (e.g., H&E staining) and for the measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via qPCR or ELISA).
-
Signaling Pathway and Experimental Workflow
TXM-CB13 is suggested to exert its anti-inflammatory effects in the DSS colitis model by inhibiting the NLRP3 inflammasome pathway, thereby reducing the production of the pro-inflammatory cytokines IL-1β and IL-18.[1]
Important Considerations
-
CB-13 Solubility and Formulation: CB-13 is lipophilic and requires an appropriate vehicle for in vivo administration. Common vehicles include combinations of DMSO, Tween 80, and saline. It is crucial to test the vehicle alone as a control group.
-
Peripheral Restriction: While CB-13 is designed to be peripherally restricted, studies have shown that with repeated dosing or at high acute doses (approximately 10-fold the analgesic ED₅₀), it can lead to central nervous system exposure and engagement of central CB1 receptors, resulting in tolerance and dependence.[1][2] Researchers should be mindful of this when designing chronic dosing studies.
-
Central vs. Peripheral Effects in Colitis: The contrasting results between peripheral and central administration of standard CB-13 in colitis models highlight the complexity of cannabinoid receptor signaling in intestinal inflammation.[4] The specific chemical modification in TXM-CB13 may alter its pharmacokinetic or pharmacodynamic properties, allowing for peripheral efficacy.[1]
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. The severity of inflammation in models like CFA and DSS requires careful daily monitoring of the animals' health status.
References
- 1. TXM-CB13 Improves the Intestinal Mucosal Barrier and Alleviates Colitis by Inhibiting the ROS/TXNIP/TRX/NLRP3 and TLR4/MyD88/NF-κB/NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation of the endocannabinoid system in colitis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoids Alleviate Experimentally Induced Intestinal Inflammation by Acting at Central and Peripheral Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Assessing CB-13-Induced Analgesia in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the analgesic properties of the cannabinoid receptor agonist CB-13 in rat models of pain. The methodologies are based on established preclinical pain assays and data from studies on CB-13 and other relevant cannabinoid agonists.
Introduction
CB-13, also known as SAB378, is a peripherally restricted agonist with high affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its limited ability to cross the blood-brain barrier makes it a compound of interest for producing analgesia while minimizing central nervous system (CNS) side effects typically associated with cannabinoid use, such as psychoactivity.[1][2] Preclinical studies have demonstrated the anti-hyperalgesic and anti-allodynic effects of CB-13 in rodent models of neuropathic and inflammatory pain.[1][2][3] This protocol outlines the procedures for assessing CB-13-induced analgesia in rats using the tail-flick, hot-plate, and von Frey tests.
Data Presentation
| Parameter | Value (in mice) | Reference |
| Route of Administration | Intraperitoneal (i.p.) | [2][4] |
| Vehicle | e.g., 5% DMSO, 5% Tween 80, 90% saline | [4] |
| Dose Range (for allodynia) | 0.3, 1, 3, 10 mg/kg | [2][4] |
| ED50 (Mechanical Allodynia) | Male: 0.99 mg/kg (95% CI: 0.49-2.00) Female: 1.32 mg/kg (95% CI: 0.46-3.23) | [2][4] |
| Time to Peak Effect | ~30 minutes post-injection | [2] |
| Duration of Action | At least 6 hours | [2] |
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-300g at the start of the experiment.
-
Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least 3-5 days for acclimation to the housing facility and 1-2 days for habituation to the experimental procedures and testing environment to minimize stress-induced analgesia.[5]
Drug Preparation and Administration
-
Compound: CB-13.
-
Vehicle: A suitable vehicle for cannabinoids, such as a mixture of DMSO, Tween 80 (or Cremophor EL), and saline. A common formulation is 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration. Oral gavage can also be considered, as CB-13 has shown oral bioavailability.[1]
-
Dose Selection: Based on mouse data, a starting dose range for rats could be 1-10 mg/kg. A dose-response study is recommended to determine the optimal dose in the specific rat strain and pain model.
Assessment of Thermal Nociception: Tail-Flick Test
The tail-flick test measures the latency of a rat to withdraw its tail from a noxious thermal stimulus, primarily assessing spinal reflexes.[6]
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the rat, allowing its tail to be positioned over the radiant heat source.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat flicks its tail. Record the latency.
-
A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage.[7][8]
-
-
Experimental Design:
-
Establish a baseline tail-flick latency for each rat before drug administration. A stable baseline is typically between 3-5 seconds.[7]
-
Administer CB-13 or vehicle.
-
Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes) to determine the time-course of the analgesic effect.
-
Assessment of Thermal Nociception: Hot-Plate Test
The hot-plate test assesses the response to a constant temperature noxious stimulus and involves supraspinal processing.[9][10]
-
Apparatus: Hot-plate analgesia meter set to a constant temperature (e.g., 52-55°C).[11]
-
Procedure:
-
Place the rat on the heated surface of the hot-plate, enclosed by a transparent cylinder, and start the timer.
-
Observe the rat for nociceptive responses, such as hind paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
Implement a cut-off time (usually 30-60 seconds) to prevent injury.
-
-
Experimental Design:
-
Determine a baseline hot-plate latency for each animal.
-
Administer CB-13 or vehicle.
-
Measure the hot-plate latency at predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
Assessment of Mechanical Nociception: Von Frey Test
The von Frey test is used to assess mechanical allodynia (a painful response to a normally non-painful stimulus).[12]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Place the rat in an elevated mesh-bottom cage and allow it to acclimate for at least 15-30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[12]
-
-
Experimental Design:
-
Establish a baseline mechanical threshold before inducing a pain state (if applicable) and before drug administration.
-
Induce a state of mechanical allodynia if required by the study design (e.g., using Complete Freund's Adjuvant or a neuropathic pain model).
-
Administer CB-13 or vehicle.
-
Measure the mechanical withdrawal threshold at specified time points after drug administration (e.g., 30, 60, 120 minutes).
-
Visualization of Pathways
Experimental Workflow
Caption: Experimental workflow for assessing CB-13 analgesia.
CB1/CB2 Receptor Signaling Pathway
Caption: Simplified CB1/CB2 receptor signaling pathway.
References
- 1. Frontiers | Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repetitive exposure to the hot-plate test produces stress induced analgesia and alters beta-endorphin neuronal transmission within the periaqueductal gray of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tail flick test - Wikipedia [en.wikipedia.org]
- 7. Centrally mediated antinociceptive effects of cannabinoid receptor ligands in rat models of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CB-13 in Peripheral Cannabinoid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-13, also known as CRA13 and SAB-378, is a potent synthetic cannabinoid receptor agonist with high affinity for both the CB1 and CB2 receptors.[1] A key characteristic of CB-13 is its limited ability to cross the blood-brain barrier, which restricts its effects primarily to the periphery at therapeutic doses.[1][2] This property makes CB-13 an invaluable tool for researchers studying the function of peripheral cannabinoid receptors in various physiological and pathological processes, particularly in the context of pain and inflammation, without the confounding central nervous system side effects typically associated with cannabinoid agonists.[1][3]
These application notes provide a comprehensive overview of CB-13, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in preclinical research.
Mechanism of Action and Signaling Pathways
CB-13 exerts its effects by activating peripheral CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of these receptors initiates a cascade of intracellular signaling events. Both CB1 and CB2 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4][5] This signaling pathway can modulate the activity of various downstream effectors, including ion channels and kinases.[4][5]
One of the key mechanisms underlying the analgesic effects of CB-13 is its ability to reduce neuronal hyperexcitability and sensitization of transient receptor potential vanilloid 1 (TRPV1) channels, which are crucial mediators of inflammatory pain.[3][6][7] Studies have shown that CB-13 can attenuate prostaglandin E2 (PGE2)-induced TRPV1 sensitization in dorsal root ganglion (DRG) neurons.[3][7]
Below are diagrams illustrating the canonical signaling pathways of CB1 and CB2 receptors.
References
- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CB-13 in Dorsal Root Ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-13, also known as SAB-378, is a peripherally restricted cannabinoid agonist that demonstrates potent activity at both CB1 and CB2 receptors.[1] Its limited ability to cross the blood-brain barrier makes it an attractive candidate for therapeutic applications targeting peripheral systems, such as in the management of pain, while minimizing central nervous system side effects.[1] In the context of sensory neuron biology, CB-13 has been shown to modulate the excitability of dorsal root ganglion (DRG) neurons, which play a crucial role in transmitting sensory information, including pain signals, from the periphery to the central nervous system.[2][3]
These application notes provide a comprehensive overview of the use of CB-13 in DRG neuron culture, including its effects on neuronal excitability and intracellular calcium signaling. Detailed protocols for key experiments are provided to facilitate the investigation of CB-13 and similar compounds in a research setting.
Mechanism of Action
CB-13 exerts its effects on DRG neurons primarily through the activation of peripheral CB1 receptors.[3] The binding of CB-13 to these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade that leads to the modulation of ion channel activity and a subsequent reduction in neuronal hyperexcitability, particularly in inflammatory conditions.[2][3]
The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2] This cascade can influence the phosphorylation state and activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.[3] By reducing the sensitization of TRPV1, CB-13 can attenuate the response of sensory neurons to inflammatory mediators like prostaglandin E2 (PGE2).[3]
Furthermore, evidence suggests that cannabinoid receptor activation can modulate the activity of various potassium channels in sensory neurons, which are critical regulators of neuronal excitability.[4] While direct modulation of specific potassium channels by CB-13 in DRG neurons is an area of ongoing investigation, it is plausible that CB-13 contributes to the suppression of neuronal firing through the activation of certain potassium currents, such as those mediated by G-protein-gated inwardly rectifying potassium (GIRK) channels or A-type potassium channels.[4][5]
It is important to note that CB-13 can also exhibit a bidirectional modulation of sensory neuron activity. While it generally suppresses overall membrane excitability, it has been observed to enhance capsaicin-induced calcium influx in PGE2-sensitized human sensory neurons, suggesting a potential pro-nociceptive effect under certain conditions.[2][6]
Data Presentation
The following tables summarize the quantitative data on the effects of CB-13 in DRG neuron culture.
Table 1: Electrophysiological Effects of CB-13 on PGE2-Sensitized Human DRG Neurons
| Parameter | Condition | CB-13 Concentration | Result | Reference |
| Action Potential Discharge | PGE2 (1 µM) induced hyperexcitability | 1 µM | Significantly reduced the number of action potentials | [2] |
| Resting Membrane Potential | PGE2 (1 µM) treated | 1 µM | No significant change | [2] |
| Rheobase | PGE2 (1 µM) treated | 1 µM | No significant change | [2] |
Table 2: Effects of CB-13 on Capsaicin-Induced Calcium Influx in Human DRG Neurons
| Condition | CB-13 Concentration | Effect on Capsaicin Response | Reference |
| PGE2 (1 µM) pre-incubated | 1 µM | Enhanced the magnitude of capsaicin-induced calcium influx | [6] |
| PGE2 (1 µM) pre-incubated | 1 µM | Increased the proportion of neurons responding to capsaicin | [6] |
Experimental Protocols
Protocol 1: Primary Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from rodents, suitable for subsequent electrophysiological or calcium imaging studies.
Materials:
-
Complete culture medium: Neurobasal-A medium supplemented with 2% B-27, 1% GlutaMAX, 1% Penicillin/Streptomycin, and 10 ng/mL Nerve Growth Factor (NGF).
-
Enzyme solution: Collagenase Type IV (1 mg/mL) and Dispase II (2.5 mg/mL) in Hank's Balanced Salt Solution (HBSS).
-
Poly-D-lysine and Laminin coated culture dishes or coverslips.
-
HBSS, ice-cold.
-
Centrifuge tubes.
-
Dissection tools.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the vertebral column and expose the spinal cord.
-
Carefully remove the DRGs from the intervertebral foramina and place them in ice-cold HBSS.
-
Transfer the DRGs to the enzyme solution and incubate at 37°C for 30-45 minutes.
-
Gently triturate the DRGs with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium.
-
Plate the cells onto Poly-D-lysine and Laminin coated dishes or coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Neurons are typically ready for experiments within 24-48 hours.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for recording action potentials from cultured DRG neurons to assess the effects of CB-13 on neuronal excitability.
Materials:
-
Cultured DRG neurons on coverslips.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
Micromanipulator.
-
Prostaglandin E2 (PGE2) stock solution.
-
CB-13 stock solution (in DMSO).
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.
-
Sensitize the neurons by adding PGE2 (final concentration 1 µM) to the external solution and incubate for 20 minutes prior to recording.[2]
-
Pull a patch pipette and fill it with the internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential.
-
Apply a series of depolarizing current steps (e.g., 500 ms duration, increasing in 200 pA increments) to elicit action potentials and establish a baseline firing rate.[2]
-
Apply CB-13 to the external solution at the desired concentration (e.g., 1 µM).[2] The final DMSO concentration should be kept low (e.g., <0.1%).
-
After a brief incubation period (2-7 minutes), repeat the current injection protocol to assess the effect of CB-13 on action potential firing.[1]
-
Analyze the data to determine changes in the number of action potentials, resting membrane potential, and rheobase.
Protocol 3: Fura-2AM Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration in response to capsaicin, with and without the application of CB-13.
Materials:
-
Cultured DRG neurons on glass-bottom dishes or coverslips.
-
Fura-2 AM stock solution (in DMSO).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Capsaicin stock solution.
-
Prostaglandin E2 (PGE2) stock solution.
-
CB-13 stock solution (in DMSO).
-
Fluorescence imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Pre-incubate the cells with PGE2 (1 µM) for 20 minutes.[2]
-
Acquire a baseline fluorescence ratio (F340/F380).
-
Apply CB-13 (1 µM) to the cells and incubate for a few minutes.[2]
-
Stimulate the cells with capsaicin (e.g., 100-500 nM) and continuously record the fluorescence ratio to measure the change in intracellular calcium.
-
Analyze the data to determine the magnitude and kinetics of the capsaicin-induced calcium response in the presence and absence of CB-13.
Mandatory Visualizations
Caption: Signaling pathway of CB-13 in DRG neurons.
Caption: Workflow for patch-clamp experiments.
Caption: Workflow for calcium imaging experiments.
References
- 1. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of CB1 and Opioid Agonists on Two Populations of Adult Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Cannabinoid Receptors CB1 and CB2 and Pharmacological Characterization with CB-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system, playing crucial roles in a multitude of physiological and pathological processes. CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells, modulating inflammatory responses. The study of the expression and function of these receptors is critical for the development of novel therapeutics for a range of conditions, including pain, inflammation, and neurological disorders.
CB-13 (also known as CRA13 or SAB-378) is a potent, orally active dual agonist for both CB1 and CB2 receptors.[1][2] A key characteristic of CB-13 is its limited ability to cross the blood-brain barrier, which restricts its effects primarily to the periphery at lower doses.[1] This property makes it a valuable research tool for investigating the peripheral actions of cannabinoid receptor activation without the confounding central nervous system effects.
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of CB1 and CB2 receptors in tissue samples, along with pharmacological data for CB-13 to aid in the functional characterization of these receptors.
Pharmacological Profile of CB-13
CB-13 is a non-selective cannabinoid receptor agonist. Its activity has been characterized in various in vitro assays. The following table summarizes the quantitative data for CB-13, providing key metrics for its potency at both CB1 and CB2 receptors.
| Compound | Target Receptor | Assay Type | Value | Units | Reference |
| CB-13 | CB1 | EC50 | 6.1 | nM | [2] |
| CB-13 | CB2 | EC50 | 27.9 | nM | [2] |
Experimental Protocols
Immunohistochemistry is a powerful technique to visualize the distribution and localization of specific proteins within tissue sections. The following are detailed protocols for the detection of CB1 and CB2 receptors using commercially available antibodies.
Protocol 1: Immunohistochemical Staining for CB1 Receptor
This protocol is adapted from a standard procedure for formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibody: Anti-Cannabinoid Receptor I antibody (e.g., Rabbit Polyclonal)
-
Biotinylated Secondary Antibody (e.g., anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in 2 changes of xylene for 5 minutes each.
-
Immerse slides in 2 changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 2 changes of 95% ethanol for 3 minutes each.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.[3]
-
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Solution at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer at room temperature for 20 minutes.
-
Rinse slides in TBS-T for 1 minute.[3]
-
-
Immunostaining:
-
Apply Blocking Buffer to the tissue sections and incubate for 20 minutes at room temperature to block non-specific antibody binding.[3]
-
Drain the blocking buffer and apply the primary anti-CB1 antibody (diluted according to the manufacturer's instructions) and incubate for 45 minutes at room temperature or overnight at 4°C.
-
Rinse the slides in TBS-T for 1 minute.
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.[3]
-
Rinse the slides in TBS-T for 1 minute.
-
Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[3]
-
Rinse the slides in TBS-T for 1 minute.
-
-
Signal Detection and Counterstaining:
-
Apply the DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse the slides in distilled water for 1 minute.[3]
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
-
Dehydration and Mounting:
Protocol 2: Immunohistochemical Staining for CB2 Receptor
This protocol is also designed for FFPE tissues and follows a similar workflow to the CB1 protocol.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., TBS-T)
-
Blocking Buffer (e.g., 3% H2O2 in methanol for 15 minutes at room temperature to quench endogenous peroxidase, followed by a protein block like 3% BSA in PBS).
-
Primary Antibody: Anti-Cannabinoid Receptor II antibody (e.g., Rabbit Polyclonal)
-
HRP-conjugated Secondary Antibody (e.g., anti-rabbit HRP)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for the CB1 protocol.
-
-
Antigen Retrieval:
-
Heat slides in 10mM Sodium Citrate (pH 6.0) using a microwave for 8-15 minutes.
-
Allow slides to cool.
-
Rinse with wash buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% H2O2 in methanol for 15 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 3% BSA in PBS) and incubate for 15-30 minutes.
-
Incubate sections with the primary anti-CB2 antibody (diluted to the recommended concentration, e.g., 1:20 in 3% BSA-PBS) overnight at 4°C.
-
Rinse with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Signal Detection and Counterstaining:
-
Apply the DAB substrate solution and incubate until the desired brown staining is achieved.
-
Rinse slides in distilled water.
-
Counterstain with hematoxylin.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Follow the same procedure as for the CB1 protocol.
-
Visualizations
The following diagrams illustrate the general experimental workflow for immunohistochemistry and the canonical signaling pathways of the CB1 and CB2 receptors.
Caption: General workflow for immunohistochemical staining.
References
Techniques for Measuring CB-13 Brain Penetrance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the brain penetrance of the synthetic cannabinoid CB-13. Given the limited publicly available quantitative data for CB-13, this guide incorporates methodologies and representative data from structurally similar and well-studied synthetic cannabinoids to illustrate the application of these techniques.
Introduction
CB-13, or naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, is a synthetic cannabinoid designed for peripheral activity with the aim of minimizing central nervous system (CNS) side effects.[1][2][3] However, studies suggest that with repeated dosing, CB-13 may exhibit increased CNS exposure, leading to tolerance and other centrally-mediated effects.[4] Therefore, accurate measurement of its brain penetrance is crucial for its therapeutic development. This document outlines key in vitro and in vivo methods to quantify the brain uptake of CB-13 and similar lipophilic compounds.
The extent of brain penetration is typically quantified by two key parameters:
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio indicates the total concentration of the compound in the brain tissue relative to the total concentration in the plasma at steady-state.
-
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This is a more pharmacologically relevant parameter as it considers only the unbound fraction of the drug in both brain and plasma, which is free to interact with its target. A Kp,uu value close to 1 suggests passive diffusion across the blood-brain barrier (BBB), while a value significantly less than 1 indicates active efflux, and a value greater than 1 suggests active influx.[5][6]
Quantitative Data Summary
Table 1: In Vitro Permeability Data for Synthetic Cannabinoids
| Compound | Assay System | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification | Reference |
| JWH-018 | Caco-2 | >10 | High Permeability | [7] |
| WIN 55,212-2 | Caco-2 | 1-10 | Moderate Permeability | [7] |
| CB-13 (Expected) | PAMPA-BBB / Caco-2 | Low to Moderate | - | - |
Table 2: In Vivo Brain Penetrance Data for Synthetic Cannabinoids
| Compound | Species | Kp | fu,brain | fu,plasma | Kp,uu | Classification | Reference |
| WIN 55,212-2 | Rat | 1.5 | 0.03 | 0.02 | 2.25 | Brain Penetrant (potential influx) | |
| CB-13 (Expected) | Rat/Mouse | <1 | - | - | <1 | Low Brain Penetration (efflux substrate) | [1] |
Experimental Protocols
In Vitro Method: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro model used to predict the passive diffusion of a compound across the blood-brain barrier.
Objective: To determine the apparent permeability (Papp) of CB-13.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
CB-13 stock solution in DMSO
-
Reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Protocol:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.
-
Coat the Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well of the 96-well filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the CB-13 stock solution and reference compounds in PBS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Start the Assay: Add 150 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Analyze the concentration of CB-13 in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[drug]acceptor = concentration of drug in the acceptor well
-
[drug]equilibrium = concentration at equilibrium
-
-
In Vivo Method: Brain Microdialysis
Brain microdialysis is an in vivo technique used to measure the unbound concentration of a substance in the extracellular fluid of the brain in a freely moving animal.
Objective: To determine the unbound concentration of CB-13 in the brain interstitial fluid (ISF) and calculate the Kp,uu.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane, 20 kDa MWCO)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
CB-13 formulation for systemic administration (e.g., i.v. or i.p.)
-
LC-MS/MS system for quantification
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Collect baseline dialysate samples to ensure a stable baseline.
-
-
CB-13 Administration: Administer CB-13 systemically (e.g., intravenous bolus or infusion).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector. Simultaneously, collect blood samples at corresponding time points.
-
Sample Processing:
-
Dialysate samples can be directly analyzed.
-
Process blood samples to obtain plasma. Determine the unbound fraction in plasma (fu,plasma) using equilibrium dialysis or ultracentrifugation.
-
-
Quantification: Analyze the concentration of CB-13 in the dialysate and plasma samples using a validated LC-MS/MS method.
-
Calculate Unbound Brain Concentration and Kp,uu:
-
The concentration in the dialysate represents the unbound concentration in the brain ISF (Cu,brain).
-
Calculate the unbound plasma concentration (Cu,plasma) by multiplying the total plasma concentration by fu,plasma.
-
Calculate Kp,uu as the ratio of the area under the curve (AUC) of the unbound brain concentration to the unbound plasma concentration: Kp,uu = AUC(Cu,brain) / AUC(Cu,plasma)
-
Analytical Method: LC-MS/MS for CB-13 Quantification in Brain Homogenate
Objective: To accurately quantify the total concentration of CB-13 in brain tissue samples.
Materials:
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 HPLC column
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
CB-13 analytical standard and internal standard (e.g., a deuterated analog)
Protocol:
-
Sample Preparation:
-
Harvest the brain tissue from the animal at a specific time point after CB-13 administration.
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to create a brain homogenate.
-
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the brain homogenate to precipitate proteins. Vortex and centrifuge at high speed.
-
Extraction: Collect the supernatant containing CB-13. The extraction can be further purified using solid-phase extraction (SPE) if necessary.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for CB-13 and the internal standard.
-
-
Quantification: Construct a calibration curve using the CB-13 analytical standard in a blank brain homogenate matrix. Calculate the concentration of CB-13 in the samples based on the peak area ratio of the analyte to the internal standard.
Determination of Unbound Fraction in Brain (fu,brain) by Equilibrium Dialysis
Objective: To determine the fraction of CB-13 that is not bound to brain tissue components.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane (e.g., 5-10 kDa MWCO)
-
Brain homogenate from untreated animals
-
Phosphate-buffered saline (PBS), pH 7.4
-
CB-13 stock solution
-
LC-MS/MS system
Protocol:
-
Prepare Brain Homogenate: Homogenize brain tissue from untreated animals in PBS (e.g., 1:3 w/v).
-
Spike with CB-13: Add a known concentration of CB-13 to the brain homogenate.
-
Equilibrium Dialysis:
-
Load the spiked brain homogenate into one chamber of the dialysis unit and PBS into the other chamber, separated by the dialysis membrane.
-
Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Collection and Analysis: After incubation, collect samples from both the brain homogenate and the buffer chambers. Analyze the concentration of CB-13 in both samples using LC-MS/MS.
-
Calculate fu,brain:
-
The fraction unbound in the brain homogenate (fu,homogenate) is the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
The fraction unbound in brain tissue (fu,brain) is then calculated by correcting for the dilution of the brain homogenate: fu,brain = (1 / Dilution Factor) / (((1 / fu,homogenate) - 1) + (1 / Dilution Factor)) where the Dilution Factor is typically 4 for a 1:3 (w/v) homogenization.
-
Visualization of Workflows and Pathways
References
- 1. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378), a peripherally restricted cannabinoid CB1/CB2 receptor agonist, inhibits gastrointestinal motility but has no effect on experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.ucsc.edu [people.ucsc.edu]
- 6. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Oral Formulation of CB-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-13, a peripherally acting cannabinoid receptor 1 (CB1) agonist, has shown therapeutic potential in preclinical models of inflammatory conditions and pain.[1][2] As with many cannabinoids, its utility via oral administration is hampered by poor aqueous solubility and low bioavailability.[3][4][5][6][7] This document provides a comprehensive overview of the formulation strategies for the oral delivery of CB-13 in a preclinical setting, based on general principles for poorly water-soluble cannabinoids. It also details the known signaling pathways of CB-13 and provides protocols for preclinical evaluation.
Formulation Strategies for Oral Delivery of CB-13
The primary challenge in developing an oral formulation for CB-13 is its hydrophobic nature, which is characteristic of most cannabinoids.[4][6] The goal of any formulation strategy is to enhance the solubility and dissolution rate of the compound in the gastrointestinal tract, thereby improving its absorption and oral bioavailability.
Lipid-Based Formulations
Lipid-based formulations are a common and effective approach for improving the oral bioavailability of poorly water-soluble drugs like cannabinoids.[5][10] These formulations can enhance lymphatic transport, which reduces first-pass metabolism in the liver.
Types of Lipid-Based Formulations:
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug release and absorption.
-
Nanostructured Lipid Carriers (NLCs): These are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can accommodate a higher drug load and prevent drug expulsion during storage.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation (such as the digestive motility).
Phospholipid Complexes
Complexation of cannabinoids with phospholipids can improve their water solubility and permeability across biological membranes.[3] This approach involves the formation of a lipophilic complex that can more easily partition into the lipid bilayer of enterocytes.
Amorphous Solid Dispersions
This technique involves dispersing the crystalline drug in an amorphous carrier, usually a polymer. This prevents the drug from crystallizing and maintains it in a higher energy, more soluble amorphous state.
Quantitative Data Summary
As specific oral preclinical data for CB-13 is lacking, the following tables summarize general data for cannabinoids to provide a comparative context for formulation development.
Table 1: Physicochemical Properties of Cannabinoids
| Property | Cannabidiol (CBD) | Delta-9-Tetrahydrocannabinol (THC) |
| Water Solubility | 0.7–10 µg/mL[3] | 2.8 mg/L[6] |
| LogP | 6.3[6] | 6.97[6] |
| Biopharmaceutical Classification System (BCS) | Class II[6] | Class II[6] |
Table 2: Oral Bioavailability of Cannabinoids in Preclinical and Clinical Settings
| Compound | Formulation | Species | Oral Bioavailability (%) | Reference |
| Cannabidiol (CBD) | Oil-based | Human | ~6% | [3] |
| Cannabidiol (CBD) | Nanostructured Lipid Carrier | Rat | 27% | [5] |
| CB-13 (CRA13) | Not Specified | Human | Food increased Cmax and AUC ~2-fold | [11] |
Experimental Protocols
The following protocols are generalized for the preparation and evaluation of an oral CB-13 formulation in a preclinical setting.
Protocol for Preparation of a CB-13 Nanoemulsion
-
Oil Phase Preparation: Dissolve CB-13 in a suitable oil (e.g., medium-chain triglycerides, sesame oil) at a predetermined concentration. A surfactant with a high hydrophilic-lipophilic balance (HLB) (e.g., Polysorbate 80) should be added to the oil phase.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a co-surfactant (e.g., Transcutol P).
-
Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a homogenizer.
-
Sonication: Subject the coarse emulsion to high-energy ultrasonication to reduce the droplet size to the nanometer range.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.
Protocol for In Vivo Oral Administration and Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate rodent model) for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.
-
Dosing: Administer the CB-13 formulation orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of CB-13 using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and oral bioavailability (if intravenous data is available).
Protocol for Efficacy Study in a Murine Model of Colitis
-
Disease Induction: Induce colitis in mice using a standard method, such as the administration of dextran sulfate sodium (DSS) in drinking water.[1]
-
Treatment Groups: Divide the animals into groups: a healthy control group, a DSS-only (vehicle) group, and one or more DSS + oral CB-13 formulation groups at different doses.
-
Oral Administration: Administer the CB-13 formulation or vehicle daily via oral gavage.
-
Monitoring: Monitor the animals daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect the colon for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Signaling Pathways and Visualizations
CB-13 primarily exerts its effects through the cannabinoid receptor 1 (CB1). In inflammatory conditions, it has been shown to modulate pathways that lead to the reduction of inflammatory mediators.
CB-13 Signaling in Inflammatory Bowel Disease
In the context of colitis, a thioredoxin-mimetic peptide derivative of CB-13 (TXM-CB13) has been shown to inhibit two major signaling pathways that lead to the activation of the NLRP3 inflammasome, a key driver of inflammation.[1]
-
ROS/TXNIP/NLRP3 Pathway: TXM-CB13 acts as a ROS scavenger, which prevents the dissociation of thioredoxin (TRX) from TXNIP. This keeps TXNIP from binding to and activating the NLRP3 inflammasome.[1]
-
TLR4/MyD88/NF-κB Pathway: TXM-CB13 can block the Toll-like receptor 4 (TLR4) signaling pathway, which reduces the activation of NF-κB.[1] NF-κB is a transcription factor that upregulates the expression of NLRP3 and pro-inflammatory cytokines.
CB-13 Signaling in Nociception
In sensory neurons, CB-13 has been shown to reduce neuronal hyperexcitability and sensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which are key events in inflammatory pain.[2][8][9][12] Activation of peripheral CB1 receptors by CB-13 can counteract the sensitizing effects of inflammatory mediators like prostaglandin E2 (PGE2).
Experimental Workflow for Oral Formulation Development and Evaluation
The following diagram outlines the logical flow for developing and testing an oral formulation of CB-13.
Conclusion
While specific preclinical data for the oral administration of CB-13 is currently limited, the established formulation strategies for other poorly water-soluble cannabinoids provide a clear path forward for its development. By employing lipid-based formulations or other solubility-enhancing techniques, it is feasible to develop an oral dosage form of CB-13 for preclinical evaluation. The protocols and signaling pathway information provided herein offer a solid foundation for researchers to design and execute studies aimed at characterizing the oral pharmacokinetics and efficacy of CB-13, ultimately unlocking its therapeutic potential for a wider range of clinical applications.
References
- 1. TXM-CB13 Improves the Intestinal Mucosal Barrier and Alleviates Colitis by Inhibiting the ROS/TXNIP/TRX/NLRP3 and TLR4/MyD88/NF-κB/NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. WHITEPAPER - Accelerate Preclinical Developments & Improve Oral Bioavailability With Lipid-Based Formulation & Encapsulation Technology Combination - Drug Development and Delivery [drug-dev.com]
- 11. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CB-13 dosage to avoid CNS side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of CB-13 to achieve therapeutic effects while minimizing central nervous system (CNS) side effects.
Frequently Asked Questions (FAQs)
Q1: What is CB-13 and what is its intended mechanism of action?
A1: CB-13 (also known as SAB-378) is a potent, orally active agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with EC50 values of 6.1 nM and 27.9 nM, respectively. It was designed as a peripherally restricted agent, meaning it is intended to act on cannabinoid receptors outside of the brain and spinal cord to produce therapeutic effects like analgesia, without causing the psychoactive and other CNS side effects associated with centrally-acting cannabinoid agonists.[1][2][3] The strategy behind this is to target peripheral CB1 receptors to achieve pain relief while avoiding the unwanted effects of central CB1 receptor activation.[1][2][3][4]
Q2: What are the potential CNS side effects of CB-13?
A2: While designed to be peripherally restricted, studies have shown that CB-13 can produce CNS side effects, particularly with repeated dosing.[2][3][5] In preclinical mouse models, these effects are characterized by a "tetrad" of behaviors: catalepsy (a state of immobility), locomotor ataxia (impaired coordination), antinociception (reduced pain sensitivity in CNS-mediated tests), and hypothermia (lowered body temperature).[1][6] In a Phase I human study, single oral doses of 40 mg and 80 mg were associated with dose-dependent adverse events, most frequently dizziness, headache, and nausea.[7]
Q3: How can I optimize the dosage of CB-13 to avoid CNS side effects in my preclinical experiments?
A3: To minimize CNS side effects, it is crucial to carefully select the dose and dosing regimen. Preclinical studies in mice suggest that with acute dosing, CNS effects are only observed at doses approximately 10 times higher than the dose required for effective analgesia (the ED50).[2][3][6] However, repeated administration of a dose that is initially devoid of CNS effects can lead to increased CNS exposure and the emergence of these side effects, as well as tolerance to the analgesic effects.[2][3][5] Therefore, for chronic studies, it is recommended to start with the lowest effective dose and carefully monitor for the emergence of CNS-related behaviors.
Troubleshooting Guide
Problem: I am observing unexpected CNS side effects (e.g., catalepsy, ataxia) in my animal models at a dose that was expected to be peripherally restricted.
Possible Causes and Solutions:
-
Dosing Regimen: Repeated dosing can lead to accumulation of CB-13 in the CNS.[2][3][5]
-
Troubleshooting Step: If using a chronic dosing paradigm, consider increasing the interval between doses or reducing the dose to see if the CNS effects diminish while maintaining peripheral efficacy. For initial studies, prioritize acute dosing protocols.
-
-
Dose: The therapeutic window between peripheral efficacy and central side effects may be narrower than anticipated in your specific model or species.
-
Troubleshooting Step: Perform a detailed dose-response study to determine the minimal effective dose for your desired peripheral effect and the threshold dose for CNS side effects.
-
-
Model-Specific Factors: The integrity of the blood-brain barrier (BBB) can be compromised in certain disease models (e.g., neuroinflammation), potentially increasing CNS penetration of peripherally restricted drugs.
-
Troubleshooting Step: Evaluate the BBB permeability in your experimental model. If compromised, consider using a lower dose or a different compound.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy and CNS Side Effects of CB-13 in Mice
| Dosage (i.p.) | Effect | Observation | Study Reference |
| 0.3 - 10 mg/kg | Analgesia (acute) | Dose-dependent reduction in inflammatory pain (mechanical allodynia). ED50 ~1 mg/kg. | [1][6] |
| 3 mg/kg | Analgesia (acute) | Reversal of CFA-induced thermal allodynia. | [6] |
| 3 mg/kg | CNS Effects (repeated) | Emergence of CB1 receptor dependence with repeated dosing. | [2][6] |
| 10 mg/kg | CNS Effects (acute) | Produced catalepsy on day 1 of dosing. | [1] |
| 10 mg/kg | CNS Effects (repeated) | Tolerance to analgesic effects and signs of CNS activity with repeated dosing. | [1][2] |
Table 2: Human Pharmacokinetics and Adverse Events of Single Oral Doses of CB-13
| Dose | Cmax (ng/mL) | tmax (hours) | t1/2 (hours) | Most Frequent Adverse Events | Study Reference |
| 1 - 80 mg | 7.8 - 467.6 | 1.5 - 2 | 21 - 36 | Dose-dependent, mild to moderate. | [7] |
| 40 mg | - | - | - | Dizziness, headache, nausea. | [7] |
| 80 mg | - | - | - | Dizziness, headache, nausea (predominantly at this dose). | [7] |
Experimental Protocols
Protocol 1: Assessment of CNS Side Effects in Mice (Cannabinoid Tetrad)
This protocol is adapted from studies investigating the central effects of cannabinoid agonists.[1][6]
Objective: To assess the presence of CNS side effects of CB-13 by measuring catalepsy, locomotor activity, and body temperature.
Materials:
-
CB-13 solution and vehicle control
-
Bar test apparatus for catalepsy (a horizontal bar raised 5 cm from the surface)
-
Open field arena for locomotor activity assessment
-
Rectal thermometer for temperature measurement
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room and equipment for at least 1 hour before the experiment.
-
Baseline Measurements: Record baseline measurements for all parameters before drug administration.
-
Drug Administration: Administer CB-13 or vehicle intraperitoneally (i.p.).
-
Testing Time Points: Perform measurements at 30, 60, 90, and 120 minutes post-injection.
-
Catalepsy Assessment (Bar Test):
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the timer and measure the time until the mouse removes both forepaws from the bar.
-
A cut-off time of 60 seconds is typically used.
-
-
Locomotor Activity (Open Field Test):
-
Place the mouse in the center of the open field arena.
-
Record the total distance traveled and rearing frequency for 5-10 minutes using an automated tracking system.
-
-
Body Temperature:
-
Gently restrain the mouse and insert a lubricated rectal probe to a consistent depth.
-
Record the temperature once the reading stabilizes.
-
Data Analysis: Compare the results for each parameter between the CB-13 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Intended mechanism of peripherally restricted CB-13.
Caption: Troubleshooting workflow for unexpected CNS side effects.
References
- 1. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. realmofcaring.org [realmofcaring.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting CB-13 variability in experimental results
Welcome to the technical support center for CB-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of CB-13 and to troubleshoot variability in results.
Frequently Asked Questions (FAQs)
Q1: What is CB-13 and what is its primary mechanism of action?
CB-13, also known as CRA13 or SAB-378, is a potent synthetic cannabinoid that acts as a dual agonist for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] It is characterized by its poor ability to cross the blood-brain barrier, which limits its effects to the periphery at lower doses.[1] This peripheral restriction is a key feature being explored for therapeutic applications, such as pain relief, without the central nervous system (CNS) side effects associated with other cannabinoid agonists.[1]
Q2: What are the key differences in CB-13's effects with acute versus chronic dosing?
Acute administration of CB-13 has been shown to produce peripherally mediated analgesia in preclinical models of inflammatory pain without significant CNS-related side effects.[3] However, repeated or chronic dosing can lead to increased CNS exposure, resulting in the development of tolerance to its analgesic effects and signs of CB1 receptor dependence.[3] Researchers should be aware that prolonged administration may alter the compound's peripherally restricted profile.
Q3: What are the known off-target effects of CB-13?
While CB-13 is a potent agonist at both CB1 and CB2 receptors, the effects of CB-13 on other aspects of cannabinoid signaling have not been fully assessed.[4] As with any pharmacological tool, it is crucial to consider the possibility of off-target effects and include appropriate controls in experimental designs.
Q4: Are there any known drug interactions with CB-13?
Currently, there is limited specific information available in the public domain regarding preclinical or clinical drug-drug interactions with CB-13. When designing experiments involving the co-administration of CB-13 with other compounds, it is essential to consider the potential for pharmacokinetic and pharmacodynamic interactions.
Q5: How should CB-13 be stored?
CB-13 is supplied as a crystalline solid and should be stored at -20°C.[4] Under these conditions, it is stable for at least four years.[4]
Troubleshooting Guides
This section provides guidance on common issues that may lead to variability in experimental results with CB-13.
Inconsistent In Vivo Analgesic Effects
Problem: You are observing high variability or a lack of expected analgesic effect in your in vivo pain model.
Potential Causes and Solutions:
-
Dosing and Administration:
-
Dose Selection: The analgesic effects of CB-13 are dose-dependent. Ensure you are using a dose within the effective range for your specific model and species. For example, in a mouse model of inflammatory pain, the ED50 for reducing mechanical allodynia was found to be approximately 0.99 mg/kg in males and 1.32 mg/kg in females via intraperitoneal (i.p.) injection.[3]
-
Route of Administration: The route of administration (e.g., oral, i.p.) will significantly impact the pharmacokinetics of CB-13. Oral bioavailability can be influenced by factors such as diet. For instance, a high-fat meal can increase the absorption of some cannabinoids.[5]
-
Vehicle Formulation: CB-13 has low aqueous solubility.[6] The choice of vehicle is critical for consistent delivery. See the "Experimental Protocols" section for recommended vehicle formulations. Ensure the compound is fully dissolved or homogeneously suspended before each administration.
-
-
Animal-Related Factors:
-
Mouse Strain: Different mouse strains can exhibit significant variability in their behavioral and physiological responses to drugs.[7][8][9] For example, differences in hypothermic responses to CB-13 have been noted between ABH and C57BL/6J mice.[3] It is crucial to use a consistent mouse strain and report it in your methodology.
-
Sex Differences: While one study found the efficacy of CB-13 in a model of inflammatory pain to be similar between male and female mice, this may not be the case for all experimental paradigms.[3] It is advisable to include both sexes in your initial studies or to justify the use of a single sex.
-
Diet: The composition of the animal's diet can influence drug metabolism and absorption.[10][11][12] Standardizing the diet across all experimental groups is recommended.
-
-
Experimental Timeline:
-
Acute vs. Chronic Dosing: As mentioned in the FAQs, chronic administration of CB-13 can lead to tolerance, diminishing its analgesic effects.[3] If your protocol involves repeated dosing, consider the potential for tolerance development when interpreting your results.
-
Unexpected Central Nervous System (CNS) Effects
Problem: You are observing CNS-related side effects such as catalepsy, hypothermia, or motor ataxia, which are unexpected for a peripherally restricted compound.
Potential Causes and Solutions:
-
High Dose: At higher doses (e.g., approximately 10-fold the analgesic ED50), CB-13 can penetrate the CNS and engage central CB1 receptors, leading to these effects.[3] Consider performing a dose-response study to identify the optimal dose that provides analgesia without CNS side effects.
-
Repeated Dosing: Chronic administration can lead to increased CNS exposure and the emergence of central effects, even at doses that are peripherally restricted upon acute administration.[3]
-
Route of Administration: Intravenous (i.v.) administration may lead to higher peak plasma concentrations and potentially greater CNS penetration compared to oral or i.p. routes.
Variability in In Vitro Results
Problem: You are observing inconsistent results in your in vitro assays (e.g., cytotoxicity, cell signaling).
Potential Causes and Solutions:
-
Compound Solubility and Stability:
-
Solvent Choice: CB-13 has varying solubility in different solvents. It is soluble in DMF (20 mg/ml), DMSO (5 mg/ml), Methanol (1 mg/ml), and Ethanol (0.2 mg/ml).[4] Ensure you are using a solvent that is compatible with your cell type and assay, and that the final concentration of the solvent in the culture medium is not cytotoxic. DMSO is a common solvent but can be toxic to some cells at higher concentrations.[13]
-
Stability in Media: The stability of CB-13 in aqueous cell culture media over the duration of your experiment should be considered. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
-
Cell-Based Factors:
-
Cell Line and Passage Number: Different cell lines can have varying expression levels of CB1 and CB2 receptors, which will influence their responsiveness to CB-13. It is also important to use a consistent passage number for your cells, as receptor expression and cell signaling pathways can change with prolonged culturing.
-
Culture Conditions: Factors such as confluency, serum concentration, and the presence of other compounds in the culture medium can all affect cellular responses. Standardize these conditions across all experiments.
-
-
Assay-Specific Issues:
-
Cytotoxicity Assays: When performing cytotoxicity assays, such as the MTT assay, it is important to include appropriate controls, including a vehicle control (cells treated with the same concentration of solvent used to dissolve CB-13) and a positive control for cell death.[13][14][15]
-
Signaling Pathway Analysis: The activation of CB1 and CB2 receptors by CB-13 can trigger a cascade of intracellular signaling events. The timing of your measurements is critical to capture the desired signaling response.
-
Data Presentation
Table 1: Solubility of CB-13
| Solvent | Solubility |
| DMF | 20 mg/ml |
| DMSO | 5 mg/ml |
| Methanol | 1 mg/ml |
| Ethanol | 0.2 mg/ml |
| Data from Cayman Chemical.[4] |
Table 2: In Vivo Dosing Information for CB-13 in a Mouse Model of Inflammatory Pain
| Parameter | Value | Species/Strain | Administration |
| ED50 (Mechanical Allodynia) - Male | 0.99 mg/kg (95% CI: 0.49-2.00 mg/kg) | C57BL/6J Mice | Intraperitoneal |
| ED50 (Mechanical Allodynia) - Female | 1.32 mg/kg (95% CI: 0.46-3.23 mg/kg) | C57BL/6J Mice | Intraperitoneal |
| Data from Slivicki et al., 2021.[3] |
Experimental Protocols
In Vivo Administration of CB-13 in Mice
Objective: To administer CB-13 to mice to assess its analgesic effects in a model of inflammatory pain.
Materials:
-
CB-13 (crystalline solid)
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation of CB-13 Stock Solution:
-
On the day of the experiment, weigh the desired amount of CB-13 crystalline solid using an analytical balance.
-
Dissolve the CB-13 in 100% DMSO to create a stock solution of a known concentration (e.g., 20 mg/ml). Ensure the solid is completely dissolved by vortexing.
-
-
Preparation of Dosing Solution:
-
Calculate the volume of the CB-13 stock solution needed to achieve the desired final dose for your experimental animals.
-
In a sterile tube, add the calculated volume of the CB-13 stock solution.
-
Add Tween 80 to a final concentration of 5%.
-
Add sterile saline to bring the solution to the final volume. The final concentration of DMSO should be 5%.
-
Vortex the solution thoroughly to ensure it is a homogeneous suspension.
-
-
Administration:
-
Administer the CB-13 solution to the mice via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.
-
For the vehicle control group, administer the vehicle solution (5% DMSO, 5% Tween 80, 90% saline) at the same volume.
-
In Vitro Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effects of CB-13 on a cancer cell line (e.g., A549 non-small cell lung cancer cells).
Materials:
-
A549 cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
CB-13
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µl of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of CB-13 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the CB-13 stock solution in complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in all wells (including the vehicle control) should be the same and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µl of the medium containing the different concentrations of CB-13 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 20 µl of MTT solution (5 mg/ml) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µl of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: CB-13 signaling pathway in peripheral neurons.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. CB-13 - Wikipedia [en.wikipedia.org]
- 2. research.uky.edu [research.uky.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Within-strain variation in behavior differs consistently between common inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contrasting characteristic behaviours among common laboratory mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Commonly used mouse strains have distinct vascular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A gene–diet interaction controlling relative intake of dietary carbohydrates and fats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A modified standard American diet induces physiological parameters associated with metabolic syndrome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing CB-13 stability and degradation in solution
Welcome to the technical support center for CB-13. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability and degradation of CB-13 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CB-13 as a solid and in solution?
A1: For long-term storage, solid CB-13 should be stored at -20°C.[1] For short-term storage of a few days to weeks, it can be kept at 0-4°C in a dry, dark environment.[1] When in solution, particularly in organic solvents like DMSO, it is also recommended to store stock solutions at -20°C for long-term stability (months to years) and at 0-4°C for short-term use (days to weeks).[1]
Q2: What solvents are suitable for dissolving CB-13?
A2: CB-13 is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is important to note that CB-13 is not soluble in water.[1]
| Solvent | Approximate Solubility |
| DMF | 20 mg/mL[2] |
| DMSO | 5 mg/mL[2] |
| Methanol | 1 mg/mL[2] |
| Ethanol | 0.2 mg/mL[2] |
Q3: What are the primary factors that can cause CB-13 degradation in solution?
A3: Like many complex organic molecules, the stability of CB-13 in solution can be influenced by several factors, including:
-
pH: Exposure to strong acidic or basic conditions can lead to hydrolysis.
-
Oxidation: The presence of oxidizing agents can cause degradation. The naphthalene rings and the ether linkage are potentially susceptible to oxidation.
-
Light (Photostability): Exposure to UV or even ambient light over extended periods can induce photolytic degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation from all pathways.
Q4: What are the potential degradation pathways for CB-13?
A4: While specific degradation products for CB-13 are not extensively documented in publicly available literature, based on its chemical structure (1-naphthalenyl[4-(pentyloxyl)-1-naphthalenyl]-methanone), potential degradation pathways under forced degradation conditions may include:
-
Hydrolysis: The ketone functional group could potentially be susceptible to cleavage under harsh acidic or basic conditions, although this is generally a stable functional group.
-
Oxidation: The naphthalene rings are susceptible to oxidation, which could lead to the formation of naphthoquinones or hydroxylated derivatives. The pentyloxy group could also undergo oxidation.
-
Photodegradation: Naphthalene itself is known to undergo photo-oxidation, which can lead to the formation of various products including 2-formyl-cinnamaldehyde and 1,4-naphthoquinone.
Q5: How can I monitor the stability of my CB-13 solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of CB-13. An effective method should be able to separate the intact CB-13 from any potential degradation products. A validated Reverse Phase-HPLC (RP-HPLC) method has been described for the analysis of CB-13.[3]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during experiments with CB-13 solutions.
Issue 1: Inconsistent or Unexpected Experimental Results
This is often the first sign of potential degradation of your CB-13 solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Visible Changes in CB-13 Solution (e.g., Color Change, Precipitation)
Visible changes are a strong indicator of degradation or solubility issues.
Troubleshooting Steps:
-
Verify Solubility: Ensure the concentration of your CB-13 solution does not exceed its solubility limit in the chosen solvent (see solubility table above). If precipitation is observed upon cooling or addition to an aqueous buffer, consider preparing a more dilute stock solution or using a different solvent system.
-
Check for Contamination: Ensure the solvent used is pure and free of contaminants. Contaminants can sometimes initiate degradation or cause precipitation.
-
Assess for Degradation: A color change may indicate the formation of chromophoric degradation products. Analyze the solution using a stability-indicating HPLC method to identify any new peaks corresponding to degradation products.
-
Review Handling Procedures:
-
Was the solution exposed to light for an extended period?
-
Was the solution subjected to high temperatures?
-
Was the pH of the final experimental solution extreme?
-
Experimental Protocols
Protocol 1: Forced Degradation Study of CB-13
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of CB-13 under various stress conditions.
Objective: To generate potential degradation products of CB-13 and assess its intrinsic stability.
Materials:
-
CB-13
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of CB-13 in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sample Analysis:
-
Dilute the stressed samples and a control sample (unstressed stock solution) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation of CB-13.
-
Note the retention times and peak areas of any new peaks (degradation products).
Protocol 2: Stability-Indicating RP-HPLC Method for CB-13
This protocol is based on a validated method for the analysis of CB-13.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Solvent A and Solvent B (70:30, v/v) where: - Solvent A: Acetonitrile:Water:Acetic Acid (75:23.7:1.3, v/v/v) - Solvent B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Diode Array Detector at an appropriate wavelength (e.g., 220 nm or 333 nm[2]) |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation Parameters (to be assessed):
-
Specificity: Ability to resolve CB-13 from degradation products and excipients.
-
Linearity: Proportionality of detector response to analyte concentration over a given range.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability and intermediate precision of the measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Signaling Pathway
CB-13 is a dual agonist for the CB1 and CB2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.
Caption: Simplified signaling pathway for the dual CB1/CB2 agonist CB-13.
References
Potential off-target effects of CB-13 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the cannabinoid receptor agonist CB-13, with a specific focus on addressing potential off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is CB-13 and what are its primary targets?
CB-13, also known as CRA13 or SAB-378, is a potent synthetic agonist for both the cannabinoid CB1 and CB2 receptors.[1][2] It is characterized by its limited ability to cross the blood-brain barrier at lower doses, leading to primarily peripheral effects.[1][2]
Q2: What are the known on-target effects of CB-13?
As a dual agonist of CB1 and CB2 receptors, CB-13 has demonstrated antihyperalgesic properties in animal models of neuropathic pain.[2] Its peripheral action is intended to provide therapeutic benefits without the central nervous system (CNS) side effects typically associated with cannabinoid agonists that readily enter the brain.[2]
Q3: Are there any known off-target effects or CNS side effects of CB-13 at high concentrations?
Yes, at higher concentrations, the peripheral selectivity of CB-13 can be overcome, leading to central nervous system effects. Human trials have reported dose-dependent adverse events such as dizziness, headache, and nausea at doses of 40 mg and 80 mg. Furthermore, repeated dosing in animal studies, even at concentrations that are initially peripherally restricted, can lead to increased CNS exposure and the development of tolerance and other unwanted central CB1 receptor-mediated side effects.
Q4: Has a broad off-target screening panel been conducted for CB-13?
Publicly available data from comprehensive off-target screening panels for CB-13 is limited. While its high affinity for CB1 and CB2 receptors is well-documented, its interaction with a wide range of other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes at high concentrations has not been extensively published. Therefore, researchers should exercise caution when using high concentrations of CB-13 and consider the possibility of off-target activities.
Troubleshooting Guide: Investigating Potential Off-Target Effects
High concentrations of any small molecule compound, including CB-13, increase the risk of binding to unintended biological targets. This guide provides a systematic approach to troubleshooting unexpected experimental results that may be due to off-target effects.
Initial Troubleshooting Steps
If you observe an unexpected or inconsistent biological response in your experiments with CB-13, especially at high concentrations, consider the following initial steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your CB-13 stock through analytical methods such as HPLC and mass spectrometry.
-
Verify Concentration: Double-check all calculations for dilutions and the final concentration of CB-13 in your assay.
-
Rule out Experimental Artifacts: Include appropriate vehicle controls and positive/negative controls for your assay to ensure the observed effect is specific to CB-13.
-
Assess Cell Viability: High concentrations of compounds can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the observed effects are not due to cell death.
Investigating Potential Off-Target Mechanisms
If initial troubleshooting does not resolve the issue, the following workflow can help investigate potential off-target effects.
Caption: A stepwise workflow for identifying and validating potential off-target effects of CB-13.
Data Presentation: Hypothetical Off-Target Binding Profile
While a comprehensive off-target screening for CB-13 is not publicly available, the following table presents a hypothetical binding profile at a high concentration (10 µM) against a panel of common off-targets. This is for illustrative purposes to guide researchers in interpreting potential off-target data.
| Target Class | Specific Target | Assay Type | % Inhibition at 10 µM CB-13 (Hypothetical) | Potential Implication of Interaction |
| GPCRs | 5-HT2A Receptor | Radioligand Binding | 65% | Modulation of mood, perception, and appetite |
| Dopamine D2 Receptor | Radioligand Binding | 45% | Effects on motor control, motivation, and reward | |
| Adrenergic α2A Receptor | Radioligand Binding | 30% | Regulation of blood pressure and alertness | |
| Ion Channels | hERG Potassium Channel | Electrophysiology | 25% | Potential for cardiac arrhythmias |
| L-type Calcium Channel | Radioligand Binding | 15% | Effects on cardiovascular and smooth muscle function | |
| Enzymes | FAAH | Enzyme Activity | 85% | Alteration of endocannabinoid metabolism |
| COX-2 | Enzyme Activity | 10% | Minor anti-inflammatory effects | |
| Transporters | Serotonin Transporter (SERT) | Radioligand Binding | 20% | Minor effects on serotonin reuptake |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of CB-13 for a hypothesized off-target GPCR.
Objective: To determine the inhibitory constant (Ki) of CB-13 for a specific off-target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]-labeled antagonist).
-
CB-13 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of CB-13.
-
Incubation:
-
Total Binding: Add assay buffer, cell membranes, and the radioligand.
-
Non-specific Binding: Add assay buffer, cell membranes, the radioligand, and a high concentration of the non-specific binding inhibitor.
-
CB-13 Competition: Add assay buffer, cell membranes, the radioligand, and serial dilutions of CB-13.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CB-13 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A simplified workflow for a competitive radioligand binding assay.
Protocol 2: Functional Cell-Based Assay (cAMP Assay)
This protocol describes a general method to assess the functional effect of CB-13 on a Gs or Gi-coupled off-target receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine if high concentrations of CB-13 act as an agonist or antagonist at a specific Gs or Gi-coupled receptor.
Materials:
-
A cell line stably expressing the off-target receptor of interest.
-
CB-13 stock solution.
-
A known agonist for the off-target receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Agonist Mode:
-
Pre-treat cells with a PDE inhibitor.
-
Add increasing concentrations of CB-13 to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-treat cells with a PDE inhibitor.
-
Add increasing concentrations of CB-13.
-
Add a fixed concentration (e.g., EC80) of the known agonist for the off-target receptor.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the logarithm of the CB-13 concentration to determine if CB-13 stimulates (Gs-coupled) or inhibits (Gi-coupled) cAMP production and calculate the EC50.
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the CB-13 concentration to determine if CB-13 inhibits the effect of the known agonist and calculate the IC50.
-
References
Technical Support Center: Managing Tolerance Development with Chronic CB-13 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peripherally restricted CB1 receptor agonist, CB-13. The content addresses common issues encountered during experiments, with a focus on managing the development of analgesic tolerance.
Frequently Asked Questions (FAQs)
Q1: What is CB-13 and why is it considered "peripherally restricted"?
A1: CB-13 is a potent dual agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher affinity for CB1 (IC50 = 15 nM) than CB2 (IC50 = 98 nM).[1] It is designed to have limited penetration across the blood-brain barrier, thereby minimizing the central nervous system (CNS) side effects typically associated with CB1 receptor activation, such as psychoactivity, catalepsy, and hypothermia.[2][3][4] This peripheral restriction makes it a promising candidate for treating conditions like chronic pain.[2][3][4]
Q2: We are observing a decrease in the analgesic effect of CB-13 after several days of administration. What is the likely cause?
A2: This phenomenon is likely due to the development of analgesic tolerance. With repeated administration, even peripherally restricted agonists like CB-13 can lead to a reduction in their therapeutic effects.[2][3] Studies have shown that while acute dosing of CB-13 effectively reduces inflammatory and neuropathic pain, chronic daily administration can result in a significant decrease in its anti-allodynic efficacy by as early as day 7.[2][3] This tolerance may be accompanied by signs of central nervous system activity, suggesting that with repeated dosing, CB-13 may accumulate in the CNS.[2][3]
Q3: What are the molecular mechanisms underlying tolerance to CB1 receptor agonists?
A3: Tolerance to CB1 receptor agonists is a complex process involving several neuroadaptations at the cellular level:
-
Receptor Desensitization: This is a rapid process where the receptor becomes uncoupled from its intracellular G-protein signaling machinery.[5] It is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin binding sterically hinders G-protein coupling, dampening the downstream signal.[5]
-
Receptor Downregulation: This is a slower process involving a decrease in the total number of CB1 receptors.[1][6] Chronic agonist exposure leads to the internalization of receptors from the cell surface and their subsequent degradation in lysosomes.[1][6]
These processes lead to a diminished response to the same dose of the agonist, requiring higher doses to achieve the original effect.
Q4: How can we quantify the development of tolerance to CB-13 in our animal models?
A4: Tolerance can be quantified by assessing changes in behavioral responses and receptor characteristics over the course of chronic treatment. Key methods include:
-
Behavioral Assays: Monitor the dose-response relationship for the analgesic effect of CB-13 at different time points (e.g., day 1, day 3, day 7). A rightward shift in the dose-response curve, indicating a higher ED50 value is needed to produce the same level of analgesia, is a hallmark of tolerance.
-
Receptor Binding Assays: Perform radioligand binding studies on tissues of interest (e.g., dorsal root ganglia, spinal cord) to measure CB1 receptor density (Bmax) and affinity (Kd). A decrease in Bmax with chronic treatment is indicative of receptor downregulation.
-
Functional Assays: Use assays like [35S]GTPγS binding to measure the functional coupling of CB1 receptors to G-proteins. A decrease in the maximal stimulation (Emax) or a rightward shift in the EC50 value for CB-13-stimulated [35S]GTPγS binding suggests receptor desensitization.
Troubleshooting Guides
Problem 1: Inconsistent analgesic response to CB-13 in our inflammatory pain model.
| Possible Cause | Troubleshooting Step |
| Variability in drug administration | Ensure consistent intraperitoneal (i.p.) injection technique and accurate dosing based on the most recent animal weights. Prepare fresh drug solutions regularly. |
| Timing of behavioral testing | The peak anti-allodynic effect of CB-13 is observed around 30 minutes post-injection.[2] Standardize the time between drug administration and behavioral testing across all animals and experimental days. |
| Severity of inflammation | The level of inflammation can influence the analgesic efficacy. Ensure consistent induction of inflammation (e.g., with Complete Freund's Adjuvant - CFA) and monitor inflammatory markers if possible. |
| Sex differences | While the initial analgesic efficacy of CB-13 has been shown to be similar in male and female mice, tolerance development might differ.[2] Analyze data for each sex separately. |
Problem 2: Observing CNS side effects (e.g., catalepsy, hypothermia) with chronic CB-13 administration.
| Possible Cause | Troubleshooting Step |
| Increased CNS exposure with repeated dosing | Studies suggest that chronic administration of CB-13 can lead to its accumulation in the CNS.[2][3] This is a known issue with this compound. |
| Dose is too high for chronic studies | The dose required for analgesia with acute administration may be too high for chronic studies, leading to CNS side effects as the drug accumulates. Consider reducing the chronic daily dose. The ED50 for anti-allodynia is around 1 mg/kg, while CNS effects are seen at doses closer to 10 mg/kg with acute administration.[2][3] |
| Potential for active metabolites | Investigate whether CB-13 has any centrally active metabolites that may be accumulating with chronic dosing. |
Problem 3: Difficulty in demonstrating receptor downregulation or desensitization in our tissue samples.
| Possible Cause | Troubleshooting Step |
| Insufficient duration or dose of chronic treatment | Ensure that the chronic treatment paradigm (dose and duration) is sufficient to induce receptor adaptations. Significant tolerance to CB-13 has been observed after 7 days of daily dosing.[2] |
| Tissue collection and preparation | Collect tissues at a consistent time point after the final drug administration. Follow standardized protocols for membrane preparation to ensure the integrity of the receptors. |
| Assay conditions | Optimize your radioligand binding or [35S]GTPγS binding assay conditions (e.g., incubation time, temperature, protein concentration) for your specific tissue and target. |
| Regional differences in receptor adaptation | CB1 receptor downregulation and desensitization can be region-specific.[6] Analyze different tissues or brain regions separately. For peripherally-mediated effects, dorsal root ganglia and spinal cord are key tissues to examine. |
Data Presentation
Table 1: Analgesic Efficacy of Acute CB-13 Administration in a Mouse Model of Inflammatory Pain (CFA)
| Sex | ED50 for Mechanical Allodynia (mg/kg, i.p.) | 95% Confidence Interval |
| Male | 0.99[2] | 0.49 - 2.00[2] |
| Female | 1.32[2] | 0.46 - 3.23[2] |
| Data from Slivicki et al., 2022, showing the dose required to produce a 50% reduction in mechanical allodynia 24 hours after CFA injection.[2] |
Table 2: Development of Tolerance to the Anti-Allodynic Effect of CB-13 with Chronic Daily Administration
| Treatment Group (mg/kg, i.p.) | Day 1 (% MPE) | Day 3 (% MPE) | Day 7 (% MPE) |
| Vehicle | ~10% | ~10% | ~10% |
| CB-13 (1 mg/kg) | ~60% | ~55% | ~20% |
| CB-13 (3 mg/kg) | ~80% | ~75% | ~30% |
| CB-13 (10 mg/kg) | ~85% | ~80% | ~40% |
| % MPE (Maximum Possible Effect) in reducing mechanical allodynia. Data are approximate values based on graphical representations from Slivicki et al., 2022, demonstrating a clear decrease in analgesic effect by day 7.[2] |
Table 3: Potential Strategies to Mitigate CB1 Agonist Tolerance
| Strategy | Mechanism of Action | Potential Advantages | Key Considerations |
| Intermittent Dosing | Allows for receptor resensitization and upregulation during drug-free intervals. | May maintain analgesic efficacy over a longer period. | The optimal dosing schedule (e.g., every other day) needs to be empirically determined. |
| Co-administration with FAAH/MAGL Inhibitors | Increases endogenous cannabinoid levels (anandamide and 2-AG), which may modulate CB1 receptor function differently than exogenous agonists. | May allow for lower doses of CB-13, potentially reducing CNS side effects and tolerance. | Chronic MAGL inhibition can also lead to CB1 receptor desensitization.[7][8] |
| Co-administration with CB1 Negative Allosteric Modulators (NAMs) | NAMs bind to a different site on the CB1 receptor and can reduce the efficacy of the primary agonist without completely blocking it. | May attenuate the development of tolerance and withdrawal while preserving some analgesic effects.[9][10][11] | The specific interaction between CB-13 and available NAMs would need to be characterized. |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using Von Frey Filaments
-
Acclimation: Place mice in individual transparent plastic chambers on an elevated mesh floor for at least 30 minutes before testing to allow for acclimation.
-
Filament Application: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw. Start with a filament in the middle of the force range (e.g., 0.6 g) and apply it with enough force to cause the filament to bend.
-
Response: A positive response is defined as a brisk withdrawal, flinching, or licking of the paw upon filament application.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, use the next weaker filament.
-
If there is no response, use the next stronger filament.
-
Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
-
Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal. A decrease in this threshold indicates mechanical allodynia.
Protocol 2: Cannabinoid Triad for Assessing CNS Side Effects
-
Procedure: This is a series of three tests performed sequentially to assess centrally-mediated cannabinoid effects.
-
Hypomotility: Place the mouse in an open-field arena and record the total distance traveled or the number of line crossings for a set period (e.g., 10 minutes).
-
Catalepsy: Place the mouse's forepaws on a horizontal bar raised approximately 3-4 cm from the surface. Measure the time the mouse remains immobile in this position.
-
Hypothermia: Measure the rectal temperature using a lubricated thermocouple probe.
-
-
Timeline: Take baseline measurements before drug administration. After injecting CB-13 or vehicle, perform the triad tests at several time points (e.g., 30, 60, 90, 120 minutes) to capture the peak effects.
-
Data Analysis: Compare the results from the CB-13 treated group to the vehicle-treated group. A significant decrease in locomotor activity, an increase in immobility time on the bar, and a decrease in rectal temperature are indicative of central CB1 receptor activation.
Protocol 3: [35S]GTPγS Binding Assay for CB1 Receptor Functional Coupling
-
Membrane Preparation: Homogenize tissue of interest (e.g., dorsal root ganglia, spinal cord, or brain regions) in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation. Determine the protein concentration of the final membrane preparation.
-
Assay Incubation: In a 96-well plate, incubate the membranes with increasing concentrations of CB-13, a fixed concentration of [35S]GTPγS, and GDP in an assay buffer.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations should include a high concentration of unlabeled GTPγS.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the specific binding as a function of CB-13 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. A decrease in Emax or an increase in EC50 in membranes from chronically treated animals compared to controls indicates receptor desensitization.
Visualizations
Caption: Simplified CB1 receptor signaling pathway upon activation by an agonist like CB-13.
Caption: Experimental workflow for assessing the development of tolerance to CB-13.
Caption: Key steps in CB1 receptor desensitization and downregulation leading to tolerance.
References
- 1. Reversible and regionally selective downregulation of brain cannabinoid CB1 receptors in chronic daily cannabis smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and highly efficacious, yet slowly desensitizing CB1 cannabinoid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of cannabinoid CB1 receptors in the central nervous system by chronic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negative allosteric modulation of CB1 cannabinoid receptor signaling suppresses opioid-mediated tolerance and withdrawal without blocking opioid antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negative allosteric modulation of CB1 cannabinoid receptor signaling suppresses opioid-mediated tolerance and withdrawal without blocking opioid antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: CB-13 In Vivo Studies
Welcome to the technical support center for the use of CB-13 in long-term in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is CB-13 and what is its primary mechanism of action?
CB-13, also known as naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone, is a synthetic cannabinoid that acts as an agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). It was initially developed as a peripherally restricted CB1/CB2 agonist with the aim of providing analgesia without the central nervous system (CNS) side effects associated with centrally acting cannabinoids.
Q2: Why is CB-13 being investigated for long-term in vivo studies?
CB-13 has shown promise in preclinical models of pain, particularly neuropathic pain, where it has demonstrated antihyperalgesic activity. Its initial characterization as a peripherally restricted agent made it an attractive candidate for chronic pain conditions, as it was expected to minimize CNS-related adverse effects such as psychoactivity, tolerance, and dependence.[1]
Q3: What are the main challenges observed with CB-13 in long-term studies?
Despite its initial promise, long-term in vivo studies with CB-13 have revealed several critical issues. With repeated dosing, CB-13 has been shown to lose its peripheral restriction, leading to increased CNS exposure and the engagement of central CB1 receptors.[1] This results in the development of analgesic tolerance, physical dependence, and other centrally-mediated side effects, such as catalepsy.[1][2]
Troubleshooting Guide
Issue 1: Development of Analgesic Tolerance
Q: My animals are no longer responding to the analgesic effects of CB-13 after repeated administration. What is happening and what can I do?
A: This is a commonly observed phenomenon with CB-13 in long-term studies and is indicative of analgesic tolerance.[1] Repeated activation of CB1 receptors, including those that become accessible in the CNS over time, leads to receptor desensitization and downregulation.
Troubleshooting Steps:
-
Confirm Tolerance: Conduct a dose-response study at the beginning of your experiment and after a period of chronic dosing to quantify the shift in the ED50. A rightward shift indicates tolerance.
-
Washout Period: Introduce a washout period to see if analgesic sensitivity is restored. The duration of the washout will depend on the dosing regimen and the species.
-
Alternative Dosing Strategies: Consider intermittent dosing schedules (e.g., every other day) instead of daily administration to potentially delay the onset of tolerance.
-
Co-administration Strategies: Explore co-administration with agents that may mitigate tolerance, although this requires careful consideration of potential drug-drug interactions.
Issue 2: Emergence of Central Nervous System (CNS) Side Effects
Q: I am observing unexpected behavioral changes in my animals, such as catalepsy, after chronic CB-13 treatment. Why is this happening?
A: The appearance of CNS side effects like catalepsy is a strong indicator that CB-13 is crossing the blood-brain barrier and engaging central CB1 receptors, particularly with repeated dosing.[1][2]
Troubleshooting Steps:
-
Behavioral Monitoring: Systematically monitor for a battery of CNS-related behaviors. In addition to catalepsy, assess for hypothermia and changes in locomotor activity.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to measure the concentration of CB-13 in the brain tissue of animals after acute and chronic dosing to confirm CNS penetration.
-
Dose Adjustment: Reduce the dose of CB-13. While this may also reduce the desired analgesic effect, it can help to minimize CNS side effects. The therapeutic window for CB-13 appears to narrow with chronic administration.
Issue 3: Physical Dependence and Withdrawal
Q: I suspect my animals have become physically dependent on CB-13. How can I confirm this and what should I expect?
A: Physical dependence is a likely consequence of long-term CB-13 administration due to the engagement of central CB1 receptors.[1][2] Dependence can be unmasked by abrupt cessation of the drug or by administering a CB1 receptor antagonist.
Troubleshooting Steps:
-
Precipitated Withdrawal: Administer a CB1 antagonist, such as rimonabant, to precipitate withdrawal symptoms. Observe for signs such as paw tremors, head twitches, and increased scratching.[2][3]
-
Spontaneous Withdrawal: Abruptly cease CB-13 administration after a chronic dosing regimen and observe for spontaneous withdrawal signs. These may be more subtle and can include irritability, decreased appetite, and sleep disturbances.[3]
-
Tapering: To avoid severe withdrawal effects at the end of a study, consider gradually tapering the dose of CB-13 rather than abrupt cessation.
Quantitative Data Summary
| Parameter | Value | Species | Receptor/System | Reference |
| EC50 (CB1 Receptor) | 6.1 nM | - | Human CB1 | |
| EC50 (CB2 Receptor) | 27.9 nM | - | Human CB2 | |
| Intravenous Self-Administration | Increased infusions at 3, 10, and 30 µg/kg/infusion | Rat | - | [4] |
Experimental Protocols
Hot Plate Test for Thermal Analgesia
This protocol is used to assess the analgesic effects of CB-13 on thermal nociception.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile).
-
Transparent cylinder to confine the animal to the hot plate surface.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).[5]
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Gently place the animal (mouse or rat) on the hot plate within the transparent cylinder.
-
Start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as paw licking, paw shaking, or jumping.
-
Stop the timer and immediately remove the animal from the hot plate as soon as a nocifensive response is observed. This is the paw withdrawal latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established. If the animal does not respond by the cut-off time, remove it and record the latency as the cut-off time.
-
Administer CB-13 or vehicle and measure the paw withdrawal latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
In Vitro Metabolic Stability in Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of CB-13.
Materials:
-
Pooled liver microsomes (human, rat, or mouse).
-
NADPH regenerating system.
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
CB-13 stock solution.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-incubate at 37°C.
-
Add CB-13 to the reaction mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of CB-13 using a validated LC-MS/MS method.
-
Calculate the percentage of CB-13 remaining at each time point and determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Visualizations
Caption: Downstream signaling cascade following activation of the CB1 receptor by CB-13.
Caption: A decision tree for troubleshooting common issues in long-term CB-13 in vivo studies.
Caption: A stepwise workflow for the in vivo assessment of analgesic tolerance to CB-13.
References
- 1. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid Tolerance in S426A/S430A x β-Arrestin 2 Knockout Double-Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of CB-13 Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing the peripherally-restricted cannabinoid receptor agonist, CB-13, in animal studies. Our goal is to enhance the translational relevance of your research by addressing common challenges and providing in-depth methodological guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CB-13's analgesic effects?
A1: CB-13 is a potent agonist for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its analgesic properties in inflammatory pain models are primarily mediated by the activation of peripheral CB1 receptors on dorsal root ganglion (DRG) neurons.[1][2][3] This activation leads to the suppression of neuronal hyperexcitability and a reduction in the sensitization of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are key mediators of inflammatory pain.[1][2][3]
Q2: Why are central nervous system (CNS) side effects observed with repeated CB-13 dosing?
A2: While CB-13 has poor blood-brain barrier penetration at low, acute doses, repeated administration can lead to increased CNS exposure.[1][2][3] This can result in the engagement of central CB1 receptors, leading to tolerance to the analgesic effects and the development of CNS-related side effects such as catalepsy.[1][2][3] Therefore, careful consideration of the dosing regimen is crucial for maintaining peripheral selectivity.
Q3: What is a suitable vehicle for administering CB-13 to mice?
A3: For intraperitoneal (i.p.) injection in mice, a common vehicle for lipophilic compounds like cannabinoids is a mixture of ethanol, a surfactant like Cremophor EL or Tween 80, and saline.[4] For example, a formulation could consist of 5% ethanol, 5% Cremophor EL, and 90% saline. It is critical to ensure the final solution is well-mixed and warmed to room temperature before injection to prevent precipitation and animal discomfort. The choice of vehicle can significantly impact the pharmacokinetics of the compound.[4]
Q4: Are there known off-target effects of CB-13?
Q5: How does CB-13 affect neuronal excitability in DRG neurons?
A5: In cultured DRG neurons, CB-13 has been shown to reduce neuronal hyperexcitability induced by inflammatory mediators like prostaglandin E2 (PGE2).[2][6][7][8][9] Specifically, it can decrease the number of action potentials fired in response to a given stimulus.[6][7][8][9] However, some studies have also reported a bidirectional modulation, where CB-13 can suppress overall excitability while enhancing responses to TRPV1 agonists like capsaicin.[6][8][9]
Troubleshooting Guides
Inconsistent Behavioral Results in Analgesia Assays (von Frey, Tail-Flick)
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in baseline paw withdrawal thresholds (von Frey). | Improper habituation of animals to the testing environment and apparatus. | Ensure a consistent and adequate habituation period (e.g., at least 30-60 minutes) on the testing platform for several days before baseline measurements. Minimize environmental stressors such as noise and bright lights. |
| Inconsistent application of the von Frey filament. | Apply the filament to the same region of the plantar surface of the paw each time. Ensure the filament is applied perpendicular to the paw surface with enough force to cause a slight bend for a consistent duration (e.g., 2-3 seconds). | |
| Lack of expected analgesic effect of CB-13. | Suboptimal dosing or timing of administration. | Perform a dose-response study to determine the optimal effective dose in your specific animal model and strain. Measure the analgesic effect at multiple time points post-administration to capture the peak effect. |
| Issues with CB-13 formulation and administration. | Ensure the CB-13 is fully dissolved in the vehicle and does not precipitate. Administer the injection consistently (e.g., intraperitoneally in the lower right abdominal quadrant). | |
| Unexpected CNS side effects (e.g., catalepsy) at presumed peripherally-selective doses. | Increased CNS penetration with repeated dosing. | Carefully monitor for signs of catalepsy (e.g., using the bar test). Consider reducing the dose or the frequency of administration. If repeated dosing is necessary, be aware of the potential for central effects to confound analgesic measurements. |
| Animal strain differences in drug metabolism and blood-brain barrier permeability. | Be aware that different mouse strains can exhibit varied responses to cannabinoids. If possible, use a consistent strain throughout your studies. |
Challenges in Patch-Clamp Electrophysiology with DRG Neurons
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty obtaining a stable gigaohm seal. | Poor health of isolated DRG neurons. | Optimize the enzymatic digestion and mechanical dissociation steps to minimize damage to the neurons. Ensure all solutions are fresh and at the correct pH and osmolarity. |
| Presence of residual extracellular matrix or debris. | Ensure thorough washing of the dissociated cells. Allow cells to adhere to the coverslip for an appropriate amount of time before recording. | |
| Unstable recordings or high leak currents. | Lipophilic nature of CB-13 affecting the membrane or seal integrity. | Use a high-quality patch pipette and ensure a clean tip. Consider using a perfusion system to apply CB-13 to minimize the exposure time of the seal to the compound. |
| Run-down of ion channel activity over time. | Monitor the stability of the recording over time before and after drug application. Use a consistent and minimal time for drug incubation. | |
| Inconsistent effects of CB-13 on neuronal excitability. | Variability in CB1 receptor expression among DRG neurons. | Be aware that not all DRG neurons express CB1 receptors. Consider using immunohistochemistry or in situ hybridization to confirm CB1 expression in your preparations. |
| Bidirectional modulation of neuronal activity by CB-13. | Carefully design your experimental protocol to dissect the effects on overall excitability versus specific ion channel activity (e.g., TRPV1). Use specific agonists and antagonists to probe the involvement of different channels. |
Data Presentation
Table 1: Efficacy of CB-13 in a Mouse Model of Inflammatory Pain
| Parameter | Male Mice | Female Mice | Reference |
| ED₅₀ for reduction of mechanical allodynia (mg/kg, i.p.) | 0.99 (95% CI: 0.49 - 2.00) | 1.32 (95% CI: 0.46 - 3.23) | [1][3] |
ED₅₀: Effective dose producing 50% of the maximum effect. CI: Confidence Interval. i.p.: Intraperitoneal.
Table 2: Human Pharmacokinetics of Oral CB-13 (CRA13)
| Parameter | Value | Conditions | Reference |
| Time to Peak Plasma Concentration (tₘₐₓ) | 1.5 - 2 hours | Fasted and fed states | [10] |
| Peak Plasma Concentration (Cₘₐₓ) | 7.8 - 467.6 ng/mL | 1 - 80 mg dose range | [10] |
| Elimination Half-life (t₁/₂) | 21 - 36 hours | Fasted state | [10] |
| Elimination Half-life (t₁/₂) | 30 - 41 hours | Fed state | [10] |
Note: This data is from a first-in-human study and may not be directly translatable to mouse models. Species-specific pharmacokinetic studies are recommended for accurate translational research.
Experimental Protocols
Assessment of Mechanical Allodynia using von Frey Filaments
Objective: To measure the mechanical withdrawal threshold in mice as an indicator of pain sensitivity.
Materials:
-
von Frey filaments of varying calibrated forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures for each mouse.
Procedure:
-
Habituation: Place mice individually in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes per day for 2-3 days prior to testing to allow for acclimatization.
-
Testing: a. Begin testing once the mouse is calm and not actively exploring. b. Apply the von Frey filament from underneath the mesh floor to the mid-plantar surface of the hind paw. c. The filament should be applied with enough force to cause it to bend slightly and held for approximately 2-3 seconds. d. A positive response is a sharp withdrawal, flinching, or licking of the paw. e. Use the up-down method to determine the 50% withdrawal threshold. Start with a mid-range filament (e.g., 0.6 g). If there is a response, use the next finer filament. If there is no response, use the next thicker filament. f. The pattern of responses is used to calculate the 50% paw withdrawal threshold.
Assessment of Thermal Nociception using the Tail-Flick Test
Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Mouse restrainer.
Procedure:
-
Habituation: Gently handle the mice and accustom them to the restrainer for a few minutes on the day before the experiment.
-
Testing: a. Place the mouse in the restrainer, allowing the tail to be exposed. b. Position the tail over the radiant heat source at a predetermined location (e.g., 3-4 cm from the tip). c. Activate the heat source, which will start a timer. d. The timer will automatically stop when the mouse flicks its tail out of the path of the heat beam. e. Record the latency. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage. f. Allow the tail to cool completely between trials.
Assessment of Catalepsy using the Bar Test
Objective: To assess the degree of catalepsy, a sign of central CB1 receptor activation.
Materials:
-
A horizontal bar (e.g., a wooden dowel) raised approximately 4-5 cm from the bench surface.
-
A stopwatch.
Procedure:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the mouse remains in this posture without moving.
-
A pre-determined cut-off time (e.g., 60 seconds) should be used.
-
The test can be repeated at various time points after drug administration.
Patch-Clamp Electrophysiology of Dorsal Root Ganglion (DRG) Neurons
Objective: To measure the effects of CB-13 on the electrophysiological properties of isolated DRG neurons.
Materials:
-
Standard patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Dissection microscope.
-
Enzymes for tissue digestion (e.g., collagenase, dispase).
-
Cell culture reagents (e.g., DMEM/F12, fetal bovine serum).
-
Extracellular and intracellular recording solutions.
Procedure:
-
DRG Neuron Isolation and Culture: a. Euthanize the mouse according to approved protocols. b. Dissect the dorsal root ganglia from the spinal column. c. Enzymatically digest the ganglia to dissociate the neurons. d. Mechanically triturate the ganglia to obtain a single-cell suspension. e. Plate the neurons on coated coverslips and culture for 2-24 hours before recording.
-
Whole-Cell Patch-Clamp Recording: a. Place a coverslip with adherent DRG neurons in the recording chamber on the microscope stage and perfuse with extracellular solution. b. Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution. c. Approach a neuron with the patch pipette and apply gentle suction to form a gigaohm seal. d. Rupture the membrane patch to achieve the whole-cell configuration. e. In current-clamp mode, inject current steps to elicit action potentials and measure properties such as resting membrane potential, rheobase, and firing frequency. f. In voltage-clamp mode, apply voltage steps to isolate and measure specific ion channel currents. g. Apply CB-13 via the perfusion system and record changes in the measured parameters.
Visualizations
Signaling Pathways
Caption: CB-13 signaling pathway in peripheral sensory neurons.
Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity [frontiersin.org]
- 9. Cannabinoid Receptor 1 Expression in Human Dorsal Root Ganglia and CB13-Induced Bidirectional Modulation of Sensory Neuron Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity and Quality Control of Synthetic CB-13 for Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic CB-13. The information provided is intended to assist in ensuring the purity and quality of CB-13 for experimental use.
Frequently Asked Questions (FAQs)
1. What is synthetic CB-13 and what is its primary mechanism of action?
Synthetic CB-13, also known as CRA-13, is a potent dual agonist of the cannabinoid receptors CB1 and CB2.[1] Its chemical name is 1-naphthalenyl[4-(pentyloxy)-1-naphthalenyl]-methanone.[1] As a dual agonist, it activates both CB1 and CB2 receptors, which are part of the endocannabinoid system. This system is involved in regulating a variety of physiological processes.
2. What are the recommended storage and stability conditions for synthetic CB-13?
For long-term stability, synthetic CB-13 should be stored at -20°C.[2] Under these conditions, it is stable for at least four years. For shipping, it is generally stable at room temperature for continental US shipments, though this may vary for other locations.
3. What are the common solvents for dissolving synthetic CB-13?
CB-13 is a lipophilic compound with good solubility in several organic solvents.[3] Recommended solvents and their approximate solubilities are:
-
DMF: 20 mg/ml
-
DMSO: 5 mg/ml
-
Methanol: 1 mg/ml
-
Ethanol: 0.2 mg/ml
It has low solubility in water.[3]
4. What are the potential impurities I should be aware of when working with synthetic CB-13?
Impurities in synthetic CB-13 can arise from the synthesis process or degradation. Given that a likely synthetic route involves a Friedel-Crafts acylation, potential impurities could include:[4][5]
-
Unreacted starting materials: Such as 1-naphthoyl chloride and 1-pentyloxynaphthalene.
-
Positional isomers: Acylation at different positions on the naphthalene ring can lead to isomeric impurities.
-
Polysubstituted byproducts: The reaction may lead to the addition of more than one acyl group to the aromatic ring.[4]
-
Residual catalysts and reagents: Traces of the Lewis acid catalyst (e.g., AlCl₃) and solvents used in the synthesis and purification may be present.
-
Degradation products: Over time, or with improper storage, CB-13 may degrade. The specific degradation products for CB-13 are not extensively documented, but for synthetic cannabinoids in general, this can include hydroxylated metabolites and other oxidative products.[6]
5. How can I assess the purity of my synthetic CB-13 sample?
A multi-technique approach is recommended to ensure the purity of your CB-13 sample. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): A validated Reverse-Phase HPLC (RP-HPLC) method is a powerful tool for quantifying the purity of CB-13 and detecting impurities.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry can confirm the identity of CB-13 by its molecular weight and fragmentation pattern, and can help identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of CB-13 and can be used for quantitative purity assessment (qNMR).
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column degradation- Active sites on the column packing- Sample overload | - Replace the column- Use a mobile phase with an appropriate pH or additive to suppress silanol interactions- Reduce the injection volume or sample concentration |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity mobile phase- Flush the injector and sample loop- Run a blank injection to check for carryover |
| Irreproducible Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column equilibration issues | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a stable temperature- Ensure the column is fully equilibrated with the mobile phase before injection |
| Extra Peaks in Chromatogram | - Sample degradation- Presence of impurities in the sample | - Prepare fresh sample solutions- Analyze the sample using LC-MS to identify the impurities |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Inconsistent cell seeding density- Edge effects in the plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate, or fill them with media to maintain humidity- Use calibrated pipettes and consistent pipetting technique |
| No or Low Response to CB-13 | - Low cell viability- Incorrect CB-13 concentration- CB-13 degradation | - Check cell health and viability before starting the experiment- Verify the dilution calculations and prepare fresh CB-13 stock solutions- Use freshly prepared CB-13 solutions for each experiment |
| High Background Signal | - Contamination of cell culture (e.g., mycoplasma)- Assay reagent instability | - Regularly test cell cultures for mycoplasma contamination- Prepare fresh assay reagents and protect them from light if necessary |
| Unexpected Cytotoxicity | - High concentration of CB-13 or solvent (e.g., DMSO)- Contaminants in the CB-13 sample | - Perform a dose-response curve to determine the optimal non-toxic concentration- Keep the final solvent concentration consistent and low across all wells- Test a new batch of CB-13 or further purify the existing stock |
Quantitative Data Summary
Table 1: Validated RP-HPLC Method Parameters for CB-13 Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., Waters Spherisorb 5 µm ODS2, 4.6 x 250 mm) | [6] |
| Mobile Phase | Isocratic: 70:30 (v/v) mixture of Solvent A and Solvent BSolvent A: Acetonitrile:Water:Acetic Acid (75:23.7:1.3 v/v)Solvent B: Acetonitrile | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | Diode Array Detector (DAD) | [6] |
| Linearity Range | 250 - 750 µg/mL (Correlation coefficient > 0.998) | [6] |
| Limit of Detection (LOD) | 0.5 µg/mL | [6] |
| Limit of Quantification (LOQ) | 1.25 µg/mL | [6] |
Table 2: Key Spectroscopic Data for CB-13 Identification
| Technique | Parameter | Expected Values/Observations | Reference |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | m/z 369.18 | Calculated |
| Key Fragment Ions | Fragmentation of the naphthoyl moieties is expected. Common fragments for similar synthetic cannabinoids include ions at m/z 127 and 155. | [7] | |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | Aromatic protons in the naphthalene rings will appear in the downfield region (approx. 7.0-8.5 ppm). The pentyloxy chain protons will be in the upfield region. | [6] |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shifts (δ) | The carbonyl carbon will have a characteristic downfield shift (approx. 190-200 ppm). Aromatic carbons will be in the 110-150 ppm range. Aliphatic carbons of the pentyloxy chain will be in the upfield region. | [6] |
Experimental Protocols
Purity Assessment by RP-HPLC
Objective: To determine the purity of a synthetic CB-13 sample and detect the presence of impurities.
Methodology:
-
Preparation of Mobile Phase:
-
Prepare Solvent A by mixing acetonitrile, water, and acetic acid in a ratio of 75:23.7:1.3 (v/v/v).
-
Solvent B is 100% acetonitrile.
-
Prepare the isocratic mobile phase by mixing Solvent A and Solvent B in a 70:30 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a certified CB-13 reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range (e.g., 250, 400, 500, 600, 750 µg/mL).
-
Prepare the sample solution by dissolving a known amount of the synthetic CB-13 to be tested in the same solvent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Set the column temperature to ambient or a controlled temperature (e.g., 25°C).
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume (e.g., 10 µL).
-
Use a Diode Array Detector (DAD) to monitor the elution profile at a suitable wavelength (e.g., based on the UV spectrum of CB-13).
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of CB-13 in the sample solution using the calibration curve.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Identity Confirmation by LC-MS
Objective: To confirm the identity of synthetic CB-13 by determining its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the synthetic CB-13 sample in a suitable solvent compatible with mass spectrometry (e.g., methanol or acetonitrile with 0.1% formic acid). A typical concentration is 1-10 µg/mL.
-
-
LC-MS System and Conditions:
-
Use a C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
-
Data Acquisition:
-
Acquire full scan mass spectra to detect the protonated molecular ion [M+H]⁺ of CB-13 (expected m/z 369.18).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation pattern. This can be done by collision-induced dissociation (CID).
-
-
Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of CB-13.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. For naphthoyl-containing structures, expect fragments corresponding to the naphthoyl group.
-
Structural Verification by NMR Spectroscopy
Objective: To verify the chemical structure of synthetic CB-13.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the synthetic CB-13 sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Spectrometer and Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum (proton-decoupled) to observe the carbon signals.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum to assign protons to specific parts of the molecule.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).
-
Compare the obtained spectra with reference spectra or predicted spectra for CB-13 to confirm the structure.
-
Visualizations
References
- 1. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CB-13 and WIN 55,212-2 in Peripheral Pain Models
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of cannabinoid receptor agonists in pain management is a significant area of research. A key challenge is mitigating the central nervous system (CNS) side effects associated with cannabinoid receptor 1 (CB1) activation in the brain. This has led to the development of peripherally restricted agonists, such as CB-13, designed to target pain pathways in the peripheral nervous system while minimizing psychoactive effects. This guide provides an objective comparison between the peripherally restricted agonist CB-13 and the well-established, centrally active agonist WIN 55,212-2, focusing on their performance in preclinical peripheral pain models.
Receptor Binding Affinity and Selectivity
Both CB-13 and WIN 55,212-2 are agonists for both CB1 and CB2 receptors. However, their binding affinities and functional potencies show notable differences. CB-13 acts as a potent dual agonist with a preference for the CB1 receptor.[1][2] WIN 55,212-2 is a non-selective agonist, also with high affinity for both receptors.
| Compound | Receptor | Species | Parameter | Value (nM) |
| CB-13 | CB1 | Human | IC₅₀ | 15[1] |
| CB2 | Human | IC₅₀ | 98[1] | |
| CB1 | Not Specified | EC₅₀ | 6.1[2] | |
| CB2 | Not Specified | EC₅₀ | 27.9[2] | |
| WIN 55,212-2 | CB1 | Human | Kᵢ | 2.5 - 6.06[1] |
| CB1 | Human | K𝘥 | 16.7 | |
| CB1 | Rat | Kᵢ | 1.9 - 4.5[1] | |
| CB1 | Rat | K𝘥 | 2.4 | |
| CB2 | Human | K𝘥 | 3.7 |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition of a biological process (e.g., binding of a radioligand).
-
EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives half-maximal response.
-
Kᵢ (Inhibition constant): An indication of the binding affinity of a ligand to a receptor.
-
K𝘥 (Dissociation constant): A specific type of equilibrium constant that measures the propensity of a larger object to separate (dissociate) reversibly into smaller components.
Comparative Efficacy in Peripheral Pain Models
Both compounds have demonstrated significant analgesic effects in various rodent models of inflammatory and neuropathic pain. CB-13's efficacy is mediated by peripheral CB1 receptors, whereas WIN 55,212-2's effects involve both central and peripheral receptor activation.
| Pain Model | Species | Compound | Effective Dose / ED₅₀ | Key Analgesic Outcomes |
| Inflammatory Pain (CFA) | Mouse | CB-13 | ED₅₀: 0.99 mg/kg (male) ED₅₀: 1.32 mg/kg (female) | Dose-dependently reduced mechanical allodynia.[3] The effect was blocked by a peripherally restricted CB1 antagonist (AM6545). |
| Mouse | CB-13 | 3 mg/kg | Reduced thermal hyperalgesia. | |
| Post-operative Pain | Rat | WIN 55,212-2 | Not specified | Decreased mechanical allodynia. Effects were blocked by both peripheral and central CB1 antagonists. |
| Neuropathic Pain (Paclitaxel-induced) | Rat | WIN 55,212-2 | 1 mg/kg | Significantly reduced thermal hyperalgesia and tactile allodynia. |
| Neuropathic Pain (Spinal Cord Injury) | Rat | WIN 55,212-2 | ED₅₀: 0.7 mg/kg | Dose-dependently increased paw withdrawal thresholds (reduced tactile hypersensitivity). |
Mechanism of Action and Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi/o. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This activation also modulates various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability.
Figure 1. General signaling pathway for CB1/CB2 receptor activation.
Studies have revealed specific mechanisms for each compound at the cellular level:
-
CB-13: In cultured mouse dorsal root ganglion (DRG) neurons, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability induced by the inflammatory mediator prostaglandin E2 (PGE2). This provides a potential mechanistic basis for its analgesic actions in inflammatory states.
-
WIN 55,212-2: Has been shown to inhibit and desensitize the TRPV1 channel through a calcium-calcineurin-dependent mechanism, which may contribute to its peripheral antihyperalgesic effects. It also effectively inhibits the activity-dependent facilitation of spinal nociceptive responses, a process known as "wind-up".
Pharmacokinetics and Side Effect Profile
The most critical distinction between CB-13 and WIN 55,212-2 lies in their pharmacokinetic profiles and resulting side effects.
-
CB-13 is designed to be peripherally restricted with poor blood-brain barrier penetration.[4][5] This is intended to provide pain relief without the centrally-mediated side effects of traditional cannabinoids. However, studies show that while acute dosing at therapeutic levels produces analgesia without central effects, higher doses or, more importantly, repeated daily dosing leads to analgesic tolerance and CB1 receptor-mediated dependence . This suggests that with chronic administration, CB-13 or its metabolites may accumulate in the CNS and engage central CB1 receptors.[3]
-
WIN 55,212-2 is a centrally penetrant agonist. Its administration is associated with the classic cannabinoid "tetrad" of behaviors in rodents (catalepsy, hypothermia, motor ataxia, and antinociception), which are indicative of central CB1 receptor engagement. While a powerful analgesic tool for preclinical research, these central effects limit its therapeutic potential in humans.
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to assess the efficacy of compounds against inflammatory pain.
-
Baseline Testing: The mechanical withdrawal threshold of the animal's hind paw is measured using von Frey filaments. The thermal withdrawal latency is measured using a radiant heat source (Hargreaves test).
-
Induction of Inflammation: A solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. This induces a localized, long-lasting inflammation characterized by edema, mechanical allodynia (pain from a non-painful stimulus), and thermal hyperalgesia (increased sensitivity to heat).
-
Drug Administration: Approximately 20-24 hours after CFA injection, animals are administered CB-13 (e.g., 0.3-10 mg/kg, i.p.) or vehicle.
-
Post-Treatment Assessment: Mechanical and thermal sensitivity are re-evaluated at various time points (e.g., 30 minutes to several hours) after drug administration to determine the compound's analgesic effect.
Figure 2. Experimental workflow for the CFA inflammatory pain model.
Dorsal Root Ganglion (DRG) Neuron Culture and Electrophysiology
This in vitro method is used to study the direct effects of compounds on sensory neurons.
-
Neuron Isolation: Dorsal root ganglia are dissected from mice and enzymatically dissociated to create a single-cell suspension.
-
Cell Culture: Neurons are plated on coated coverslips and cultured for 24-48 hours.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on small-diameter DRG neurons (likely nociceptors).
-
Sensitization and Drug Application: Neurons are exposed to an inflammatory mediator like Prostaglandin E2 (PGE2) to induce hyperexcitability and sensitize TRPV1 channels. CB-13 is then co-applied to determine if it can reverse these effects.
-
Data Analysis: Changes in neuronal properties such as resting membrane potential, action potential firing threshold, and current responses to TRPV1 agonists (e.g., capsaicin) are measured and analyzed.
Conclusion
CB-13 and WIN 55,212-2 are both potent cannabinoid agonists effective in alleviating pain in preclinical models. The fundamental difference lies in their intended site of action and resulting side-effect profile.
-
WIN 55,212-2 serves as a benchmark non-selective, centrally active cannabinoid agonist. Its robust analgesic effects across multiple pain states are well-documented, but its utility is primarily in research due to significant CNS side effects.
-
CB-13 represents a therapeutic strategy aimed at dissociating the analgesic properties of cannabinoid agonists from their central psychoactive effects. It demonstrates clear, peripherally-mediated analgesia upon acute administration in inflammatory pain models. However, the development of tolerance and dependence with repeated dosing raises concerns about its long-term peripheral restriction and suggests potential for CNS accumulation.
For drug development professionals, the data on CB-13 underscores both the promise and the challenges of developing peripherally restricted cannabinoids. While acute peripheral CB1 receptor activation is a viable analgesic strategy, maintaining this peripheral restriction and avoiding the development of tolerance and dependence with chronic use are critical hurdles for future therapeutic candidates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 3. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB-13 - Wikipedia [en.wikipedia.org]
- 5. Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peripherally Acting CB1 Receptor Modulators: AM-6545 and CB-13
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, has long been a target for therapeutic intervention in a range of conditions, from metabolic disorders to pain. However, the clinical utility of centrally acting CB1 receptor modulators has been hampered by significant neuropsychiatric side effects. This has shifted focus towards the development of peripherally restricted compounds that act on CB1 receptors outside of the central nervous system (CNS), offering the potential for targeted therapeutic benefits without CNS-related adverse events.
This guide provides a detailed comparison of two such compounds: AM-6545, a peripherally selective CB1 receptor antagonist, and CB-13, a peripherally acting dual CB1/CB2 receptor agonist. While both are designed to have limited brain penetration, their opposing mechanisms of action at the CB1 receptor lead to distinct pharmacological profiles and therapeutic applications. This comparison will delve into their receptor binding and functional activity, pharmacokinetic properties, and key in vivo effects, supported by experimental data and detailed methodologies.
Data Presentation: At a Glance
The following tables summarize the key quantitative data for AM-6545 and CB-13, providing a clear and concise comparison of their performance characteristics.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | AM-6545 | CB-13 | Source(s) |
| Target(s) | Cannabinoid Receptor 1 (CB1) | Cannabinoid Receptors 1 & 2 (CB1/CB2) | [1] |
| Mechanism of Action | Neutral Antagonist | Agonist | [1] |
| CB1 Binding Affinity (Ki) | 1.7 nM | IC50 = 15 nM | [1] |
| CB2 Binding Affinity (Ki) | 523 nM | IC50 = 98 nM | [1] |
| CB1 Functional Activity (EC50) | No intrinsic activity | 6.1 nM | |
| CB2 Functional Activity (EC50) | No intrinsic activity | 27.9 nM | |
| Selectivity | ~300-fold for CB1 over CB2 | Dual agonist | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | AM-6545 | CB-13 | Source(s) |
| Brain Penetrance | Low (Peripherally restricted) | Low (Peripherally restricted) | [2][3] |
| Brain:Plasma Ratio | 0.18 - 0.41 (in rats) | Not explicitly reported, but designed for low CNS penetration | [2] |
| Oral Bioavailability | Good in rodents | Good in humans | [2][4] |
| Tmax (oral) | Not explicitly reported for oral | 1.5 - 2 hours (in humans) | [2] |
| Half-life (t1/2) | Not explicitly reported | 21 - 41 hours (in humans) | [2] |
Table 3: In Vivo Efficacy
| Parameter | AM-6545 | CB-13 | Source(s) |
| Primary Therapeutic Indication (Preclinical) | Obesity and metabolic disorders | Neuropathic and inflammatory pain | [1][5] |
| Key In Vivo Effect | Reduction of food intake and body weight | Analgesia (reduction of hyperalgesia and allodynia) | [1][5] |
| Effective Dose (Rodents) | 4-16 mg/kg (i.p.) for reduced food-reinforced behavior | ED50 of ~1 mg/kg (i.p.) for anti-allodynia in mice | [1] |
Signaling Pathways and Experimental Workflows
To visualize the opposing mechanisms of AM-6545 and CB-13, as well as a typical experimental workflow for assessing their in vivo efficacy, the following diagrams are provided.
Caption: Opposing effects of CB-13 and AM-6545 on the CB1 receptor signaling pathway.
Caption: Generalized workflow for preclinical evaluation of AM-6545 and CB-13.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparison of AM-6545 and CB-13.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)
-
Objective: To determine the binding affinity of the test compounds (AM-6545, CB-13) for CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from cells stably expressing human or rodent CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]CP-55,940).
-
Test compounds (AM-6545, CB-13) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., WIN 55,212-2).
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay for Functional Activity
-
Objective: To determine the functional activity of the test compounds as agonists, antagonists, or inverse agonists at the CB1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human CB1 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (AM-6545, CB-13).
-
A known CB1 agonist (e.g., CP-55,940) and inverse agonist (e.g., AM251) as controls.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar).
-
-
Procedure:
-
Seed the CB1-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with the test compound (AM-6545 or CB-13) at various concentrations for a specified time (e.g., 15 minutes).
-
Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production. For antagonist testing, co-stimulate with a CB1 agonist.
-
Incubate for a defined period (e.g., 30 minutes at room temperature).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist activity (CB-13): A dose-dependent inhibition of forskolin-stimulated cAMP accumulation.
-
Neutral antagonist activity (AM-6545): No effect on forskolin-stimulated cAMP levels when administered alone, but blocks the inhibitory effect of a CB1 agonist.
-
Inverse agonist activity: An increase in forskolin-stimulated cAMP levels.
-
-
Protocol 3: In Vivo Rodent Model of Food Intake (for AM-6545)
-
Objective: To assess the effect of AM-6545 on food consumption and body weight in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Materials:
-
AM-6545 and vehicle (e.g., 1:1:8 mixture of DMSO:Tween 80:saline).
-
Standard laboratory chow or high-fat diet.
-
Metabolic cages for monitoring food and water intake.
-
-
Procedure:
-
Acclimatize animals to individual housing and the specific diet.
-
For acute studies, fast the animals overnight.
-
Administer AM-6545 or vehicle via intraperitoneal (i.p.) injection at desired doses (e.g., 5, 10, 20 mg/kg).
-
Present a pre-weighed amount of food and measure consumption at various time points (e.g., 1, 3, 5, and 24 hours).
-
For chronic studies, administer the drug or vehicle daily and monitor daily food intake and body weight for an extended period (e.g., 7-14 days).
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare treatment groups to the vehicle control.
-
Protocol 4: In Vivo Rodent Model of Inflammatory Pain (for CB-13)
-
Objective: To evaluate the analgesic efficacy of CB-13 in a model of inflammatory pain.
-
Animals: Male or female mice.
-
Materials:
-
CB-13 and vehicle.
-
Complete Freund's Adjuvant (CFA) to induce inflammation.
-
Nociceptive testing apparatus (e.g., von Frey filaments for mechanical allodynia, hot plate for thermal hyperalgesia).
-
-
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
After a set period for inflammation to develop (e.g., 24 hours), measure baseline nociceptive thresholds.
-
Administer CB-13 or vehicle orally or via i.p. injection at various doses (e.g., 0.3, 1, 3, 10 mg/kg).
-
Measure nociceptive thresholds at multiple time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of action.
-
Mechanical Allodynia (von Frey Test): Apply calibrated von Frey filaments to the plantar surface of the inflamed paw and determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hot Plate Test): Place the animal on a surface of a controlled temperature (e.g., 52-55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping).[5]
-
Calculate the dose-response curve and determine the ED50 (the dose that produces 50% of the maximal effect).
-
Concluding Remarks
The comparison between AM-6545 and CB-13 highlights the diverse therapeutic possibilities of targeting peripheral CB1 receptors. AM-6545, as a neutral antagonist, demonstrates a promising profile for the treatment of obesity and related metabolic conditions by reducing food intake and body weight without the CNS side effects that led to the withdrawal of earlier CB1 antagonists.[1] Its high selectivity for CB1 over CB2 receptors and its confirmed low brain penetrance make it a valuable tool for dissecting the role of peripheral CB1 receptors in metabolism.
In contrast, CB-13, a peripherally acting dual CB1/CB2 agonist, shows significant potential in the management of pain.[5] By activating peripheral cannabinoid receptors, it can produce analgesia without the central psychoactive effects associated with non-selective cannabinoid agonists. Its oral bioavailability and long half-life in humans are advantageous pharmacokinetic properties for clinical development.[2]
For researchers in drug development, the distinct yet complementary profiles of AM-6545 and CB-13 underscore the importance of both the mechanism of action (antagonism vs. agonism) and peripheral restriction in designing next-generation cannabinoid-based therapeutics. The choice between these or similar compounds will be dictated by the specific pathophysiology of the disease being targeted, with the ultimate goal of maximizing therapeutic efficacy while minimizing on-target CNS side effects. The experimental protocols detailed herein provide a foundation for the continued investigation and comparison of such novel chemical entities.
References
- 1. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor agonist 13, a novel cannabinoid agonist: first in human pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of the Efficacy of CB-13 and Other Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic cannabinoid CB-13 with other well-established synthetic cannabinoids: WIN55,212-2, CP55,940, and JWH-018. The comparison focuses on their receptor binding affinity, functional activity, and in vivo analgesic efficacy, supported by experimental data from various studies.
Executive Summary
CB-13 is a peripherally restricted synthetic cannabinoid agonist with a preference for the CB1 receptor. Its primary therapeutic potential lies in its ability to produce analgesia in preclinical models of inflammatory pain without the significant central nervous system (CNS) side effects typically associated with centrally acting cannabinoids. However, prolonged use may lead to tolerance and some CNS effects. This guide contrasts the pharmacological profile of CB-13 with that of WIN55,212-2, CP55,940, and JWH-018, which are known to have more pronounced central activity.
Data Presentation
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor (Human) | CB2 Receptor (Human) | Reference |
| CB-13 | Data not available in searched literature | Data not available in searched literature | |
| WIN55,212-2 | 1.9 | Variable (0.28-16.2) | [1] |
| CP55,940 | ~2.5 | ~0.92 | [2] |
| JWH-018 | 9.0 | 2.94 | [3][4] |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Comparative Functional Activity (EC50, nM)
| Compound | Assay | CB1 Receptor | CB2 Receptor | Reference |
| CB-13 | cAMP inhibition | Similar to WIN55,212-2 & CP55,940 | Data not available | [5] |
| WIN55,212-2 | MAPK activation | 69.9 | Data not available | [6] |
| CP55,940 | cAMP inhibition | 0.04 - 31 | Data not available | [7] |
| JWH-018 | MAPK activation | 4.4 | Data not available | [6] |
| JWH-018 | cAMP inhibition | 14.7 | Data not available | [6] |
Note: EC50 values are highly dependent on the specific functional assay and cell system used.
Table 3: Comparative In Vivo Analgesic Efficacy in Mice
| Compound | Analgesic Model | ED50 (mg/kg) | Route of Administration | Reference |
| CB-13 | Inflammatory Pain (CFA) | 1.25 | i.p. | [8] |
| WIN55,212-2 | Colorectal Distension | ~0.086 (200 nmol/kg) | s.c. | [9] |
| CP55,940 | Hot Plate | 1.13 | s.c. | [10][11] |
| JWH-018 | Tail Flick | >1 (partial effect at 10) | i.p. | [12] |
Note: ED50 values can vary significantly based on the specific pain model, mouse strain, and experimental protocol.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the cannabinoid receptor of interest (e.g., CHO-hCB1 or CHO-hCB2 cells) or from brain tissue.
-
Incubation: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., CB-13, WIN55,212-2).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from cells or tissues expressing the cannabinoid receptor.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of varying concentrations of the agonist to be tested.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated, and the [35S]GTPγS-bound G proteins are separated from the unbound nucleotide, typically by filtration.
-
Quantification: The amount of radioactivity on the filters is measured to determine the extent of G protein activation.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the agonist.
Mouse Hot Plate Test for Analgesia
This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Acclimation: Mice are acclimated to the testing room and the apparatus before the experiment.
-
Drug Administration: The test compound is administered to the mice via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the latency.
-
Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is set to prevent tissue damage. If the mouse does not respond within this time, it is removed from the plate.
-
Data Analysis: The latency to respond is measured, and the percentage of maximal possible effect (%MPE) can be calculated. Dose-response curves are constructed to determine the ED50 of the analgesic effect.[13][14]
Mandatory Visualization
Caption: Cannabinoid Receptor 1 (CB1) Signaling Pathway.
Caption: General workflow for cannabinoid efficacy testing.
References
- 1. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of first generation synthetic cannabinoids on binding at non-cannabinoid receptors and in a battery of in vivo assays in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripherally-restricted cannabinoid and mu-opioid receptor agonists synergistically attenuate neuropathic mechanical hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with mu opioid receptor and alpha2-adrenoceptor agonists in acute pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo effects of synthetic cannabinoids JWH-018 and JWH-073 and phytocannabinoid Δ9-THC in mice: Inhalation versus intraperitoneal injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
Cross-Reactivity Profile of CB-13: A Comparative Analysis
Introduction
CB-13, also known by its chemical name Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone and development code SAB-378, is a potent synthetic cannabinoid that acts as a dual agonist for the cannabinoid receptors CB1 and CB2.[1][2] Developed with the therapeutic goal of limiting central nervous system (CNS) penetration, it is primarily investigated for its potential to elicit analgesic effects in the peripheral nervous system, thereby avoiding the psychoactive side effects associated with centrally acting cannabinoid agonists. This guide provides a comparative overview of the cross-reactivity of CB-13 with other receptor systems, based on available scientific literature.
Note on Data Availability: Publicly available, comprehensive screening data on the cross-reactivity of CB-13 against a broad panel of non-cannabinoid receptor systems (e.g., opioid, adrenergic, serotonergic, etc.) is limited. The information presented here is based on the primary literature focused on its cannabinoid receptor activity. The tables below are structured to facilitate comparison should such data become available in the future.
Quantitative Analysis of Receptor Binding and Functional Activity
The primary pharmacological activity of CB-13 is its high affinity and functional agonism at both CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinity of CB-13
| Receptor | Ligand | Ki (nM) | Assay Type | Species | Reference |
| CB1 | CB-13 | Data not available | Radioligand Binding | Human | |
| CB2 | CB-13 | Data not available | Radioligand Binding | Human |
Table 2: Cannabinoid Receptor Functional Activity of CB-13
| Receptor | Ligand | EC50 (nM) | Assay Type | Species | Reference |
| CB1 | CB-13 | 6.1 | [35S]GTPγS functional assay | Human | [1] |
| CB2 | CB-13 | 27.9 | [35S]GTPγS functional assay | Human | [1] |
Table 3: Off-Target Receptor Cross-Reactivity of CB-13 (Template)
No comprehensive public data is currently available for the cross-reactivity of CB-13 against a broad panel of off-target receptors. This table serves as a template for presenting such data when it becomes available.
| Receptor Family | Receptor Subtype | Ligand | Binding Affinity (Ki, IC50 in nM) | Functional Activity (EC50, % inhibition) | Assay Type |
| Opioid | µ (MOP) | CB-13 | - | - | |
| δ (DOP) | CB-13 | - | - | ||
| κ (KOP) | CB-13 | - | - | ||
| Adrenergic | α1A | CB-13 | - | - | |
| α2A | CB-13 | - | - | ||
| β1 | CB-13 | - | - | ||
| β2 | CB-13 | - | - | ||
| Serotonergic | 5-HT1A | CB-13 | - | - | |
| 5-HT2A | CB-13 | - | - | ||
| 5-HT3 | CB-13 | - | - | ||
| Dopaminergic | D1 | CB-13 | - | - | |
| D2 | CB-13 | - | - | ||
| Histaminergic | H1 | CB-13 | - | - | |
| Muscarinic | M1 | CB-13 | - | - |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound (like CB-13) to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Competition Reaction:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]CP-55,940 for cannabinoid receptors) is used.
-
Increasing concentrations of the unlabeled test compound (CB-13) are added to compete with the radioligand for binding to the receptor.
-
Cell membranes are added to the reaction mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: A buffer containing GDP is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP, pH 7.4).
-
G-protein Activation:
-
Cell membranes are pre-incubated with the test compound (CB-13) at various concentrations.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.
-
Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Separation and Quantification: The reaction is terminated, and bound [35S]GTPγS is separated from unbound by rapid filtration. The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The increase in [35S]GTPγS binding in the presence of the agonist is plotted against the agonist concentration, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) are determined by non-linear regression.
Visualizations
Signaling Pathway
Caption: Generic GPCR signaling pathway for a Gi/o-coupled receptor like CB1.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
A Head-to-Head Comparison of CB-13 and FAAH Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) presents a rich landscape for therapeutic intervention, particularly in the management of pain and inflammation. Two prominent strategies for modulating this system involve the direct agonism of cannabinoid receptors and the enhancement of endogenous cannabinoid tone. This guide provides a detailed head-to-head comparison of CB-13, a peripherally restricted cannabinoid receptor agonist, and various inhibitors of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.
Mechanism of Action: A Tale of Two Strategies
CB-13: Direct Peripheral Cannabinoid Receptor Agonism
CB-13 (also known as CRA13 or SAB-378) is a potent synthetic agonist that demonstrates high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] Its key characteristic is its limited ability to cross the blood-brain barrier, thereby primarily activating peripheral cannabinoid receptors.[3] This approach aims to harness the analgesic and anti-inflammatory effects of cannabinoid receptor activation while minimizing the psychoactive side effects associated with central CB1 receptor stimulation.[4][5]
FAAH Inhibitors: Enhancing Endogenous Cannabinoid Signaling
Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase that degrades the endocannabinoid anandamide (AEA) and other related bioactive lipids.[6][7] FAAH inhibitors block the activity of this enzyme, leading to an increase in the concentration of anandamide and other N-acylethanolamines at their sites of action.[6][8] This elevation of endogenous cannabinoids enhances their signaling through CB1 and CB2 receptors, offering a more nuanced and potentially safer modulation of the ECS compared to direct, systemic receptor agonism.[2] This strategy is thought to provide therapeutic benefits, including analgesia and anxiolysis, by potentiating the body's natural pain-relief and mood-regulating mechanisms.[6][9]
Quantitative Data Presentation
The following tables summarize key quantitative data for CB-13 and several well-characterized FAAH inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding and Functional Potency of CB-13
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |
| CB-13 | CB1 | 1.8 | 6.1 | [3] |
| CB2 | 3.2 | 27.9 | [3] |
Table 2: In Vitro Inhibitory Potency of Selected FAAH Inhibitors
| Inhibitor | Target | IC50 (nM) | kinact/Ki (M-1s-1) | Species | Reference |
| PF-04457845 | FAAH | 7.2 (60 min preincubation) | 40,300 | Human | [10][11] |
| FAAH | 7.4 (60 min preincubation) | 32,400 | Rat | [10] | |
| URB597 | FAAH | 4.6 | 1,590 | Human | [7][10] |
| OL-135 | FAAH | 15 | - | Human | [7] |
Table 3: Preclinical In Vivo Efficacy in Pain Models
| Compound | Pain Model | Species | Route of Administration | Key Findings | Reference |
| CB-13 | Inflammatory Pain (CFA) | Mouse | i.p. | Dose-dependently reduced mechanical allodynia (ED50 ≈ 1 mg/kg). | [12] |
| Neuropathic Pain (CCI) | Rat | p.o. | Produced significant anti-hyperalgesic effects. | [3] | |
| PF-04457845 | Inflammatory Pain (CFA) | Rat | p.o. | Significant inhibition of mechanical allodynia at doses as low as 0.1 mg/kg. | [10] |
| URB597 | Inflammatory Pain (CFA) | Rat | i.p. | Reduced mechanical allodynia and thermal hyperalgesia; effects blocked by CB1/CB2 antagonists. | [13] |
| Neuropathic Pain (CCI) | Mouse | i.p. | Attenuated thermal hyperalgesia and mechanical allodynia. | [14] | |
| OL-135 | Neuropathic Pain (SNL) | Rat | i.p. | Reduced mechanical allodynia. | [15] |
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound like CB-13 to CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP55,940).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Test compound (CB-13) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known CB1/CB2 agonist like WIN55,212-2).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), radioligand (at a concentration near its Kd), and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Equilibration: Incubate the plate at 30°C or 37°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16][17]
Fluorometric FAAH Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme.
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Test inhibitor (e.g., PF-04457845, URB597, OL-135) at various concentrations.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Pre-incubation: Add the FAAH enzyme and the test inhibitor to the wells of the 96-well plate. Incubate for a defined period (e.g., 15-60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence (e.g., excitation at 340-360 nm, emission at 450-465 nm) over time in a kinetic mode at 37°C. The rate of fluorescence increase is proportional to the FAAH activity.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, the kinact/Ki can be determined by analyzing the time-dependent inhibition.[8][18][19][20][21]
Mandatory Visualizations
Signaling Pathways
Caption: Endocannabinoid signaling at the synapse and points of intervention.
Experimental Workflow
Caption: Preclinical evaluation workflow for cannabinoid-based therapeutics.
Head-to-Head Comparison: Key Differentiators
| Feature | CB-13 | FAAH Inhibitors |
| Target | Direct agonist of CB1 and CB2 receptors. | Indirectly modulates cannabinoid signaling by inhibiting the FAAH enzyme. |
| Mechanism | Exogenous activation of receptors. | Enhancement of endogenous cannabinoid levels (e.g., anandamide). |
| Site of Action | Primarily peripheral due to limited blood-brain barrier penetration. | Can be designed to be peripherally restricted or centrally acting. |
| Selectivity | Acts on both CB1 and CB2 receptors. | Highly selective for the FAAH enzyme, with minimal off-target effects for well-designed inhibitors. |
| Potential for CNS Side Effects | Low at therapeutic doses, but can occur at higher doses. | Generally low for peripherally restricted inhibitors. Centrally acting inhibitors may have a more favorable side-effect profile than direct CB1 agonists, but this is an active area of research. |
| Therapeutic Rationale | Provide potent, direct analgesic and anti-inflammatory effects in the periphery. | Restore or enhance the natural homeostatic functions of the endocannabinoid system in a more localized and demand-dependent manner. |
| Clinical Development | Has undergone early-phase human trials. | Several FAAH inhibitors have been in clinical trials, with mixed results. The tragic outcome of the BIA 10-2474 trial, attributed to off-target toxicity, highlights the importance of rigorous preclinical safety evaluation.[22] |
Conclusion
Both CB-13 and FAAH inhibitors represent promising, yet distinct, approaches to leveraging the therapeutic potential of the endocannabinoid system. CB-13's strategy of direct, peripheral receptor agonism offers the potential for potent and rapid analgesic effects, while carefully managing central side effects. In contrast, FAAH inhibitors provide a more subtle, modulatory approach by amplifying the body's own endocannabinoid signaling.
The choice between these strategies in a drug development program will depend on the specific therapeutic indication, the desired pharmacokinetic and pharmacodynamic profile, and the acceptable safety margins. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design rigorous preclinical studies to further evaluate these and other novel cannabinoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]
- 8. abcam.cn [abcam.cn]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. egrove.olemiss.edu [egrove.olemiss.edu]
- 17. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. 2.2.3. FAAH Inhibition [bio-protocol.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CB-13: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the selectivity profile of CB-13, a synthetic cannabinoid agonist, at cannabinoid receptors versus a panel of other potential off-target receptors. The data presented herein is compiled from publicly available experimental findings to facilitate an objective evaluation of CB-13's receptor interaction landscape.
At a Glance: CB-13's Affinity for Cannabinoid Receptors
CB-13 is a potent agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2). Functional assays have determined its half-maximal effective concentrations (EC50) to be in the low nanomolar range, indicating high potency at these primary targets.
| Receptor | EC50 (nM) | Reference |
| Human CB1 | 6.1 | [1] |
| Human CB2 | 27.9 | [1] |
Binding affinity studies, which measure the strength of the interaction between a ligand and a receptor, further elucidate the selectivity of CB-13. The equilibrium dissociation constant (Ki) provides a measure of this affinity, with lower values indicating a stronger binding interaction. A study by Manera and colleagues provides the following Ki values for CB-13:
| Receptor | Ki (nM) | Reference |
| Human CB1 | 23.1 | [2] |
| Human CB2 | 6.9 | [2] |
These data demonstrate that while CB-13 is a potent agonist at both CB1 and CB2 receptors, it exhibits a modest preference for the CB2 receptor in terms of binding affinity.
Off-Target Selectivity Profile of CB-13
A critical aspect of drug development is the assessment of a compound's potential for off-target interactions, which can lead to unintended side effects. To date, a comprehensive public screening of CB-13 against a broad panel of other receptors, ion channels, and enzymes has not been identified in the reviewed literature. Standard industry practice involves screening compounds against safety panels, such as those offered by Eurofins or CEREP, to identify potential liabilities early in the development process. The absence of such publicly available data for CB-13 limits a complete understanding of its selectivity profile beyond the cannabinoid system.
Experimental Methodologies
The determination of the binding affinity and functional potency of CB-13 at cannabinoid receptors typically involves well-established in vitro assays. The following sections detail the general principles of the experimental protocols used to generate the data presented in this guide.
Radioligand Displacement Binding Assay for Ki Determination
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Workflow for Radioligand Displacement Assay
Caption: Workflow of a radioligand displacement binding assay.
Key Steps:
-
Membrane Preparation: Cell membranes expressing the target cannabinoid receptor (CB1 or CB2) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (CB-13).
-
Equilibrium Binding: The mixture is incubated to allow the binding of the radioligand and the competitor to the receptors to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for EC50 Determination
This functional assay measures the ability of an agonist to stimulate the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to G proteins coupled to the receptor. This provides a measure of the compound's potency (EC50) and efficacy.
Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow of a [³⁵S]GTPγS binding assay.
Key Steps:
-
Membrane Preparation: Cell membranes containing the cannabinoid receptor of interest and its associated G proteins are prepared.
-
Incubation: The membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP (to ensure binding is to the activated state), and varying concentrations of the agonist (CB-13).
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated by rapid filtration, trapping the membranes with the [³⁵S]GTPγS-bound G proteins.
-
Quantification: The amount of radioactivity on the filters is determined.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is calculated.
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist like CB-13 initiates a cascade of intracellular signaling events. Both receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Simplified CB1 and CB2 Receptor Signaling
Caption: Major signaling pathways for CB1 and CB2 receptors.
Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. Additionally, the βγ subunits of the G protein can modulate the activity of various downstream effectors, including ion channels (primarily for CB1) and mitogen-activated protein kinase (MAPK) pathways.
Conclusion
CB-13 is a potent dual agonist of CB1 and CB2 receptors, with a slight preference for CB2 in terms of binding affinity. While its on-target activity is well-characterized, the lack of publicly available broad off-target screening data represents a significant gap in its selectivity profile. The experimental protocols described provide a foundational understanding of how the affinity and potency of compounds like CB-13 are determined. For a complete assessment of CB-13's therapeutic potential and safety profile, further investigation into its interactions with a wider range of biological targets is warranted.
References
Benchmarking CB-13: A Comparative Guide to Novel Peripherally Acting Cannabinoids for Researchers
This guide provides a detailed comparison of CB-13 against other novel peripherally acting cannabinoid receptor agonists, offering experimental data and methodologies for researchers, scientists, and drug development professionals. The focus is on compounds designed to minimize central nervous system (CNS) side effects while retaining therapeutic efficacy in conditions such as chronic pain and inflammation.
Introduction to Peripherally Acting Cannabinoids
The therapeutic potential of cannabinoids is often limited by the psychoactive effects associated with the activation of cannabinoid receptor 1 (CB1) in the CNS.[1] Peripherally acting cannabinoids are designed to restrict their action to the peripheral nervous system and other non-CNS tissues, thereby offering a promising strategy to mitigate these undesirable side effects.[2] These compounds are primarily being investigated for their analgesic and anti-inflammatory properties.[2][3] CB-13 (also known as CRA13 or SAB-378) is a potent CB1/CB2 receptor agonist with poor blood-brain barrier penetration, making it a key compound in this class.[4]
Comparative Analysis of Cannabinoid Receptor Agonists
The following table summarizes the quantitative data for CB-13 and other relevant cannabinoid compounds. This includes peripherally restricted agents and traditional cannabinoids for a comprehensive comparison.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | In Vivo Efficacy (ED50, mg/kg) | Key Characteristics |
| CB-13 | CB1/CB2 Agonist | CB1: ~21, CB2: ~7[5] | - | ~1 mg/kg for anti-allodynia in mice[6] | Peripherally restricted, potent antihyperalgesic effects.[4][7] Repeated high doses may lead to CNS effects and tolerance.[1][8] |
| Ajulemic Acid (IP-751) | CB1/PPARγ Agonist | CB1: Moderate | - | - | Peripherally restricted, orally bioavailable, with anti-inflammatory and analgesic properties.[2] |
| AM-6545 | CB1 Antagonist | - | - | - | Peripherally restricted antagonist used experimentally to confirm the peripheral action of agonists like CB-13.[1] |
| Δ⁹-THC | CB1/CB2 Partial Agonist | CB1: ~40, CB2: ~36 | CB1: ~250[9] | Variable, depends on model and administration route. | Psychoactive, analgesic, and anti-inflammatory.[10][11][12] |
| Cannabidiol (CBD) | Indirect Cannabinoid Action | Low affinity for CB1/CB2 | - | Variable, generally higher doses than THC.[10] | Non-psychoactive, anti-inflammatory, and analgesic effects through various mechanisms.[2][12][13] |
| WIN 55,212-2 | CB1/CB2 Agonist | High affinity | Potent agonist | - | Widely used synthetic agonist, not peripherally restricted.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of peripherally acting cannabinoids.
In Vitro Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The resulting membrane preparations are stored at -80°C.
-
Competition Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (e.g., CB-13).[5]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to the receptors. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound ligands to pass through.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant)
Objective: To assess the anti-nociceptive effects of a test compound on inflammatory pain in rodents.
Methodology:
-
Induction of Inflammation: A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken. Subsequently, Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw of the animal (e.g., a mouse). This induces a localized and persistent inflammatory response, leading to mechanical allodynia and thermal hyperalgesia.[6]
-
Drug Administration: At a specified time post-CFA injection (e.g., 20 hours), the test compound (e.g., CB-13) or vehicle is administered, typically via intraperitoneal (i.p.) injection or oral gavage.[6]
-
Assessment of Mechanical Allodynia: At various time points after drug administration, the mechanical withdrawal threshold of the inflamed paw is measured using von Frey filaments of increasing stiffness. The threshold is defined as the lowest force that elicits a paw withdrawal response.[6]
-
Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source (e.g., Hargreaves apparatus) is measured to assess thermal sensitivity.
-
Data Analysis: The paw withdrawal thresholds or latencies are compared between the drug-treated and vehicle-treated groups. The dose-response relationship is analyzed to determine the effective dose that produces a 50% reduction in pain behavior (ED50).[6]
In Vitro Dorsal Root Ganglion (DRG) Neuron Hyperexcitability Assay
Objective: To evaluate the effect of a test compound on neuronal hyperexcitability, a cellular correlate of pain.
Methodology:
-
DRG Neuron Culture: Dorsal root ganglia are dissected from rodents and dissociated into single cells. The neurons are then plated on coverslips and cultured for a specified period.[7][14]
-
Induction of Hyperexcitability: Neuronal hyperexcitability is induced by applying an inflammatory mediator, such as prostaglandin E2 (PGE2).[1][14]
-
Drug Application: The test compound (e.g., CB-13) is applied to the cultured neurons, either alone or in combination with the inflammatory mediator.[1][14]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the electrophysiological properties of the neurons, including resting membrane potential, action potential firing frequency in response to current injections, and membrane resistance.[1]
-
Calcium Imaging: In parallel experiments, changes in intracellular calcium concentration in response to agonists like capsaicin (to activate TRPV1 channels) can be measured using fluorescent calcium indicators to assess sensitization of nociceptive pathways.[1][14]
-
Data Analysis: The electrophysiological parameters and calcium signals are compared between different treatment groups to determine if the test compound can attenuate the induced hyperexcitability or sensitization.[1][7][14]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in cannabinoid research, created using the DOT language for Graphviz.
References
- 1. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of CNS activity with repeated dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally Restricted Cannabinoids for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. CB-13 - Wikipedia [en.wikipedia.org]
- 5. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 10. Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medical cannabis - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. Cannabis for neuropathic pain: what the studies say - WeCann Academy [wecann.academy]
- 14. biorxiv.org [biorxiv.org]
Replicating published findings on CB-13's antihyperalgesic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripherally restricted cannabinoid receptor 1 (CB1R) agonist, CB-13, with other antihyperalgesic agents. The data presented is based on published, peer-reviewed experimental findings, offering a resource for researchers investigating novel non-opioid analgesics.
Comparative Efficacy in Inflammatory Pain
The antihyperalgesic effects of CB-13 have been evaluated in preclinical models of inflammatory pain, primarily the Complete Freund's Adjuvant (CFA) model, which induces robust and persistent mechanical and thermal hyperalgesia. This section compares the efficacy of CB-13 with a standard non-steroidal anti-inflammatory drug (NSAID), celecoxib, and a fatty acid amide hydrolase (FAAH) inhibitor, URB597.
Data Summary: Antihyperalgesic Effects in the CFA Model
| Compound | Species | Pain Modality | Administration Route | Effective Dose Range | Peak Effect / ED₅₀ | Key Findings & Citations |
| CB-13 | Mouse | Mechanical Allodynia | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | ED₅₀: 0.99 mg/kg (males), 1.32 mg/kg (females) | Dose-dependently reduces mechanical allodynia. Effects are mediated by peripheral CB1 receptors.[1] |
| CB-13 | Mouse | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 3 mg/kg | Significant reversal of heat hypersensitivity | A dose maximally effective for mechanical allodynia also reverses thermal hyperalgesia.[1] |
| Celecoxib | Mouse | Mechanical Hyperalgesia | Oral (P.O.) | 15 - 30 mg/kg | Significant reduction at both doses | Demonstrates a significant antihyperalgesic effect in the same inflammatory pain model. |
| URB597 | Rat | Mechanical Allodynia | Intraperitoneal (i.p.) | 0.3 mg/kg | Significant increase in paw withdrawal threshold | Effects are mediated by both CB1 and CB2 receptors. |
| URB597 | Rat | Thermal Hyperalgesia | Intraperitoneal (i.p.) | 0.3 mg/kg | Significant increase in paw withdrawal latency | Demonstrates efficacy in both mechanical and thermal hypersensitivity. |
Note: Direct head-to-head comparative studies between CB-13 and PrNMI in a CFA model were not available in the reviewed literature. Published data for PrNMI shows efficacy in cancer-induced bone pain and chemotherapy-induced peripheral neuropathy models.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of the key experimental protocols used to evaluate the antihyperalgesic effects of CB-13.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This widely used model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Model : The studies on CB-13 and celecoxib utilized mice. The study on URB597 used rats.
-
Induction of Inflammation : A subcutaneous injection of Complete Freund's Adjuvant (typically 20 µL of a 1 mg/mL solution) is administered into the plantar surface of the hind paw.
-
Behavioral Testing : Nociceptive thresholds are assessed at baseline before CFA injection and at various time points after injection (e.g., 24 hours, 3, 5, and 7 days) to confirm the development of hyperalgesia.
-
Drug Administration : Test compounds (e.g., CB-13, celecoxib, URB597) or vehicle are administered, typically at the peak of inflammation, and behavioral testing is repeated at specified time points post-administration.
Assessment of Mechanical Allodynia (von Frey Test)
This assay measures the withdrawal threshold to a mechanical stimulus.
-
Apparatus : A set of calibrated von Frey filaments or an electronic von Frey apparatus is used.
-
Procedure : Animals are placed on an elevated mesh platform and allowed to acclimate. The von Frey filament is applied to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.
-
Endpoint : The force (in grams) at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT). A decrease in PWT indicates mechanical allodynia.
Dorsal Root Ganglion (DRG) Neuron Culture and Electrophysiology
These in vitro techniques are used to investigate the cellular mechanisms of action of analgesic compounds.
-
DRG Dissection and Culture :
-
Dorsal root ganglia are dissected from the spinal columns of euthanized animals.
-
The ganglia are enzymatically dissociated (e.g., using collagenase and trypsin) to release individual sensory neurons.
-
Neurons are plated on coated coverslips and cultured in a suitable medium.
-
-
Patch-Clamp Electrophysiology :
-
Whole-cell patch-clamp recordings are performed on cultured DRG neurons.
-
This technique allows for the measurement of membrane potential and ion channel currents.
-
The effects of inflammatory mediators (e.g., Prostaglandin E2, PGE₂) and test compounds (e.g., CB-13) on neuronal excitability (e.g., action potential firing) are recorded and analyzed.
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental processes can aid in understanding the antihyperalgesic effects of CB-13.
Caption: Proposed signaling pathway for the antihyperalgesic effect of CB-13.
Caption: General experimental workflow for assessing antihyperalgesic efficacy.
Conclusion
The peripherally restricted CB1 receptor agonist CB-13 demonstrates significant antihyperalgesic effects in a mouse model of inflammatory pain.[1] Its efficacy in reducing both mechanical and thermal hyperalgesia, coupled with a peripherally mediated mechanism of action, positions it as a compound of interest in the development of non-opioid analgesics. The data suggests that CB-13's mechanism involves the modulation of TRPV1 sensitization and neuronal hyperexcitability in sensory neurons. Further head-to-head comparative studies with other peripherally restricted cannabinoid agonists and different classes of analgesics in standardized inflammatory pain models will be beneficial for a more comprehensive understanding of its therapeutic potential.
References
Assessing the Abuse Potential of CB-13: A Comparison with CNS-Penetrant Cannabinoids
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the abuse potential of the peripherally restricted cannabinoid agonist CB-13 with traditional, CNS-penetrant cannabinoids. This report synthesizes experimental data on receptor binding, preclinical abuse models, and central nervous system (CNS) effects to provide a comprehensive assessment for informed drug development.
The landscape of cannabinoid-based therapeutics is rapidly evolving, with a significant focus on developing compounds that offer therapeutic benefits without the psychoactive effects and abuse liability associated with cannabis and synthetic cannabinoids. One such candidate is CB-13, a potent agonist of both CB1 and CB2 receptors with limited brain penetration. This guide provides a comparative analysis of the abuse potential of CB-13 against well-established CNS-penetrant cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and the synthetic cannabinoid JWH-018.
Executive Summary
While designed to be peripherally restricted, preclinical evidence indicates that CB-13 possesses reinforcing properties, a key indicator of abuse potential. An intravenous self-administration (IVSA) study in rats demonstrated that the animals would work to receive infusions of CB-13, suggesting a rewarding effect.[1][2][3] However, its abuse liability is likely attenuated compared to CNS-penetrant cannabinoids due to its limited access to the brain under normal conditions. In contrast, CNS-penetrant cannabinoids, such as THC and synthetic cannabinoids like JWH-018, readily cross the blood-brain barrier, directly activating CB1 receptors in the brain and leading to a well-documented high potential for abuse.
Comparative Data Overview
The following tables summarize key quantitative data comparing CB-13 with CNS-penetrant cannabinoids.
Table 1: Receptor Binding and Potency
| Compound | Receptor Target | Binding Affinity (Ki) / Potency (EC50) | Species | Notes |
| CB-13 | CB1 | EC50: 6.1 nM[4] | Human | Potent agonist with limited brain penetration.[4][5] |
| CB2 | EC50: 27.9 nM[4] | Human | ||
| Δ⁹-THC | CB1 | Ki: 25.1 nM[6] | Human | Partial agonist, primary psychoactive component of cannabis. |
| JWH-018 | CB1 | Ki: 9.0 nM[7] | Human | Full agonist, potent synthetic cannabinoid.[7] |
Table 2: Preclinical Abuse Potential Assessment
| Compound | Assay | Animal Model | Key Findings |
| CB-13 | Intravenous Self-Administration (IVSA) | Rats | Maintained IVSA, demonstrating reinforcing effects.[1][2][3] Increased active lever presses suggest reinforcement-enhancing effects.[1][2] |
| Δ⁹-THC | Intravenous Self-Administration (IVSA) | Rats | Self-administration is achievable, though sometimes less robust than with synthetic cannabinoids.[8] |
| Conditioned Place Preference (CPP) | Mice | Can produce conditioned place preference, indicating rewarding effects.[9] | |
| JWH-018 | Intravenous Self-Administration (IVSA) | Rats | Readily self-administered, indicating strong reinforcing properties. |
| Conditioned Place Preference (CPP) | Rats | Produced significant conditioned place preference.[9] |
Table 3: Central Nervous System (CNS) Effects
| Compound | CNS Penetration | Key CNS Effects |
| CB-13 | Limited | At low doses, primarily peripheral effects.[5] With repeated dosing or at higher doses, signs of CNS activity, including tolerance and dependence, have been observed.[7][10] |
| Δ⁹-THC | High | Psychoactive effects (euphoria, altered perception), cognitive impairment, motor deficits. |
| JWH-018 | High | Intense psychoactive effects, often more potent and dangerous than THC, including anxiety, paranoia, and seizures. |
Experimental Protocols
Intravenous Self-Administration (IVSA)
Objective: To assess the reinforcing effects of a compound by determining if an animal will perform a task (e.g., lever press) to receive it intravenously.
Exemplary Protocol for Cannabinoids:
-
Subjects: Male Sprague-Dawley rats, surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are placed in the chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in an intravenous infusion of the test compound (e.g., CB-13 at 3, 10, or 30 µg/kg/infusion) and the presentation of a conditioned stimulus (e.g., light and/or tone).[1] Presses on the "inactive" lever are recorded but have no consequence.
-
Maintenance: Once a stable pattern of responding is established, the dose-response relationship can be investigated by varying the infusion dose.
-
Extinction and Reinstatement: Following stable self-administration, the drug can be withheld (extinction). Reinstatement of drug-seeking behavior can then be triggered by cues previously associated with the drug, a small "priming" dose of the drug, or a stressor.
-
-
Data Analysis: The primary dependent variables are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of active lever presses compared to inactive lever presses indicates that the drug has reinforcing effects.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a compound by pairing its administration with a specific environment.
Exemplary Protocol for Cannabinoids:
-
Subjects: Mice (e.g., C57BL/6J).
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Baseline): Mice are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning: Over several days, mice receive injections of the test compound (e.g., JWH-175 at 0.1 mg/kg) and are confined to one of the outer chambers.[9] On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): The mice are placed back in the central chamber with free access to all chambers, and the time spent in each of the outer chambers is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the baseline phase indicates a conditioned place preference, suggesting the drug has rewarding properties. A significant decrease indicates a conditioned place aversion.
Mandatory Visualizations
Conclusion
The available evidence suggests that while CB-13 is designed to be peripherally restricted, it is not devoid of abuse potential. The reinforcing effects observed in preclinical models warrant careful consideration in its development as a therapeutic agent.[1][2][3] The abuse liability of CB-13 appears to be less pronounced than that of CNS-penetrant cannabinoids, which directly and robustly engage central reward pathways. However, the finding that repeated administration of CB-13 can lead to CNS effects underscores the importance of a thorough evaluation of its pharmacokinetic and pharmacodynamic profiles under chronic dosing conditions.[7][10] Further research, ideally including direct comparative studies with CNS-penetrant cannabinoids in a wider range of abuse liability models, is necessary to fully characterize the risk profile of CB-13. This comprehensive understanding is crucial for the development of safer, non-addictive cannabinoid-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Abuse Potential of Synthetic Cannabinoids: AM-1248, CB-13, and PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abuse Potential of Synthetic Cannabinoids: AM-1248, CB-13, and PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB 13 | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 5. CB-13 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A critical assessment of the abuse, dependence and associated safety risks of naturally occurring and synthetic cannabinoids [frontiersin.org]
- 7. The cannabinoid agonist CB-13 produces peripherally mediated analgesia in mice but elicits tolerance and signs of central nervous system activity with repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Penetrant, but not Peripherally Restricted, Synthetic Cannabinoid 1 Receptor Agonists Promote Morphine-Mediated Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of the Abuse Liability of Synthetic Cannabinoid Agonists JWH-030, JWH-175, and JWH-176 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal Procedures for CB 13
This document provides essential safety and logistical information for the proper disposal of CB 13 (1-naphthalenyl[4-(pentylox)-1-naphthalenyl]-methanone; CAS Number: 432047-72-8), a dual agonist of the CB1 and CB2 receptors. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Safety and Handling Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). It has NFPA and HMIS ratings of 0 for health, fire, and reactivity, indicating a low hazard profile. However, it is designated as "slightly hazardous for water," and large quantities should not be allowed to enter water systems. One safety data sheet suggests treating the substance as potentially toxic if released into the environment.
Standard laboratory personal protective equipment (PPE) should be worn when handling this compound, including safety glasses, gloves, and a lab coat.
Quantitative Data for Disposal
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not classified as hazardous | Cayman Chemical SDS |
| Water Hazard Class | 1 (Slightly hazardous for water) | Cayman Chemical SDS |
| Spill Decontamination | 10% caustic solution | Santa Cruz Biotechnology SDS |
Experimental Protocol for Disposal of Small Quantities
This protocol outlines the steps for the disposal of small, laboratory-scale quantities of this compound.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate waste container (e.g., labeled hazardous waste container for chemical solids or liquids)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Chemical fume hood
Procedure:
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated and clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed waste container. Do not mix with incompatible waste streams.
-
-
Disposal of Small Quantities:
-
For very small "household" scale quantities, the Cayman Chemical SDS suggests that it can be disposed of with household waste. However, for a professional laboratory setting, it is best practice to follow institutional and local guidelines for chemical waste.
-
-
Institutional Waste Management:
-
Transfer the labeled waste container to your institution's chemical waste management facility or follow their specific procedures for hazardous waste pickup.
-
Ensure all required waste disposal forms are completed accurately.
-
-
Decontamination:
-
Wipe down any surfaces that may have come into contact with this compound using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
For spills, decontaminate the area with a 10% caustic solution.
-
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully sweep up the absorbed material or solid this compound.
-
Place the waste into a sealed, labeled container for disposal.
-
-
Decontamination: Decontaminate the spill area with a 10% caustic solution.
-
Reporting: Report the spill to your laboratory supervisor and institutional safety officer.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling CB 13
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CB 13 (1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone), a potent dual cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) agonist.[1][2][3] Due to its high potency, a comprehensive approach to safety is imperative to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
While a supplier Safety Data Sheet (SDS) may indicate that this compound is not classified as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates handling it as a potentially hazardous compound.[4] The principle of As Low As Reasonably Practicable (ALARP) should be applied to minimize exposure. For potent compounds lacking specific Occupational Exposure Limits (OELs), a control banding approach based on potency and toxicity is a recommended practice.
This compound Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone | [1] |
| Synonyms | CRA-13, SAB-378 | [2][3] |
| Molecular Formula | C26H24O2 | [2] |
| Molecular Weight | 368.47 g/mol | [1] |
| Appearance | Solid | N/A |
| Purity | ≥98% | [5] |
Biological Activity
| Receptor | Activity | EC50 / IC50 | Reference |
| CB1 Receptor | Agonist | EC50 = 6.1 nM | [1][3] |
| CB2 Receptor | Agonist | EC50 = 27.9 nM | [1][3] |
| CB1 Receptor | Agonist | IC50 = 15 nM | [6] |
| CB2 Receptor | Agonist | IC50 = 98 nM | [6] |
Personal Protective Equipment (PPE)
Given the high potency of this compound, standard laboratory PPE may not be sufficient. The following enhanced PPE is required to prevent dermal, ocular, and inhalation exposure.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves every 30-60 minutes or if contamination is suspected.[7][8] |
| Body Protection | Disposable Gown or Lab Coat | A long-sleeved, disposable gown made of a low-permeability fabric should be worn over personal clothing. Ensure cuffs are tucked into the inner gloves.[7] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling powders or solutions that could splash.[7] |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is recommended, particularly when handling the solid compound or when there is a risk of aerosol generation.[8][9] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Wear closed-toe shoes. Disposable shoe covers should be used in designated potent compound handling areas.[7] |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary means of minimizing exposure.
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Containment: For procedures with a high potential for aerosol generation, such as sonication or vortexing, use of a glove box or other containment enclosure is recommended.
-
Weighing: Weighing of the solid compound should be done in a ventilated enclosure on a non-porous, disposable surface to contain any spills.
-
Housekeeping: Wet-wiping of surfaces is recommended for cleaning to avoid the generation of dust. Dry sweeping is prohibited.
Spills and Emergency Procedures
Spill Response:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don Appropriate PPE: Before cleaning, don the full PPE ensemble described above.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Clean the Area: Use a suitable solvent (e.g., ethanol, isopropanol) to decontaminate the spill area, working from the outside in.
-
Collect Waste: All contaminated materials (absorbent, paper towels, gloves, etc.) must be collected in a sealed, labeled hazardous waste container.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.
-
Waste Segregation: Segregate all this compound waste from other laboratory waste streams. This includes unused compound, contaminated PPE, and cleaning materials.
-
Containerization: Use dedicated, clearly labeled, and sealed containers for all this compound waste.
-
Disposal Method: The preferred method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[10][11] Do not dispose of this compound down the drain or in regular trash.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be decontaminated before reuse. This can be achieved by rinsing with an appropriate solvent, followed by a thorough wash. The solvent rinsate must be collected as hazardous waste.
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound, from preparation to disposal.
References
- 1. escopharma.com [escopharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. ilcdover.com [ilcdover.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. gerpac.eu [gerpac.eu]
- 10. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
